molecular formula C17H14N2 B3049156 2-Phenyl-2,3-dihydro-1H-perimidine CAS No. 19564-07-9

2-Phenyl-2,3-dihydro-1H-perimidine

Cat. No.: B3049156
CAS No.: 19564-07-9
M. Wt: 246.31 g/mol
InChI Key: XBIHZOVRMJOAEQ-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-perimidine is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIHZOVRMJOAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353981
Record name 2-Phenyl-2,3-dihydro-1H-perimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19564-07-9
Record name 2-Phenyl-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the core reaction, catalytic variations, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in drug development.

Core Synthesis Reaction: An Overview

The principal and most widely employed method for synthesizing this compound is the cyclocondensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[1][2] This reaction is valued for its reliability and generally good yields. The fundamental process involves the formation of a new heterocyclic ring fused to the naphthalene core.

The general reaction scheme is as follows:

G General Reaction Scheme cluster_reactants Reactants cluster_product Product 1,8-diaminonaphthalene plus + 1,8-diaminonaphthalene->plus Catalyst Solvent, Temp benzaldehyde perimidine benzaldehyde->perimidine Catalyst Solvent, Temp plus->benzaldehyde Catalyst Solvent, Temp

Caption: General reaction for the synthesis of this compound.

The Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism. The process is typically initiated by the activation of the carbonyl group of benzaldehyde, which is often facilitated by a catalyst.

The proposed mechanism involves the following key steps:

  • Activation of Benzaldehyde: The catalyst, often a Lewis or Brønsted acid, activates the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile and attacks the activated carbonyl carbon.

  • Formation of a Hemiaminal Intermediate: This attack leads to the formation of a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily undergoes dehydration to form a protonated imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon.

  • Proton Transfer and Tautomerization: A final proton transfer step yields the stable this compound.

G Detailed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DAN 1,8-Diaminonaphthalene Hemiaminal Hemiaminal Intermediate DAN->Hemiaminal Nucleophilic Attack Benz Benzaldehyde ActBenz Activated Benzaldehyde Benz->ActBenz Activation Cat Catalyst (H+) Cat->ActBenz ActBenz->Hemiaminal Imine Protonated Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Product This compound Imine->Product Intramolecular Cyclization Product->Product Proton Transfer

Caption: Step-by-step mechanism of this compound synthesis.

Catalytic Systems and Quantitative Data

A variety of catalytic systems have been developed to enhance the efficiency, yield, and environmental friendliness of this synthesis. These range from simple acids to sophisticated nanocatalysts. The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidEthanolRoom Temp.24 h81[3]
Glacial Acetic AcidEthanolReflux1-3 h85-95[3]
Nano-ZrO2Ethanol8030 min95[4]
Cu(NO3)2·6H2OEthanolRoom Temp.20 min92[2]
InCl3WaterRoom Temp.-High[2]
SiO2 NanoparticlesSolvent-freeRoom Temp.10-15 min95[5][6]
Phenyl Boronic AcidEthanol751.5-2 h90-96[7]
Sulfamic AcidSolvent-free7010-20 min94[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the synthesis of this compound.

General Procedure using a Catalyst in Solvent

This protocol is a generalized procedure adaptable for various catalysts and solvents.

G General Experimental Workflow (Solvent-based) A Dissolve 1,8-diaminonaphthalene in the chosen solvent. B Add benzaldehyde to the solution. A->B C Introduce the catalyst. B->C D Stir the reaction mixture at the specified temperature. C->D E Monitor the reaction progress using TLC. D->E F Upon completion, cool the mixture to room temperature. E->F G Filter the solid product. F->G H Wash the product with a suitable solvent (e.g., cold ethanol). G->H I Dry the purified product. H->I J Characterize the product (NMR, IR, MS). I->J

Caption: Workflow for the synthesis of this compound in a solvent.

Detailed Steps:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) in the selected solvent (e.g., 10 mL of ethanol).

  • Addition of Aldehyde: To this solution, add benzaldehyde (1.0 mmol).

  • Catalyst Introduction: Introduce the specified amount of catalyst (e.g., 1-10 mol%).

  • Reaction: Stir the mixture at the designated temperature (room temperature to reflux) for the required duration.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the this compound can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Solvent-Free Synthesis using SiO2 Nanoparticles

This protocol outlines an environmentally friendly, solvent-free approach.[5][6]

G Solvent-Free Experimental Workflow A Grind 1,8-diaminonaphthalene, benzaldehyde, and SiO2 nanoparticles together in a mortar and pestle. B Continue grinding at room temperature for the specified time. A->B C Monitor the reaction progress using TLC. B->C D After completion, add a solvent (e.g., ethyl acetate) to the mixture. C->D E Filter to remove the catalyst. D->E F Evaporate the solvent from the filtrate to obtain the crude product. E->F G Recrystallize the crude product from a suitable solvent (e.g., ethanol). F->G H Dry the purified product. G->H I Characterize the product (NMR, IR, MS). H->I

Caption: Workflow for the solvent-free synthesis of this compound.

Detailed Steps:

  • Reactant Mixture: In a mortar, combine 1,8-diaminonaphthalene (1.0 mmol), benzaldehyde (1.0 mmol), and SiO2 nanoparticles (e.g., 2 mol%).

  • Reaction: Grind the mixture with a pestle at room temperature for 10-15 minutes.

  • Monitoring: The reaction progress can be monitored by taking a small sample and analyzing it by TLC.

  • Isolation: After the reaction is complete, add a solvent such as ethyl acetate to the solid mixture and stir.

  • Catalyst Removal: Filter the mixture to remove the SiO2 nanoparticle catalyst. The catalyst can often be washed, dried, and reused.

  • Product Recovery: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified product and characterize it using standard spectroscopic techniques.

Conclusion

The synthesis of this compound via the condensation of 1,8-diaminonaphthalene and benzaldehyde is a robust and versatile reaction. The development of various catalytic systems, including environmentally benign options like nano-catalysts and solvent-free conditions, has significantly improved the efficiency and accessibility of this important heterocyclic scaffold. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore the potential of this compound and its derivatives in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 2-Phenyl-2,3-dihydro-1H-perimidine. The structural formula of this compound is C₁₇H₁₄N₂ and its CAS Number is 19564-07-9.[1] This guide details the expected spectral data, outlines the experimental protocols for obtaining this data, and presents visual workflows to aid in understanding the characterization process.

Introduction and Synthesis

This compound is a tricyclic heterocyclic compound featuring a naphthalene core fused with a dihydropyrimidine ring, and a phenyl group at the 2-position.[1] Perimidines are recognized as π-amphoteric systems, meaning they possess both π-electron-donating and π-electron-accepting characteristics, which makes them versatile scaffolds in medicinal chemistry and materials science.[1]

The most common and reliable method for synthesizing this compound is the cyclocondensation of 1,8-naphthalenediamine with benzaldehyde.[1] This reaction can be performed under various conditions, including the use of catalysts to improve efficiency and yield.[2][3] Non-conventional energy sources like microwave irradiation have also been employed to accelerate the synthesis.[1]

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,8-Naphthalenediamine 1,8-Naphthalenediamine Cyclocondensation Cyclocondensation 1,8-Naphthalenediamine->Cyclocondensation Benzaldehyde Benzaldehyde Benzaldehyde->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure this compound Pure this compound Purification (Recrystallization)->Pure this compound

A diagram illustrating the synthesis of the target compound.

Spectroscopic Data

The structural elucidation of this compound is primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

Table 1: ¹H NMR Spectroscopic Data

Proton AssignmentChemical Shift (δ) ppm (Solvent)Multiplicity
N-H~6.83 (DMSO-d₆)Singlet
Aromatic (Perimidine)6.53 - 7.16 (DMSO-d₆)Multiplet
Aromatic (Phenyl)7.20 - 7.60 (Generic)Multiplet
C(2)-H~5.47 (DMSO-d₆)Singlet

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from related structures.[4][5]

Table 2: ¹³C NMR Spectroscopic Data

Carbon AssignmentChemical Shift (δ) ppm (Solvent)
C(2)~62.0 (DMSO-d₆)
Aromatic (Perimidine)105.2 - 127.3 (DMSO-d₆)
Aromatic (Phenyl)125.0 - 145.0 (Generic)
Quaternary (Perimidine)135.0 - 145.0 (Generic)

Note: Chemical shifts are approximate and can vary. Data compiled from related structures.[4][5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3320 - 3400Medium, Sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Strong
C-N Stretch1250 - 1350Medium

Note: Values are typical ranges for the specified functional groups.[5]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Analysis TypeExpected m/zNotes
Molecular FormulaC₁₇H₁₄N₂
Molecular Weight246.31 g/mol [6]
High-Resolution MS (HRMS)[M+H]⁺ = 247.1230Calculated for C₁₇H₁₅N₂⁺

Note: The primary peak observed would be the molecular ion peak or the protonated molecular ion, depending on the ionization method used.[1]

G Spectroscopic Characterization Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Pure_Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR MS Mass Spectrometry Pure_Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Vibrational Frequencies Functional Group ID IR->IR_Data MS_Data Molecular Weight Formula Confirmation MS->MS_Data Final_Structure Confirmed Molecular Structure NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

A workflow for the spectroscopic analysis of the compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of this compound.

3.1 General Considerations All reagents and solvents used for synthesis and analysis should be of analytical grade and used as supplied, unless otherwise specified.[7] Anhydrous solvents may be required for certain synthetic steps.[8]

3.2 NMR Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7][8]

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

    • ¹³C NMR : Spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

3.3 IR Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation :

    • KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

3.4 Mass Spectrometry

  • Instrumentation : A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system.

  • Data Acquisition : The analysis is performed in either positive or negative ion mode. For this compound, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm that its mass corresponds to the calculated exact mass of the compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. The data presented in this guide serves as a reference for researchers working with this compound, ensuring accurate identification and quality control. The detailed protocols and workflows offer a standardized approach to the analysis, facilitating reproducibility and reliability in research and development settings.

References

2-Phenyl-2,3-dihydro-1H-perimidine: A Technical Guide to its Efficacy as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Phenyl-2,3-dihydro-1H-perimidine and its parent compounds as a promising corrosion inhibitor for mild steel, particularly in acidic environments. While specific comprehensive studies on this compound are emerging, this document consolidates available data on closely related and structurally similar perimidine derivatives to offer a robust understanding of its potential mechanism of action and protective capabilities. The information presented herein is intended to guide further research and application development in the field of corrosion science.

Introduction to Perimidine-Based Corrosion Inhibitors

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, pickling, and oil well acidification. Organic corrosion inhibitors are a practical and effective solution to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, have demonstrated exceptional performance.

Perimidine derivatives, including this compound, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors.[1][2] Their molecular structure, featuring a large π-system and multiple nitrogen atoms, facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a classical cyclocondensation reaction. The most common and reliable method involves the reaction of 1,8-diaminonaphthalene with benzaldehyde.[3] This one-pot synthesis is valued for its efficiency and generally good yields.[3][4]

Modern advancements in synthetic methodologies have introduced the use of catalysts and alternative energy sources to improve reaction rates and yields. Various catalysts, including Lewis acids and magnetic nanoparticles, have been successfully employed.[4][5] Furthermore, techniques such as microwave and ultrasound-assisted synthesis have been shown to accelerate the reaction, providing more environmentally friendly routes.[3]

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor's effectiveness relies on a suite of electrochemical and surface analysis techniques. The following protocols are standard in the field for assessing the performance of compounds like perimidine derivatives.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell configuration, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The corrosive medium is typically a 1 M hydrochloric acid (HCl) solution.

3.1.1. Potentiodynamic Polarization (PDP)

  • Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc) to understand the inhibitor's effect on both anodic and cathodic reactions.

  • Procedure: After immersing the working electrode in the test solution and allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.1.2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance of the metal-solution interface.

  • Procedure: EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • Data Analysis: The resulting Nyquist plots are fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency (IE%) is calculated using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

3.2.1. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the surface morphology of the mild steel specimen before and after exposure to the corrosive environment with and without the inhibitor.

  • Procedure: Mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the coupons are cleaned, dried, and their surface is examined using an SEM.

3.2.2. Energy Dispersive X-ray Spectroscopy (EDX)

  • Objective: To determine the elemental composition of the mild steel surface and confirm the adsorption of the inhibitor.

  • Procedure: EDX analysis is typically performed in conjunction with SEM to provide elemental maps or spectra of the surface.

Quantum Chemical Calculations
  • Objective: To theoretically investigate the relationship between the molecular structure of the inhibitor and its inhibition efficiency.

  • Methodology: Density Functional Theory (DFT) is a commonly used method to calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). These parameters provide insights into the inhibitor's ability to donate or accept electrons and adsorb onto the metal surface.

Quantitative Data on Perimidine Derivatives as Corrosion Inhibitors

The following tables summarize the quantitative data obtained from studies on perimidine derivatives, which serve as a strong indicator of the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for Perimidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE%Reference
Blank--475115075120-[2]
1H-perimidine (PER)0.15-460927011092.0[2]
1H-perimidin-2-amine (NPER)0.15-455786810893.2[2]

Table 2: Electrochemical Impedance Spectroscopy Data for Perimidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)R_ct (Ω cm²)C_dl (μF/cm²)IE%Reference
Blank-45120-[2]
1H-perimidine (PER)0.156504593.1[2]
1H-perimidin-2-amine (NPER)0.157803894.2[2]

Table 3: Quantum Chemical Parameters for Perimidine Derivatives

MoleculeE_HOMO (eV)E_LUMO (eV)ΔE (eV)μ (Debye)Reference
1H-perimidine (PER)-5.89-1.234.662.34[2]
1H-perimidin-2-amine (NPER)-5.72-1.054.673.12[2]

Visualizing the Process: Diagrams and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation MildSteel Mild Steel Specimen Polishing Mechanical Polishing MildSteel->Polishing Cleaning Degreasing & Cleaning Polishing->Cleaning Immersion Immersion in 1M HCl with/without Inhibitor Cleaning->Immersion Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical SurfaceAnalysis Surface Analysis (SEM, EDX) Immersion->SurfaceAnalysis Data Quantitative Data Extraction Electrochemical->Data SurfaceAnalysis->Data Mechanism Inhibition Mechanism Determination Data->Mechanism Efficiency Calculation of Inhibition Efficiency Data->Efficiency

Diagram 1: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution (1M HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Protection Inhibitor Perimidine Derivative (Protonated) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Physical & Chemical Adsorption H_plus H+ Fe Fe H_plus->Fe Corrosion Attack Cl_minus Cl- Cl_minus->Fe Adsorption Adsorption->Fe Forms Protective Film

Diagram 2: Proposed mechanism of corrosion inhibition by perimidine derivatives.

Mechanism of Corrosion Inhibition

The corrosion inhibition of mild steel by perimidine derivatives in acidic solution is attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through several mechanisms:

  • Physical Adsorption: In acidic solutions, the nitrogen atoms in the perimidine ring can become protonated. These positively charged molecules can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻).

  • Chemical Adsorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system can be shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds. This results in a more stable and strongly adsorbed protective film.

The large molecular size and planar structure of perimidine derivatives allow for a high degree of surface coverage, effectively blocking the active sites for corrosion and isolating the metal from the aggressive environment. The potentiodynamic polarization data suggests that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2]

Conclusion

While further research specifically focused on this compound is warranted, the existing body of knowledge on related perimidine compounds strongly supports its potential as a highly effective corrosion inhibitor for mild steel in acidic media. The ease of synthesis, coupled with the excellent protective properties imparted by the perimidine scaffold, makes it a compelling candidate for industrial applications. Future studies should aim to quantify the inhibition efficiency of this compound at various concentrations and temperatures, and to further elucidate its adsorption behavior on the steel surface.

References

Synthesis of Novel Perimidine Derivatives from 1,8-Diaminonaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel perimidine derivatives starting from 1,8-diaminonaphthalene. Perimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details various synthetic methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key reaction pathways and biological mechanisms.

Core Synthetic Strategies

The fundamental approach to synthesizing the perimidine scaffold involves the cyclocondensation of 1,8-diaminonaphthalene with a one-carbon unit. Various reagents can serve as the source of this carbon, leading to a diverse array of 2-substituted and 2,3-dihydro-1H-perimidine derivatives. The primary synthetic routes are categorized based on the carbonyl source or electrophile used.

Reaction with Aldehydes

The reaction of 1,8-diaminonaphthalene with various aldehydes is one of the most common and versatile methods for preparing 2-aryl- and 2-alkyl-2,3-dihydro-1H-perimidines.[1] This reaction can be performed under various conditions, including room temperature, reflux, and microwave irradiation, often employing a catalyst to enhance reaction rates and yields.[2]

A general reaction workflow is depicted below:

DAN 1,8-Diaminonaphthalene Intermediate Schiff Base Intermediate DAN->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Catalyst Catalyst (e.g., Acid, Metal Salt) Catalyst->Intermediate Solvent_Heat Solvent / Heat Solvent_Heat->Intermediate Perimidine 2-Substituted-2,3-dihydro-1H-perimidine Intermediate->Perimidine Intramolecular cyclization

Caption: General workflow for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and aldehydes.

Reaction with Ketones

Similar to aldehydes, ketones react with 1,8-diaminonaphthalene to yield 2,2-disubstituted-2,3-dihydro-1H-perimidines. These reactions often require more forcing conditions or specific catalysts compared to those with aldehydes.[3][4]

Reaction with Carboxylic Acids

The condensation of 1,8-diaminonaphthalene with carboxylic acids, often under acidic conditions and with heating or microwave irradiation, leads to the formation of 2-substituted-1H-perimidines.[5][6] This method is particularly useful for synthesizing derivatives with a fully aromatic perimidine ring system.

Other Synthetic Approaches

Other notable methods include the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides, which offers an alternative route to 2-substituted perimidines, often with good yields and short reaction times under microwave irradiation.[7] Additionally, the synthesis of fused perimidine systems can be achieved through reactions with appropriate bifunctional reagents.[8]

Data Presentation: Comparative Analysis of Synthetic Methodologies

The choice of synthetic method can significantly impact the reaction efficiency, time, and overall yield. The following tables summarize quantitative data from various reported procedures, providing a basis for methodological comparison.

Table 1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines from Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeGlacial Acetic Acid-RT2 h85[1]
24-ChlorobenzaldehydeGlacial Acetic Acid-Reflux1 h90[1]
34-NitrobenzaldehydeGlacial Acetic Acid-RT3 h88[1]
4BenzaldehydeNano-CuY zeoliteEthanolRT30 min95[2]
54-MethoxybenzaldehydeNano-CuY zeoliteEthanolRT45 min92[2]

Table 2: Synthesis of 2,2-Disubstituted-2,3-dihydro-1H-perimidines from Ketones

EntryKetoneCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
1AcetoneHBOB (10)EthanolReflux2 h85[4]
2CyclohexanoneHBOB (10)EthanolReflux1.5 h92[4]
3AcetophenoneInCl₃WaterRT4 h88[4]

Table 3: Synthesis of 2-Substituted-1H-perimidines from Carboxylic Acids (Microwave-Assisted)

EntryCarboxylic AcidPower (W)Time (min)Yield (%)Reference
1Acetic Acid900175[5]
2Propionic Acid9001.578[5]
3Benzoic Acid900270[6]
4Phenylacetic Acid900180[5]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of representative perimidine derivatives.

General Procedure for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines (Aldehyde Route)[1]
  • To a solution of 1,8-diaminonaphthalene (1.0 mmol) in ethanol (10 mL), add the corresponding aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated solid.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data for 2-Phenyl-2,3-dihydro-1H-perimidine:

  • ¹H NMR (DMSO-d₆, δ ppm): 7.20-7.45 (m, 5H, Ar-H), 6.95 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 6.30 (t, 2H, Ar-H), 5.45 (s, 1H, CH), 4.80 (s, 2H, NH).

  • IR (KBr, cm⁻¹): 3350 (N-H), 3050 (C-H arom.), 1610, 1590 (C=C).

General Procedure for the Microwave-Assisted Synthesis of 2-Alkyl-1H-perimidines (Carboxylic Acid Route)[5]
  • Grind 1,8-diaminonaphthalene (1.0 mmol) and the appropriate aliphatic carboxylic acid (1.0 mmol) in a mortar.

  • Place the mixture in a glass beaker and add two drops of 4 M HCl.

  • Subject the mixture to microwave irradiation at 900 W for 1-2 minutes.

  • Allow the beaker to cool to room temperature.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain the pure 2-alkyl-1H-perimidine.

  • Characterize the product by spectroscopic methods.

Biological Activities and Signaling Pathways

Many novel perimidine derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

The planar tricyclic structure of the perimidine ring system makes it an ideal candidate for intercalation into DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_0 Mechanism of DNA Intercalation Perimidine Perimidine Derivative DNA DNA Double Helix Perimidine->DNA Intercalates between base pairs Replication DNA Replication Perimidine->Replication Inhibits Transcription Transcription Perimidine->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to

Caption: DNA intercalation mechanism of perimidine derivatives leading to apoptosis.

Several studies have suggested that certain perimidine derivatives may exert their anticancer effects by inhibiting key protein kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently over-activated in many cancers and plays a crucial role in cell proliferation, survival, and growth.

cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Perimidine Perimidine Derivative Perimidine->PI3K Inhibits Perimidine->Akt Inhibits Perimidine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by perimidine derivatives.

Some perimidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

cluster_2 Intrinsic Apoptosis Pathway Perimidine Perimidine Derivative Bax Bax Perimidine->Bax Upregulates Bcl2 Bcl-2 Perimidine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the intrinsic pathway by perimidine derivatives.

Antimicrobial Activity

Perimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Conclusion

The synthesis of novel perimidine derivatives from 1,8-diaminonaphthalene offers a rich and diverse field for the development of new therapeutic agents. The straightforward and versatile synthetic methodologies, coupled with the significant biological activities of the resulting compounds, make this an attractive area for further research and drug discovery. This guide provides a foundational understanding of the core synthetic strategies and biological implications of perimidine derivatives, serving as a valuable resource for professionals in the field.

References

Antifungal and Antibacterial Activity of Perimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including promising antimicrobial properties.[1] Amid the escalating global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutic agents is of paramount importance. This technical guide provides a comprehensive overview of the current state of research on the antifungal and antibacterial activities of perimidine compounds. It consolidates quantitative data on their efficacy, details the experimental protocols for their evaluation, and illustrates key processes through structured diagrams. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

General Synthesis of Perimidine Derivatives

The synthesis of perimidine derivatives is most commonly achieved through the cyclocondensation of 1,8-diaminonaphthalene (NDA) with various carbonyl compounds such as aldehydes and ketones.[1][2] This reaction is often facilitated by an acid catalyst, metal catalyst, or nanocatalyst, and can also proceed under catalyst-free conditions.[1] The general mechanism involves the activation of the carbonyl carbon, followed by the formation of a Schiff base imine intermediate with the amino group of NDA. Subsequent intramolecular nucleophilic attack by the second amino group leads to a cyclic intermediate, which then yields the perimidine derivative through a 1,3-proton transfer.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product NDA 1,8-Diaminonaphthalene (NDA) Reaction Cyclocondensation NDA->Reaction + Carbonyl Aldehyde / Ketone Carbonyl->Reaction Perimidine Perimidine Derivative Reaction->Perimidine Catalyst/Solvent

General synthesis workflow for perimidine derivatives.

Antibacterial Activity of Perimidine Compounds

Perimidine derivatives have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the perimidine core structure significantly influence the antibacterial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Antibacterial Activity of Perimidine Derivatives (MIC)

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
Compound 1Escherichia coli ATCC 259227.5[3]
Salmonella typhimurium SO6630[3]
Staphylococcus aureus CIP 4,837.5[3]
Staphylococcus epidermidis CIP 541241.87[3]
Compound 2Escherichia coli ATCC 259223.75[3]
Salmonella typhimurium SO6660[3]
Staphylococcus aureus CIP 4,833.75[3]
Staphylococcus epidermidis CIP 541240.225[3]
Compound 3Escherichia coli ATCC 2592260[3]
2-(2-thienyl)-2,3-dihydro-1H-perimidineEscherichia coli>100 µg/mL[4]
Staphylococcus aureus>100 µg/mL[4]
Pseudomonas aeruginosa>100 µg/mL[4]
Bacillus subtilis>100 µg/mL[4]
Pd(II) Complex of 2-(2-thienyl)-2,3-dihydro-1H-perimidineEscherichia coli0-100 µg/mL (concentration-dependent)[4]
Bacillus subtilis0-100 µg/mL (concentration-dependent)[4]
4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrileStaphylococcus aureusZone of inhibition: 10mm[5]

Note: Some studies reported zones of inhibition or activity ranges rather than specific MIC values. The effectiveness of Pd(II) complexes was shown to be significantly higher than the corresponding ligand alone.[4]

Antifungal Activity of Perimidine Compounds

Several perimidine derivatives have also been evaluated for their antifungal properties. The activity appears to be highly dependent on the specific derivative and the fungal strain being tested.

Table 2: Antifungal Activity of Perimidine Derivatives (MIC)

Compound/DerivativeFungal StrainMIC (mg/mL)Reference
Compound 1Candida albicans ATCC 10234Resistant[3]
Candida tropicalis ATCC 138030.45[3]
Compound 2Candida albicans ATCC 10234Resistant[3]
Candida tropicalis ATCC 138030.225[3]
Compound 3Candida albicans ATCC 10234Resistant[3]
Candida tropicalis ATCC 138033.75[3]
4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrileCandida albicansZone of inhibition: 8mm[5]
Perimidine derivatives from a study by Farghaly et al.Aspergillus flavusInactive[1]
Candida albicansInactive[1]

Proposed Mechanism of Action

The precise signaling pathways and mechanisms of action for the antimicrobial activity of most perimidine compounds are still under investigation. However, based on the planar, heteroaromatic structure of the perimidine nucleus, a primary proposed mechanism is the intercalation with microbial DNA, which can inhibit replication and transcription, ultimately leading to cell death.[2] Another potential mechanism, particularly for metal complexes of perimidine ligands, involves binding to DNA and inhibiting its processes.[4] Some compounds may also act by disrupting the microbial cell membrane.

G cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Disruption DNA DNA Replication Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Perimidine Perimidine Compound Perimidine->Membrane Interaction Perimidine->DNA Intercalation / Binding

Proposed mechanisms of antimicrobial action for perimidine compounds.

Experimental Protocols

The evaluation of the antimicrobial activity of perimidine compounds typically involves standardized in vitro susceptibility testing methods. The most common protocols are the agar diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Diffusion Method

The agar diffusion assay is a widely used technique for the preliminary screening of antimicrobial activity.[6]

  • Media Preparation: A suitable nutrient agar is prepared and sterilized. It is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 1.0 x 10^8 CFU/mL) is prepared.[4]

  • Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Compound Application:

    • Disk Diffusion: Sterile paper discs impregnated with a known concentration of the perimidine compound are placed on the agar surface.

    • Well Diffusion: Wells (e.g., 3 mm diameter) are cut into the agar, and a specific volume (e.g., 50 µL) of the compound solution (e.g., 100 µ g/well ) is added to each well.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Broth Microdilution Method (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Compound Preparation: A stock solution of the perimidine compound is prepared, typically in a solvent like DMSO.

  • Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in the wells of a 96-well microtiter plate.[8]

  • Inoculum Preparation: A standardized microbial inoculum is prepared and diluted in the broth to a final concentration (e.g., 1 x 10^5 CFU/mL).[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. For some fungi, the endpoint may be defined as a significant reduction (e.g., 80%) in growth compared to the control (MIC80).[9][10]

G cluster_prep Preparation cluster_agar Agar Diffusion Method cluster_broth Broth Microdilution Method Inoculum Prepare Standardized Microbial Inoculum InoculateAgar Inoculate Agar Plate Inoculum->InoculateAgar InoculateBroth Inoculate Wells Inoculum->InoculateBroth Compound Prepare Perimidine Compound Solution ApplyCompound Apply Compound (Disk or Well) Compound->ApplyCompound SerialDilute Perform Serial Dilutions in 96-Well Plate Compound->SerialDilute InoculateAgar->ApplyCompound IncubateAgar Incubate Plate ApplyCompound->IncubateAgar MeasureZone Measure Zone of Inhibition (mm) IncubateAgar->MeasureZone SerialDilute->InoculateBroth IncubateBroth Incubate Plate InoculateBroth->IncubateBroth ReadMIC Determine MIC (Lowest Concentration with No Growth) IncubateBroth->ReadMIC

Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Perimidine compounds have emerged as a versatile and promising scaffold in the search for new antimicrobial agents. The available data indicates that their derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens. The ease of synthesis and the potential for diverse substitutions on the perimidine ring system offer significant opportunities for medicinal chemists to optimize their potency and selectivity. While DNA intercalation is a plausible mechanism of action, further detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways involved. The continued investigation into the structure-activity relationships and the development of more potent and less toxic perimidine derivatives could lead to the identification of viable candidates for future preclinical and clinical development.

References

2-Phenyl-2,3-dihydro-1H-perimidine as a Fluorescent Probe for pH Measurement: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2,3-dihydro-1H-perimidine as a potential fluorescent probe for pH measurement. While the synthesis of this compound is well-established, its application as a pH sensor is an emerging area of interest. This document details the synthesis, proposed signaling mechanism, and generalized experimental protocols for its characterization and use. Due to a lack of specific published data on the photophysical properties of this compound in response to pH, this guide establishes a framework for researchers to conduct these critical measurements.

Introduction

The measurement of pH is fundamental in numerous chemical and biological processes, ranging from industrial manufacturing to cellular biology. Fluorescent pH probes offer a non-invasive, highly sensitive, and spatially resolved method for monitoring proton concentration. Perimidine derivatives, owing to their unique electronic structure and potential for fluorescence modulation, represent a promising class of compounds for the development of novel pH sensors. This compound, a readily synthesized derivative, is a candidate for such applications. Its proposed mechanism of action relies on the protonation of the nitrogen atoms within the perimidine ring system, which is hypothesized to modulate the fluorescence output through a photoinduced electron transfer (PET) mechanism.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclocondensation of 1,8-diaminonaphthalene with benzaldehyde.[1][2][3][4] This reaction can be carried out under various conditions, including catalyst-free and catalyst-assisted methods.

General Experimental Protocol for Synthesis

Materials:

  • 1,8-diaminonaphthalene

  • Benzaldehyde

  • Ethanol (or other suitable solvent)

  • Optional: Acidic or metallic catalyst (e.g., p-toluenesulfonic acid, InCl₃)

Procedure:

  • Dissolve 1,8-diaminonaphthalene in ethanol in a round-bottom flask.

  • Add an equimolar amount of benzaldehyde to the solution.

  • If using a catalyst, add a catalytic amount to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. The precipitate can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Synthesis_Workflow reagents 1,8-diaminonaphthalene + Benzaldehyde + Solvent (Ethanol) reaction Cyclocondensation (Room Temp or Reflux) reagents->reaction filtration Filtration reaction->filtration washing Washing with Cold Ethanol filtration->washing purification Recrystallization washing->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Proposed Signaling Pathway for pH Sensing

The fluorescence of many N-heterocyclic compounds is quenched in their neutral form due to a photoinduced electron transfer (PET) process. Upon protonation of a nitrogen atom, the PET process is inhibited, leading to an enhancement of fluorescence ("turn-on" response).[5] It is proposed that this compound operates via a similar mechanism.

In its deprotonated (basic) form, the lone pair of electrons on one of the nitrogen atoms can act as an electron donor, quenching the fluorescence of the naphthalene moiety. In an acidic environment, this nitrogen atom becomes protonated. This protonation lowers the energy level of the lone pair, making it a less effective electron donor and thereby inhibiting the PET process. As a result, the fluorescence of the molecule is restored.

Signaling_Pathway cluster_basic Basic/Neutral pH cluster_acidic Acidic pH deprotonated Deprotonated Probe (Nitrogen lone pair available) excitation_basic Excitation deprotonated->excitation_basic protonated Protonated Probe (Nitrogen lone pair bound) deprotonated->protonated + H+ pet Photoinduced Electron Transfer (PET) excitation_basic->pet quenched Fluorescence Quenched (Non-fluorescent) pet->quenched excitation_acidic Excitation protonated->excitation_acidic no_pet PET Inhibited excitation_acidic->no_pet fluorescence Fluorescence Emission ('Turn-On') no_pet->fluorescence

Caption: Proposed signaling mechanism for this compound as a pH probe.

Experimental Protocols for pH Measurement

The following are generalized protocols for the characterization of this compound as a fluorescent pH probe. These protocols are based on standard methods for similar fluorescent dyes.[6][7]

Preparation of Stock Solutions and Buffers
  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or ethanol.

  • Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12). A universal buffer system, such as Britton-Robinson buffer, is recommended to maintain consistent ionic strength across the pH range.

Determination of pH-Dependent Absorption and Emission Spectra
  • Sample Preparation: For each pH value, prepare a solution containing a fixed concentration of the probe (e.g., 10 µM) in the corresponding buffer. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and the probe's photophysical properties.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 250-500 nm).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each sample. The excitation wavelength should be set at the absorption maximum of the protonated or deprotonated species, as determined from the absorption spectra.

Determination of pKa

The pKa of the probe can be determined from the pH-dependent fluorescence intensity data by fitting the data to the Henderson-Hasselbalch equation:

log[(Imax - I) / (I - Imin)] = pH - pKa

Where:

  • I is the fluorescence intensity at a given pH.

  • Imax is the maximum fluorescence intensity at high acidity.

  • Imin is the minimum fluorescence intensity at high basicity.

Determination of Quantum Yield

The fluorescence quantum yield (Φ) should be determined for both the protonated and deprotonated forms of the probe. This is typically done using a relative method with a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts "sample" and "ref" refer to the probe and the reference standard, respectively.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_sol Prepare Probe Stock Solution sample_prep Prepare Samples (Probe in Buffers) stock_sol->sample_prep buffers Prepare Buffer Solutions (pH 2-12) buffers->sample_prep abs_spec Record Absorption Spectra sample_prep->abs_spec fluo_spec Record Fluorescence Emission Spectra sample_prep->fluo_spec pka_det Determine pKa (Henderson-Hasselbalch) fluo_spec->pka_det qy_det Determine Quantum Yield (Relative Method) fluo_spec->qy_det

Caption: Generalized experimental workflow for characterizing the pH-dependent fluorescence of this compound.

Quantitative Data

Table 1: Photophysical Properties of this compound at Acidic and Basic pH

ParameterAcidic Conditions (e.g., pH 2)Basic Conditions (e.g., pH 10)
Absorption Maximum (λabs) Data not availableData not available
Molar Absorptivity (ε) Data not availableData not available
Emission Maximum (λem) Data not availableData not available
Fluorescence Quantum Yield (Φ) Data not availableData not available
Fluorescence Lifetime (τ) Data not availableData not available
Stokes Shift Data not availableData not available

Table 2: pH Sensing Characteristics of this compound

ParameterValue
pKa Data not available
Effective pH Range Data not available
Response Time Data not available
Reversibility Data not available
Photostability Data not available

Conclusion

This compound presents a promising scaffold for the development of a fluorescent pH probe due to its straightforward synthesis and the likely "turn-on" fluorescence mechanism upon protonation. This technical guide outlines the necessary steps for its synthesis and provides a comprehensive framework for its characterization as a pH sensor. While specific quantitative data on its pH-dependent photophysical properties are currently lacking in the literature, the experimental protocols detailed herein will enable researchers to thoroughly evaluate its potential. Future work should focus on obtaining the quantitative data outlined in the tables above to fully validate this compound as a viable fluorescent probe for pH measurement in various scientific and biomedical applications.

References

One-pot synthesis of 2-substituted-2,3-dihydro-1H-perimidines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the One-Pot Synthesis of 2-Substituted-2,3-Dihydro-1H-Perimidines

Introduction

Perimidines and their derivatives, particularly 2-substituted-2,3-dihydro-1H-perimidines, represent a significant class of nitrogen-containing heterocyclic compounds. These structures are built upon a dihydropyrimidine ring that is peri-fused to a naphthalene moiety.[1] The scientific community has shown considerable interest in these compounds due to their unique π-amphoteric electronic nature, possessing both π-electron deficient and excessive systems.[2] This characteristic makes them susceptible to both electrophilic and nucleophilic attacks and imparts a wide range of valuable properties.[1]

Derivatives of 2,3-dihydro-1H-perimidine are recognized for their diverse and potent biological activities, including antimicrobial, antifungal, anticancer, anti-ulcer, and anti-inflammatory properties.[3] Beyond their pharmacological applications, they are utilized as coloring materials, dye intermediates for polymers, and as precursors for novel carbene ligands.

The most common and efficient method for synthesizing these valuable compounds is the one-pot condensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds, such as aldehydes and ketones.[1][3] This approach is favored for its simplicity, high atom economy, and often environmentally benign conditions.[4] Numerous protocols have been developed, employing a range of catalysts from Lewis and Brønsted acids to novel nanocatalysts, or even proceeding under catalyst-free and solvent-free conditions, highlighting the versatility and ongoing innovation in this field.[2][4][5] This guide provides a comprehensive overview of the core synthetic methodologies, experimental protocols, and reaction data for researchers, scientists, and professionals in drug development.

General Reaction Scheme and Mechanism

The fundamental transformation in the one-pot synthesis of 2,3-dihydro-1H-perimidines is the cyclocondensation of 1,8-diaminonaphthalene with a carbonyl compound. The reaction is typically acid-catalyzed, although many catalyst-free methods have been successfully developed.

General_Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 1,8-Diaminonaphthalene plus + r2 Aldehyde / Ketone p1 2-Substituted-2,3-dihydro-1H-perimidine r2->p1 Catalyst Solvent, Temp.

Caption: General one-pot synthesis of 2,3-dihydro-1H-perimidines.

The proposed mechanism for this acid-catalyzed reaction involves several key steps. The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group of the aldehyde or ketone, making it more electrophilic. This is followed by a nucleophilic attack from one of the amino groups of 1,8-diaminonaphthalene. An intramolecular cyclization and subsequent dehydration yield the final dihydroperimidine product.

Reaction_Mechanism start 1,8-Diaminonaphthalene + Aldehyde (R-CHO) + Catalyst (H⁺) step1 Catalyst activates the carbonyl group of the aldehyde. start->step1 step2 Nucleophilic attack by one amino group on the activated carbonyl carbon. step1->step2 intermediate1 Carbinolamine Intermediate step2->intermediate1 step3 Proton transfer and loss of water molecule to form a Schiff base-like intermediate. intermediate1->step3 intermediate2 Iminium Intermediate step3->intermediate2 step4 Intramolecular nucleophilic attack by the second amino group. intermediate2->step4 intermediate3 Cyclized Intermediate step4->intermediate3 step5 Deprotonation to yield the final product. intermediate3->step5 product 2-Substituted-2,3-dihydro-1H-perimidine step5->product

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Data Presentation: Comparison of Synthetic Protocols

A wide array of catalysts and reaction conditions have been reported for the one-pot synthesis of 2,3-dihydro-1H-perimidines. The choice of catalyst, solvent, and temperature significantly influences reaction times and yields. The following table summarizes various methodologies, providing a comparative overview for selecting an appropriate protocol.

EntryAldehyde/KetoneCatalystSolventTemperature (°C)TimeYield (%)
1Various Aromatic AldehydesSulfamic AcidSolvent-free7010-30 min85-96
2Various KetonesPhenyl Boronic Acid (10 mol%)Ethanol751-2 h80-92
3Various KetonesYtterbium(III) TriflateEthanolRoom Temp.2-4 hModerate-High
4Various CarbonylsIndium(III) Chloride (InCl₃)WaterRoom Temp.15-45 min85-98
5Aromatic AldehydesNano-γ-Al₂O₃/BF₃Ethanol (Microwave)-3-7 min90-98
6Ethoxy CarbonylhydrazonesNoneSolvent-free120-1251.5 h73-85
7Various Aldehydes & KetonesGlacial Acetic Acid-Room Temp.-High
8Various KetonesBis(oxalato)boric acid (HBOB) (10 mol%)EthanolReflux0.5-2 h70-95
9Aromatic AldehydesGraphene Oxide (0.005 g)-Room Temp.50 sec - 2 minHigh-Excellent
10Imidazole-2-carbaldehydeNoneMethanolRoom Temp.10 h88

(Data sourced from references[2][3][4][5][6][7][8])

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines under different conditions.

Protocol 1: Catalyst- and Solvent-Free Synthesis[2]

This green chemistry approach utilizes ethoxy carbonylhydrazones as the carbonyl source, avoiding the need for any catalyst or solvent.

  • Reagents: 1,8-diaminonaphthalene (0.01 mol) and the corresponding ethoxy carbonylhydrazone (0.01 mol).

  • Procedure:

    • Combine the 1,8-diaminonaphthalene and ethoxy carbonylhydrazone in a reaction vessel.

    • Heat the mixture in an oil bath at 120-125 °C for 1.5 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Recrystallize the solid product from an ethanol-water mixture (e.g., 1:2 v/v) to obtain the pure 2-substituted perimidine.

Protocol 2: Microwave-Assisted Synthesis using a Heterogeneous Catalyst[3]

This method employs a solid acid catalyst and microwave irradiation to achieve very short reaction times and high yields.

  • Reagents: 1,8-diaminonaphthalene (1 mmol), aromatic aldehyde (1 mmol), and nano-γ-Al₂O₃/BF₃ catalyst (0.06 g).

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • In a 50 mL beaker, mix 1,8-diaminonaphthalene, the aromatic aldehyde, and the catalyst.

    • Add ethanol as the solvent.

    • Place the reaction mixture in a microwave reactor and irradiate at 350W for the specified time (typically 3-7 minutes), monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature, allowing the crude product to precipitate.

    • Filter the solid product and recrystallize from hot ethanol to yield the pure compound.

Protocol 3: Aqueous Synthesis at Room Temperature[5]

This protocol highlights the use of water as a green solvent and a mild Lewis acid catalyst, making it an environmentally friendly and efficient option.

  • Reagents: 1,8-diaminonaphthalene, a carbonyl compound (aldehyde or ketone), and Indium(III) Chloride (InCl₃) as the catalyst.

  • Solvent: Water.

  • Procedure:

    • To a solution of 1,8-diaminonaphthalene and the carbonyl compound in water, add a catalytic amount of InCl₃.

    • Stir the reaction mixture at room temperature for the required time (typically 15-45 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the aqueous solution.

    • Collect the solid product by filtration, wash with water, and dry. Further purification can be done by recrystallization if necessary.

General Experimental Workflow

The one-pot synthesis of these compounds generally follows a straightforward workflow from setup to purification.

Experimental_Workflow start Start setup Reaction Setup: Combine 1,8-diaminonaphthalene, carbonyl compound, catalyst (if any), and solvent (if any) in a flask. start->setup reaction Reaction: Stir/heat/irradiate mixture for the specified time and temperature. setup->reaction monitoring Monitor Progress (e.g., using TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool mixture, filter precipitate, or perform solvent extraction. monitoring->workup Complete purification Purification: Recrystallize the crude product from a suitable solvent. workup->purification characterization Characterization: Analyze the pure product using NMR, IR, Mass Spec, M.P. purification->characterization end End characterization->end

Caption: A typical experimental workflow for one-pot perimidine synthesis.

Conclusion

The one-pot synthesis of 2-substituted-2,3-dihydro-1H-perimidines via the condensation of 1,8-diaminonaphthalene with carbonyl compounds is a highly efficient, versatile, and robust methodology. The development of numerous protocols, ranging from catalyst-free thermal methods to microwave-assisted and aqueous room-temperature reactions, provides chemists with a broad toolkit to access these valuable heterocyclic scaffolds.[2][4] The advantages of these methods, including operational simplicity, high yields, short reaction times, and adherence to the principles of green chemistry, make them exceptionally attractive for applications in medicinal chemistry, drug discovery, and materials science. The continued exploration of novel catalysts and sustainable reaction conditions will undoubtedly further enhance the utility and accessibility of this important class of compounds.

References

Electrochemical Properties of 2-Phenyl-2,3-dihydro-1H-perimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Phenyl-2,3-dihydro-1H-perimidine. Perimidine and its derivatives are a fascinating class of nitrogen-containing heterocyclic compounds with a wide range of applications in materials science, medicinal chemistry, and catalysis.[1] The introduction of a phenyl group at the 2-position of the dihydroperimidine scaffold significantly influences its electronic and, consequently, its electrochemical characteristics. This document details the synthesis, expected electrochemical behavior, and the experimental protocols for the analysis of this compound, aiming to serve as a valuable resource for researchers and professionals in related fields.

Introduction

Perimidines are tricyclic heteroaromatic compounds characterized by a naphthalene core fused with a pyrimidine ring.[1] The 2,3-dihydro-1H-perimidine structure maintains the core naphthalene system while featuring a saturated six-membered heterocyclic ring. The electronic nature of the perimidine system is described as π-amphoteric, meaning it possesses both π-excessive and π-deficient characteristics, which contributes to its versatile reactivity.[2] The phenyl substituent at the C2 position introduces further electronic and steric effects, modulating the molecule's reactivity and electrochemical properties.[3]

The electrochemical behavior of perimidines is of significant interest due to their potential applications in the development of conductive polymers, sensors, and as electroactive components in various devices. Perimidine derivatives have been shown to undergo oxidation at the electron-rich 4 and 9 positions of the naphthalene ring.[1] Understanding the redox properties of this compound is crucial for harnessing its potential in these applications and for elucidating its role in biological systems, particularly in the context of drug development where redox processes can be critical.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[3] This reaction is typically acid-catalyzed and can be carried out under various conditions, including in different solvents or even under solvent-free conditions.[1]

A general synthetic pathway is depicted below:

Synthesis cluster_reactants Reactants cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Reaction Condensation (Acid Catalyst) 1,8-Diaminonaphthalene->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction This compound This compound Reaction->this compound CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Polish_WE Polish Working Electrode Assemble_Cell Assemble 3-Electrode Cell Polish_WE->Assemble_Cell Prepare_Solution Prepare Electrolyte Solution with Analyte Prepare_Solution->Assemble_Cell Deoxygenate Deoxygenate Solution (Inert Gas) Assemble_Cell->Deoxygenate Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Deoxygenate->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Record_Voltammogram Record Voltammogram Run_CV->Record_Voltammogram Analyze_Data Analyze Data (Peak Potentials, Currents) Record_Voltammogram->Analyze_Data Redox_Interaction cluster_pro_oxidant Pro-oxidant Pathway cluster_antioxidant Antioxidant Pathway Perimidine 2-Phenyl-2,3-dihydro- 1H-perimidine Oxidized_Perimidine Oxidized Perimidine Perimidine->Oxidized_Perimidine Oxidation Antioxidant_Effect Antioxidant Effect Perimidine->Antioxidant_Effect Scavenges ROS Oxidized_Perimidine->Perimidine Reduction ROS Reactive Oxygen Species (ROS) Oxidized_Perimidine->ROS Redox Cycling Cellular_Damage Cellular Damage ROS->Cellular_Damage

References

Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of perimidine derivatives, a class of heterocyclic compounds with significant potential in drug development. Perimidines have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the structural, electronic, and spectroscopic properties of these molecules, thereby accelerating the drug discovery process.[2]

Core Concepts in Computational Analysis

Quantum chemical calculations offer a theoretical framework to predict molecular properties and reactivity. For perimidine derivatives, these calculations are instrumental in understanding their behavior at a molecular level, guiding the synthesis of more potent and selective drug candidates.

A generalized workflow for the computational analysis of perimidine derivatives, from molecular design to potential biological activity assessment, is outlined below. This process typically involves molecular structure optimization, calculation of electronic properties, and often culminates in molecular docking simulations to predict interactions with biological targets.

Computational Workflow for Perimidine Derivatives A Synthesis of Perimidine Derivative B Structural Characterization (NMR, X-ray) A->B C Quantum Chemical Calculations (DFT) B->C D Geometry Optimization C->D E Frequency Analysis D->E F Electronic Properties Calculation (HOMO, LUMO, MEP) D->F G Spectroscopic Properties Prediction (IR, UV-Vis) D->G H Molecular Docking Simulation F->H I Identification of Potential Biological Targets H->I J Prediction of Binding Affinity and Mode H->J K Lead Optimization and Drug Design J->K

Caption: Computational analysis workflow for perimidine derivatives.

Experimental and Computational Protocols

A crucial aspect of computational chemistry is the synergy with experimental data. Theoretical calculations are validated by experimental results, and in turn, predict the properties of novel compounds.

Synthesis of Perimidine Derivatives

The synthesis of perimidine derivatives often involves the condensation of 1,8-diaminonaphthalene with various aldehydes or ketones.[1] A general and environmentally friendly procedure is described below.

Protocol for the Synthesis of 2-(p-tolyl)-2,3-dihydro-1H-perimidine:

  • A mixture of 1,8-naphthalenediamine and 4-methylbenzaldehyde is prepared in a suitable solvent, such as ethanol.[2][3]

  • The mixture is stirred at room temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, the crude product is obtained through filtration.[3]

  • The product is then purified by recrystallization to yield the final perimidine derivative.[3]

  • The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry.[2][4]

Quantum Chemical Calculation Methodology

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost.

Protocol for DFT Calculations of Perimidine Derivatives:

  • Software: Calculations are typically performed using software packages like Gaussian.[5]

  • Method and Basis Set: The molecular geometry of the perimidine derivative is optimized in the ground state using a specific DFT functional and basis set. A common choice is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[2][4]

  • Geometry Optimization: The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.[2]

  • Electronic Property Analysis: Following optimization, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]

    • Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.[2]

  • Spectroscopic Simulation: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) calculations.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies of selected perimidine derivatives.

Table 1: Calculated Electronic Properties of Perimidine Derivatives

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(p-tolyl)-2,3-dihydro-1H-perimidineDFT/B3LYP/6-311G(d,p)--4.25[2]
2-(thiophen-2-yl)-2,3-dihydro-1H-perimidineB3LYP/6-311++G(d,p)---

Note: Specific HOMO and LUMO energy values were not always explicitly stated in the source abstracts, but the energy gap is a primary reported metric.

Table 2: Experimental and Theoretical Spectroscopic Data

DerivativeTechniqueExperimental DataTheoretical Data
2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine1H NMR, 13C NMR, FT-IR, UVCharacterized[4]Good correlation with experiment[4]
2-(p-tolyl)-2,3-dihydro-1H-perimidine1H NMR, 13C NMRCharacterized[2]-
1',3'-dihydrospiro[fluorene-9,2'-perimidine]IR, UV-visCharacterized[6]B3LYP/6-31G* simulated IR shows good agreement[6]

Applications in Drug Development

The insights gained from quantum chemical calculations are directly applicable to the drug development pipeline.

Enzyme Inhibition

Perimidine derivatives have shown promise as enzyme inhibitors. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4]

Molecular Docking

To understand the mechanism of action at a molecular level, molecular docking simulations are employed. This computational technique predicts the preferred orientation and binding affinity of a ligand (the perimidine derivative) to the active site of a target protein. The results of molecular docking can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.[4]

The logical relationship between computational predictions and experimental validation in the context of drug discovery is illustrated in the following diagram.

Drug Discovery Logic A Computational Prediction (e.g., High Binding Affinity) B Synthesis of Candidate Compound A->B C In Vitro Biological Assay (e.g., Enzyme Inhibition Assay) B->C D Validation of Computational Prediction C->D E Lead Compound for Further Development D->E Successful

Caption: Logic diagram for computational and experimental validation.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful platform for the investigation of perimidine derivatives. By predicting their structural, electronic, and spectroscopic properties, these computational methods offer a rational basis for the design and synthesis of novel therapeutic agents. The integration of computational and experimental approaches is paramount for accelerating the discovery and development of new drugs based on the versatile perimidine scaffold. This guide provides a foundational understanding of the key methodologies and their application, empowering researchers to leverage these powerful tools in their quest for innovative medicines.

References

Methodological & Application

Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. This document details various synthetic protocols, comparative catalytic data, and mechanistic insights.

Introduction

This compound is a tricyclic heterocyclic compound featuring a naphthalene core fused with a dihydropyrimidine ring and a phenyl group at the 2-position. This structural motif is of significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anti-inflammatory properties. The primary application of this compound in organic synthesis is centered around its own preparation, which serves as a gateway to a wide array of substituted perimidine derivatives.

Synthetic Applications

The principal application of this compound in organic synthesis lies in its role as a core structure for the development of more complex molecules. The synthetic versatility of the perimidine ring system allows for further functionalization, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the cyclocondensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[1] This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, and using heterogeneous catalysts. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and environmental footprint.

A variety of catalytic systems have been explored to optimize the synthesis, including:

  • Lewis Acids: InCl₃, Zn(OAc)₂, Phenylboronic acid.[2]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA), Sulfamic acid.[2]

  • Nanocatalysts: Fe₃O₄@β-CD-ZrO, nano-γ-Al₂O₃/SbCl₅, Fe₃O₄@NCs/BF₀.₂.[3]

  • Green Catalysts: Graphene oxide, Vitamin B1.[1][3]

The general workflow for the synthesis is straightforward, involving the mixing of the reactants in a suitable solvent, with or without a catalyst, followed by heating or stirring at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

G cluster_workflow General Synthesis Workflow reactants 1,8-Diaminonaphthalene + Benzaldehyde mixing Mixing in Solvent +/- Catalyst reactants->mixing reaction Reaction (Heating/Stirring) mixing->reaction isolation Product Isolation (Filtration) reaction->isolation purification Purification isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen catalytic system. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystAldehyde/KetoneSolventTemperature (°C)TimeYield (%)Reference
Graphene Oxide Substituted AldehydesShakingRoom Temp.50 sec - 2 minHigh to Excellent[3]
Sulfamic Acid AldehydesSolvent-free70-High[2]
Phenylboronic Acid KetonesEthanol75-Excellent[2]
InCl₃ Carbonyl CompoundsWaterRoom Temp.-High[2]
Zn(OAc)₂·2H₂O Substituted Salicylaldehydes---High[2]
Fe₃O₄@NCs/BF₀.₂ Aromatic AldehydesSolvent-freeRoom Temp.-High[2]
SiO₂ nanoparticles AldehydesSolvent-free (Grind-stone)Room Temp.-Excellent[2]
Bis(oxalato)boric acid (HBOB) KetonesEthanolReflux-70-95[2]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines using a Heterogeneous Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Catalyst (e.g., nano-γ-Al₂O₃/BF₃, 0.02 g)

  • Ethanol (10 mL)

Procedure:

  • To a solution of 1,8-diaminonaphthalene in ethanol, add the aromatic aldehyde.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

Detailed Protocol for the Synthesis of 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine[4]

Materials:

  • 1,8-Diaminonaphthalene (0.501 mmol, 79.4 mg)

  • 2-(Diphenylphosphino)benzaldehyde (0.498 mmol, 144.6 mg)

  • Sodium metabisulfite (Na₂S₂O₅) (1.50 mmol, 285.17 mg)

  • Ethanol:Water (5:1, v/v)

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a 100 mL round-bottomed flask, combine 1,8-diaminonaphthalene, 2-(diphenylphosphino)benzaldehyde, and sodium metabisulfite in the ethanol:water mixture.

  • Reflux the reaction mixture at 75 °C for 24 hours, during which a precipitate will form.

  • Filter the resulting precipitate and wash it with 10 mL of ethanol and 20 mL of water.

  • Dissolve the solid in dichloromethane and extract with water.

  • Dry the organic layer with magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the orange solid product.

Reaction Mechanism

The formation of this compound proceeds through a well-established mechanism involving the initial nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the carbonyl carbon of benzaldehyde, followed by intramolecular cyclization and dehydration.

G cluster_mechanism Plausible Reaction Mechanism r1 1,8-Diaminonaphthalene i1 Hemiaminal Intermediate r1->i1 + H+ r2 Benzaldehyde r2->i1 i2 Iminium Intermediate i1->i2 - H2O product This compound i2->product Intramolecular Cyclization

Caption: Plausible mechanism for the formation of this compound.

The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.

Other Applications in Organic Synthesis

While the primary application of this compound is as a synthetic target and a scaffold for further elaboration, its potential use as a catalyst or as a key intermediate in the total synthesis of complex natural products is not yet extensively reported in the scientific literature. Further research in this area could unveil novel applications for this versatile heterocyclic system.

Conclusion

This compound is a readily accessible and highly versatile heterocyclic compound. The development of numerous catalytic systems, including green and sustainable methods, has made its synthesis efficient and environmentally friendly. These application notes provide a foundation for researchers to explore the synthesis and potential applications of this important scaffold in their own research endeavors. The provided protocols and comparative data serve as a valuable resource for the synthesis of a diverse library of perimidine derivatives for various applications, particularly in the field of drug discovery.

References

Application Notes and Protocols for 2-Phenyl-2,3-dihydro-1H-perimidine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Phenyl-2,3-dihydro-1H-perimidine as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is compiled from recent scientific literature to guide researchers in their experimental design and application.

Introduction

Corrosion is a significant challenge across various industries, leading to the degradation of metallic materials. Organic heterocyclic compounds, such as perimidine derivatives, have emerged as effective corrosion inhibitors.[1][2] These molecules adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of aggressive environments.[3] this compound, a derivative of perimidine, is of particular interest due to its molecular structure, which includes nitrogen heteroatoms and a phenyl group, contributing to its potential for strong adsorption on metal surfaces.[1][4] The presence of a large π-bonded system and heteroatoms like nitrogen allows for effective interaction with the d-orbitals of iron, thereby inhibiting the corrosion process.[1][5]

Synthesis of this compound

The synthesis of 2-substituted-2,3-dihydro-1H-perimidines is typically achieved through the condensation reaction of 1,8-diaminonaphthalene with various aldehydes or ketones.[6][7] For this compound, the reaction involves 1,8-diaminonaphthalene and benzaldehyde.

Protocol for Synthesis:

  • Reactant Preparation: Dissolve 1,8-diaminonaphthalene in a suitable solvent such as ethanol or methanol.[5][8]

  • Condensation Reaction: Add an equimolar amount of benzaldehyde to the solution. The reaction can often proceed at room temperature with stirring.[7][8] Some protocols may utilize a catalyst or slightly elevated temperatures to improve yield and reaction time.[1]

  • Isolation and Purification: The product, this compound, typically precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization to obtain a pure product.[8]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[7][9]

DOT Script for Synthesis Workflow:

cluster_synthesis Synthesis Workflow Reactants 1,8-Diaminonaphthalene + Benzaldehyde Solvent Ethanol/Methanol Reaction Stirring at Room Temp. Reactants->Reaction Solvent->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure 2-Phenyl-2,3-dihydro- 1H-perimidine Characterization->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of this compound as a corrosion inhibitor is evaluated through various electrochemical and surface analysis techniques.

Materials and Solution Preparation
  • Working Electrode: Mild steel specimens with a defined exposed surface area. The composition of the steel should be recorded. Before each experiment, the electrode surface is typically prepared by grinding with different grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

  • Corrosive Medium: A 1.0 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for mild steel.[4][10]

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. A range of inhibitor concentrations (e.g., 0.05 mM to 0.5 mM) should be prepared by serial dilution to evaluate the concentration-dependent inhibition efficiency.

Electrochemical Measurements

Electrochemical studies are typically performed using a three-electrode cell setup consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[11]

Protocol for Potentiodynamic Polarization:

  • Stabilization: Immerse the working electrode in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for about 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density (log scale) versus the electrode potential (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the cathodic and anodic curves.

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (η%) using the following equation: η% = [(i°corr - icorr) / i°corr] x 100 where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • Stabilization: As with potentiodynamic polarization, stabilize the working electrode at its OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Represent the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (η%) from the Rct values: η% = [(Rct - R°ct) / Rct] x 100 where R°ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

DOT Script for Experimental Workflow:

cluster_experiment Corrosion Inhibition Experimental Workflow cluster_measurements Electrochemical Measurements start Start prep Material Preparation (Mild Steel Electrode) start->prep solution Solution Preparation (HCl with/without Inhibitor) prep->solution cell Assemble Three-Electrode Cell solution->cell stabilize Stabilize at OCP cell->stabilize pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy (EIS) stabilize->eis analysis Data Analysis pdp->analysis eis->analysis results Calculate Inhibition Efficiency analysis->results cluster_mechanism Corrosion Inhibition Mechanism Inhibitor This compound (in solution) Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption ProtectiveLayer Formation of a Protective Adsorbed Layer Adsorption->ProtectiveLayer Block Blocking of Active Corrosion Sites ProtectiveLayer->Block Inhibition Corrosion Inhibition Block->Inhibition

References

Application Notes and Protocols: Utilizing 2-Phenyl-2,3-dihydro-1H-perimidine in the Preparation of New Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-Phenyl-2,3-dihydro-1H-perimidine and its derivatives as versatile ligands in catalysis and as biologically active agents. Detailed protocols for synthesis and key applications are provided to facilitate research and development in these areas.

Ligand Synthesis: 2-Aryl-2,3-dihydro-1H-perimidines

The synthesis of 2-aryl-2,3-dihydro-1H-perimidines is most commonly achieved through the condensation reaction of 1,8-diaminonaphthalene with a variety of substituted benzaldehydes. This reaction can be performed under reflux or at room temperature and is often catalyzed by acids or metal catalysts.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine

This protocol describes a general method for the synthesis of 2-aryl-2,3-dihydro-1H-perimidine derivatives.

Materials:

  • 1,8-Diaminonaphthalene

  • 4-Chlorobenzaldehyde

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Chloroform (for TLC)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) in ethanol (10 mL).

  • Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • The reaction mixture is then stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using chloroform as the eluent.

  • Upon completion of the reaction (as indicated by TLC), the solid product is filtered, washed with cold ethanol, and dried in an oven at 60 °C.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine.

Characterization Data for 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine:

  • Appearance: Crystalline solid

  • Yield: High

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the structure.

Table 1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine Derivatives
EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeGlacial Acetic AcidEthanol1-3>90[1]
24-ChlorobenzaldehydeGlacial Acetic AcidEthanol1-3>90[1]
34-MethoxybenzaldehydeGlacial Acetic AcidEthanol1-3>90[1]
44-NitrobenzaldehydeGlacial Acetic AcidEthanol1-3>90[1]
5Imidazole-2-carbaldehydeNoneMethanol1088[2]

Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives can serve as N-heterocyclic carbene (NHC) precursors. Their corresponding palladium complexes have shown excellent catalytic activity in C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.

Experimental Workflow for Catalytic Application

G cluster_synthesis Ligand and Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Product Isolation and Analysis Ligand This compound Synthesis Catalyst [Pd(perimidine-NHC)Cl2] Complex Formation Ligand->Catalyst Metal Palladium Precursor (e.g., Pd(OAc)2) Metal->Catalyst ReactionSetup Reaction Setup: - Catalyst Loading - Base - Solvent - Temperature Catalyst->ReactionSetup Substrates Aryl Halide + Boronic Acid (Suzuki) or Alkene (Heck) Substrates->ReactionSetup Monitoring Reaction Monitoring (TLC, GC-MS) ReactionSetup->Monitoring Workup Workup and Purification (Extraction, Chromatography) Monitoring->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis Yield Yield and TON/TOF Calculation Analysis->Yield

Caption: Workflow for the application of perimidine ligands in catalysis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium-perimidine complex as the catalyst.

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Phenylboronic acid

  • [Pd(perimidine-NHC)Cl₂] catalyst

  • Potassium carbonate (K₂CO₃) as base

  • Solvent (e.g., DMF/water mixture)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube, add the [Pd(perimidine-NHC)Cl₂] catalyst (0.005 mmol).

  • Add bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 3 mL of DMF/water 2:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Catalytic Activity in Suzuki-Miyaura and Heck Reactions
EntryReactionAryl HalideCoupling PartnerCatalyst Loading (mol%)TONTOF (h⁻¹)Yield (%)Reference
1Suzuki-MiyauraBromobenzenePhenylboronic acid0.00518400-92[3]
2Suzuki-Miyaura4-BromoanisolePhenylboronic acid0.00519200-96[3]
3HeckIodobenzeneStyrene2.0--92[2]
4HeckBromobenzeneStyrene2.0--84[2]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Biological Applications: Antimicrobial and Anti-inflammatory Activity

2-Aryl-2,3-dihydro-1H-perimidine derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

These compounds have been screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promising inhibitory effects.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Test compound (2-aryl-2,3-dihydro-1H-perimidine derivative)

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Compound (Substituent)S. aureusE. coliC. albicansReference
2-Phenyl75007500450[4]
2-(4-Chlorophenyl)37503750225[4]
2-(4-Nitrophenyl)->100-[1]
2-(4-Hydroxyphenyl)->100-[1]
Note: Some data was reported in mg/mL and has been converted to µg/mL for consistency.
Anti-inflammatory Activity

Certain perimidine derivatives have shown anti-inflammatory properties, potentially through the inhibition of key enzymes and signaling pathways involved in inflammation.

2-Aryl-2,3-dihydro-1H-perimidine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. The proposed mechanism involves the inhibition of IκB Kinase (IKK) and p38 MAPK.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 TNFR TNFR TNFR->TAK1 IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation p38 p38 MAPK TAK1->IKK MKK MKK3/6 TAK1->MKK MKK->p38 Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Cytokines TNF-α, IL-6 Gene->Cytokines Inhibitor 2-Aryl-2,3-dihydro- 1H-perimidine Inhibitor->IKK inhibits Inhibitor->p38 inhibits

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The primary synthetic route involves the cyclocondensation of 1,8-diaminonaphthalene with benzaldehyde. Various reaction conditions, including catalyzed and catalyst-free methods, are discussed. This guide offers a comprehensive resource for the successful laboratory preparation and characterization of this compound.

Introduction

This compound is a tricyclic heterocyclic compound with the molecular formula C₁₇H₁₄N₂.[1] Its structure features a naphthalene core fused with a dihydropyrimidine ring and a phenyl group at the 2-position.[1] Perimidine derivatives are of significant interest due to their diverse biological activities and applications in materials science. The synthesis of this compound is most commonly achieved through the reaction of 1,8-diaminonaphthalene and benzaldehyde.[1] This document outlines a standard experimental procedure for this synthesis and provides relevant characterization data.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₄N₂[1]
Molecular Weight 246.31 g/mol [1]
CAS Number 19564-07-9[1]
Appearance Solid
Melting Point 188-190 °C (for a related nitro-substituted compound)
¹H NMR See Section 4 for expected signals.
¹³C NMR See Section 4 for expected signals.
IR Spectroscopy See Section 4 for expected signals.

Experimental Protocol: Synthesis of this compound

This protocol details a catalyst-free method for the synthesis of this compound. This approach is selected for its simplicity and use of readily available reagents.

Materials and Reagents
  • 1,8-Diaminonaphthalene (C₁₀H₁₀N₂)

  • Benzaldehyde (C₇H₆O)

  • Ethanol (C₂H₅OH), absolute

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Scheme

G cluster_0 Reaction Scheme Reactant1 1,8-Diaminonaphthalene Plus1 + Reactant1->Plus1 Reactant2 Benzaldehyde Reactant2->Plus1 Product This compound ReactionArrow Ethanol, RT Plus1->ReactionArrow ReactionArrow->Product

Caption: Reaction scheme for the synthesis of this compound.

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of absolute ethanol.

  • Addition of Benzaldehyde: To the stirred solution, add 1.02 mL (1.06 g, 10 mmol) of benzaldehyde dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 40-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 10 mL of cold ethanol, followed by two portions of 20 mL of deionized water.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Drying and Storage: Dry the final product in a vacuum oven at a temperature below its melting point. Store the compound in a tightly sealed container in a cool, dark, and dry place.

Expected Results and Characterization

The synthesis should yield a solid product. The expected yield for similar catalyst-free preparations can be in the range of 70-85%.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, as well as signals for the N-H protons and the methine proton at the 2-position of the dihydropyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the naphthalene and phenyl rings, and the sp³-hybridized carbon at the 2-position of the dihydropyrimidine ring.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching vibrations (typically in the range of 3300-3400 cm⁻¹), C-H stretching of the aromatic rings, and C=C stretching vibrations.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start dissolve Dissolve 1,8-diaminonaphthalene in Ethanol start->dissolve add_benzaldehyde Add Benzaldehyde dissolve->add_benzaldehyde react Stir at Room Temperature (40-48 hours) add_benzaldehyde->react precipitate Precipitation of Product react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Ethanol and Water filter->wash dissolve_dcm Dissolve in Dichloromethane wash->dissolve_dcm extract Wash with Water dissolve_dcm->extract dry Dry with MgSO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate final_product Purified this compound concentrate->final_product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the presented protocol describes a straightforward catalyst-free method, several other approaches have been reported for the synthesis of this compound, often with the aim of improving yields and reducing reaction times.[2][3] These methods are summarized in the table below.

MethodConditionsReported Yield (%)Reference
Solvent-free grinding Grinding of 1,8-diaminonaphthalene and benzaldehyde at room temperature.85[1]
Reflux in Ethanol Refluxing in ethanol with an HCl catalyst.78[1]
Microwave-assisted Microwave irradiation of reactants.High
Catalytic (Graphene Oxide) Shaking at room temperature in the presence of graphene oxide.High to excellent[2]
Catalytic (Sulfamic Acid) Reaction at 70 °C under solvent-free conditions with sulfamic acid.High[3]

Researchers may choose an alternative method based on the availability of equipment, desired reaction time, and environmental considerations.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • 1,8-Diaminonaphthalene is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Benzaldehyde is harmful if swallowed and can cause skin irritation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via the condensation of 1,8-diaminonaphthalene and benzaldehyde is a robust and accessible method for laboratory preparation. The protocol provided in this document offers a clear, step-by-step guide for researchers. By following the outlined procedures and safety precautions, scientists can reliably synthesize this valuable compound for further investigation in drug development and materials science.

References

Application Notes and Protocols for Measuring the Inhibition Efficiency of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide on various experimental methodologies to accurately quantify the inhibition efficiency of perimidine derivatives against their biological targets. The protocols cover biochemical, biophysical, and cell-based assays, ensuring a comprehensive evaluation from initial screening to cellular efficacy.

Introduction to Perimidine Derivatives as Inhibitors

Perimidine derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1][2][3][4] Their unique structural framework makes them attractive scaffolds in drug discovery for targeting enzymes like lipases, cyclooxygenases (COX), and various kinases.[5][6] Measuring the inhibition efficiency of these derivatives is a critical step in characterizing their potency, selectivity, and mechanism of action, which are essential for lead optimization and drug development.

This guide outlines several key assays to determine the inhibitory potential of perimidine compounds.

Biochemical Assays: Direct Enzyme Inhibition

Biochemical assays are fundamental for determining the direct effect of a compound on a purified enzyme. They are essential for calculating key inhibitory parameters like IC50 (half-maximal inhibitory concentration) and for elucidating the mechanism of inhibition.

Spectrophotometric Enzyme Assay

Application Note: Spectrophotometric assays are widely used due to their simplicity, cost-effectiveness, and robust reproducibility.[7] The principle involves monitoring the change in absorbance of a substrate or product over time.[8][9] If an enzyme's activity on a chromogenic substrate results in a color change, the rate of this change can be measured. An inhibitor will slow down this rate in a concentration-dependent manner. This method is ideal for high-throughput screening (HTS) of compound libraries to identify initial hits.

Experimental Protocol: Generic Chromogenic Assay

Materials and Reagents:

  • Purified target enzyme

  • Chromogenic substrate specific to the enzyme

  • Perimidine derivative stock solution (typically in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer)[10]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the perimidine derivative from the stock solution in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer only (for background correction).

    • Negative Control (100% Activity): Enzyme, assay buffer, and DMSO (at the same concentration as the test wells).

    • Positive Control: Enzyme, assay buffer, and a known inhibitor of the enzyme.

    • Test Wells: Enzyme, assay buffer, and the perimidine derivative at various concentrations.

  • Pre-incubation: Add the enzyme to the control and test wells. Gently mix and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation: Add the chromogenic substrate to all wells (except the blank) to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at a predetermined wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[11]

    • Calculate the percentage of inhibition for each concentration of the perimidine derivative using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: Spectrophotometric Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Prepare Serial Dilutions of Perimidine Derivative prep_reagents->prep_inhibitor setup_plate Set up 96-well Plate (Controls + Test Wells) prep_inhibitor->setup_plate pre_incubate Add Enzyme & Pre-incubate with Inhibitor setup_plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction read_plate Measure Absorbance (Kinetic Mode) start_reaction->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical spectrophotometric enzyme inhibition assay.

Fluorogenic Enzyme Assay

Application Note: Fluorogenic assays offer higher sensitivity compared to spectrophotometric methods, making them suitable for low-concentration enzymes or inhibitors.[12][13][14] The principle is similar, but the substrate is a non-fluorescent molecule that becomes fluorescent upon enzymatic action. The increase in fluorescence is measured over time. This method is also highly amenable to HTS formats.[12]

Experimental Protocol: The protocol is analogous to the spectrophotometric assay, with the following key differences:

  • Reagents: A fluorogenic substrate is used instead of a chromogenic one.

  • Instrumentation: A fluorescence microplate reader is required.

  • Data Acquisition: The instrument is set to the appropriate excitation and emission wavelengths for the fluorophore being produced. The output is measured in Relative Fluorescence Units (RFU).

  • Data Analysis: The rate of change in RFU is used to calculate the initial velocity.

Data Presentation: Biochemical Assays

Perimidine DerivativeTarget EnzymeAssay TypeIC50 (µM)
Compound ALipaseSpectrophotometric15.2 ± 1.8
Compound BLipaseSpectrophotometric8.7 ± 0.9
Compound CCOX-2Fluorogenic2.1 ± 0.3
Compound DCOX-2Fluorogenic25.4 ± 3.1

Biophysical Assays: Direct Binding Characterization

Biophysical assays directly measure the binding interaction between the inhibitor and the target protein. They are crucial for confirming that the compound's inhibitory effect is due to direct binding and for determining thermodynamic and kinetic parameters of this interaction.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15][16] It is considered the gold standard for characterizing binding thermodynamics. By titrating the perimidine derivative into a solution containing the target enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labels or immobilization.[17][18]

Experimental Protocol:

Materials and Reagents:

  • Highly purified and concentrated target enzyme

  • Perimidine derivative of known concentration

  • Matching buffer for both enzyme and inhibitor (dialysis is recommended to minimize buffer mismatch effects)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare the enzyme solution (in the sample cell) and the perimidine derivative solution (in the titration syringe) in the exact same buffer. Degas both solutions thoroughly.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

  • Titration: Perform a series of small injections of the perimidine derivative solution into the enzyme-containing sample cell.

  • Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free optical technique for monitoring molecular interactions in real-time.[19][20] It provides valuable kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), in addition to the equilibrium dissociation constant (KD).[19][21] One binding partner (ligand, usually the enzyme) is immobilized on a sensor chip, and the other (analyte, the perimidine derivative) is flowed over the surface. Binding is detected as a change in the refractive index at the surface.

Experimental Protocol:

Materials and Reagents:

  • Purified target enzyme (ligand)

  • Perimidine derivative (analyte)

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., Amine Coupling Kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified enzyme onto the sensor chip surface following the manufacturer's protocol (e.g., standard amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the perimidine derivative in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the perimidine derivative over the immobilized enzyme surface for a set amount of time (association phase).

    • Flow running buffer over the surface to monitor the release of the bound analyte (dissociation phase).

    • After each cycle, regenerate the sensor surface with a specific solution to remove all bound analyte.

  • Data Acquisition: The SPR instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.

  • Data Analysis:

    • Perform reference subtraction (using a blank flow cell) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).[21]

Data Presentation: Biophysical Assays

Perimidine DerivativeTarget EnzymeAssay TypeBinding Affinity (KD)ka (1/Ms)kd (1/s)
Compound CCOX-2ITC1.8 µM--
Compound CCOX-2SPR2.3 µM1.5 x 10⁴3.4 x 10⁻²
Compound EKinase XITC250 nM--
Compound EKinase XSPR280 nM2.1 x 10⁵5.9 x 10⁻²

Cell-Based Assays: Assessing Cellular Efficacy and Toxicity

Cell-based assays are crucial for evaluating an inhibitor's performance in a physiological context.[22][23] They provide insights into cell permeability, target engagement within the cell, effects on downstream signaling, and overall cytotoxicity.

Signaling Pathway Inhibition Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response Ligand Ligand Ligand->Receptor Inhibitor Perimidine Derivative Inhibitor->Kinase2

Caption: A generic kinase signaling pathway inhibited by a perimidine derivative.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Application Note: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is essential to determine if the inhibitory effect of a perimidine derivative on a cellular process is due to specific target inhibition or general toxicity. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Experimental Protocol:

Materials and Reagents:

  • Relevant cell line (e.g., a cancer cell line for an anti-tumor drug)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Perimidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the perimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the % Viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Workflow Diagram: Cell-Based Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout (e.g., MTT) cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere_cells treat_cells Treat Cells with Perimidine Derivatives adhere_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add Assay Reagent (e.g., MTT) incubate_cells->add_reagent incubate_reagent Incubate (2-4 hours) add_reagent->incubate_reagent solubilize Solubilize Product incubate_reagent->solubilize measure_signal Measure Signal (e.g., Absorbance) solubilize->measure_signal calc_viability Calculate % Cell Viability measure_signal->calc_viability det_gi50 Determine GI50 / CC50 calc_viability->det_gi50

References

Application Notes and Protocols for Studying the Reaction Kinetics of Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds, first discovered in 1874.[1] Their unique structure, featuring a pyrimidine ring fused to a naphthalene core, results in amphoteric electronic properties—possessing characteristics of both π-deficient and π-excessive systems.[1] This duality makes them valuable in various fields, including as dyes, in polymer chemistry, and as scaffolds for developing agents with antifungal, antimicrobial, anti-ulcer, and antitumor activities.[1][2]

The most common synthesis route involves the cyclocondensation of 1,8-diaminonaphthalene (NDA) with carbonyl compounds like aldehydes and ketones.[1][3] Understanding the reaction kinetics of this synthesis is crucial for optimizing reaction conditions, maximizing yields, minimizing reaction times, and elucidating the reaction mechanism. This document provides detailed protocols for key methods used to study the kinetics of perimidine formation.

General Reaction Scheme & Kinetic Considerations

The fundamental reaction for perimidine synthesis is the condensation of 1,8-diaminonaphthalene with a carbonyl compound. The reaction rate can be influenced by several factors, including the nature of the aldehyde or ketone, solvent, temperature, and the presence and concentration of catalysts (acid, metal, or nanocatalysts).[1] Kinetic studies aim to quantify these effects by determining the reaction order, rate constants (k), and activation energy.

A general workflow for conducting a kinetic study of perimidine synthesis is outlined below.

G cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Kinetic Model & Hypothesis B Select Analytical Method (e.g., UV-Vis, HPLC) A->B C Prepare Stock Solutions (NDA, Aldehyde, Catalyst, Solvent) B->C D Initiate Reaction (Mix Reactants at Controlled Temp) C->D E Monitor Reaction Progress (Collect Data Over Time) D->E F Process Raw Data (e.g., Absorbance, Peak Area) E->F G Plot Kinetic Data (Conc. vs. Time, ln(Conc.) vs. Time) F->G H Determine Rate Law, Rate Constant (k), and Reaction Order G->H I Mechanistic Interpretation H->I

Caption: General workflow for a kinetic study of perimidine synthesis.

Method 1: UV-Vis Spectrophotometry

Principle: This method is suitable when the reactants and the perimidine product have distinct absorption spectra. The formation of the conjugated perimidine system from non-conjugated or less-conjugated reactants often leads to a significant change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength (typically the λ_max of the product) over time, the rate of reaction can be determined using the Beer-Lambert law.

Experimental Protocol
  • Wavelength Selection:

    • Record the full UV-Vis absorption spectra (e.g., 200-600 nm) for the individual reactants (1,8-diaminonaphthalene, aldehyde/ketone) and the purified perimidine product in the chosen reaction solvent.

    • Identify the wavelength of maximum absorbance (λ_max) for the perimidine product where the reactants have minimal or no absorbance. This will be the monitoring wavelength.

  • Instrument Setup:

    • Set up a thermostatted UV-Vis spectrophotometer to maintain a constant reaction temperature (e.g., 25, 35, 45 °C).

    • Set the instrument to kinetic mode to record absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds).

  • Reaction Initiation and Monitoring:

    • Pipette the solution of 1,8-diaminonaphthalene (and catalyst, if used) into a quartz cuvette and place it in the spectrophotometer's cell holder to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the aldehyde/ketone stock solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start data acquisition.

    • Record the absorbance at the chosen λ_max over time until the reaction reaches completion (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Plot Absorbance vs. Time. The initial rate can be determined from the slope of the initial linear portion of this curve.

    • Convert absorbance values to product concentration ([P]) using a calibration curve prepared with known concentrations of the purified perimidine product.

    • Determine the reaction order and rate constant (k) by plotting the concentration data in the appropriate linearized form (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order, where [A] is the concentration of the limiting reactant).

G A Select Monitoring Wavelength (λ_max) from Full Spectra B Equilibrate Reactant 1 (NDA) in Thermostatted Cuvette A->B C Initiate Reaction: Add Reactant 2 (Aldehyde) B->C D Start Kinetic Measurement: Record Absorbance vs. Time C->D E Plot Data: Absorbance vs. Time D->E F Convert Absorbance to Concentration E->F G Determine Rate Law and Rate Constant (k) F->G

Caption: Experimental workflow for the UV-Vis spectrophotometry method.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for studying reaction kinetics when multiple species (reactants, intermediates, products, side-products) are present or when there is no convenient spectroscopic handle. The method involves stopping (quenching) the reaction at various time points and analyzing the composition of the mixture. By quantifying the peak area of the reactant(s) or product(s), a concentration vs. time profile can be constructed.

Experimental Protocol
  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating 1,8-diaminonaphthalene, the specific aldehyde/ketone used, and the resulting perimidine product.

    • Column: C18 silica gel column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).

    • Detector: UV detector set to a wavelength where all components of interest absorb (e.g., 254 nm or the λ_max of the product).

    • Calibration: Create calibration curves for each reactant and the product by injecting known concentrations and plotting peak area vs. concentration.

  • Kinetic Run and Sampling:

    • Set up the reaction in a thermostatted vessel (e.g., a round-bottom flask in a water bath) with stirring.

    • Initiate the reaction by adding the final reactant. Start a stopwatch immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a large volume of a cold solvent (e.g., cold mobile phase) that stops the reaction.

  • Sample Analysis:

    • Inject the quenched and diluted samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas for the reactants and product.

  • Data Analysis:

    • Use the calibration curves to convert the peak areas from each time point into concentrations of the reactants and product.

    • Plot Concentration vs. Time for each species.

    • Analyze these plots to determine the rate of disappearance of reactants and the rate of formation of the product, which allows for the determination of the rate law and rate constant.

G A Initiate Reaction in Thermostatted Vessel B Withdraw Aliquot at Time = t A->B C Quench Reaction (e.g., Dilute in Cold Solvent) B->C D Analyze Quenched Sample by HPLC C->D E Repeat for Multiple Time Points D->E E->B for t = t₁, t₂, t₃... F Quantify Peak Areas to Determine Concentrations E->F after all samples run G Plot Concentration vs. Time and Determine Rate Constant (k) F->G

Caption: Experimental workflow for the HPLC-based kinetic analysis method.

Method 3: Stopped-Flow Spectroscopy

Principle: For perimidine syntheses that are very rapid (occurring on a millisecond to second timescale), conventional methods are too slow. Stopped-flow spectroscopy is a rapid-mixing technique that allows for the observation of fast reactions in solution.[4][5][6] Two reactant solutions are rapidly driven from syringes into a high-efficiency mixing chamber and then into an observation cell, where the flow is abruptly stopped.[5][7] The ensuing reaction is monitored in real-time, typically by absorbance or fluorescence spectroscopy.[5][6]

Experimental Protocol
  • Instrument and Solution Preparation:

    • Prepare two separate, degassed solutions: one containing 1,8-diaminonaphthalene and the other containing the aldehyde/ketone. If a catalyst is used, it should be included in one of the solutions.

    • Load the solutions into the two drive syringes of the stopped-flow instrument.[6]

    • The instrument should be thermostatted to the desired reaction temperature.

  • Reaction Initiation and Data Acquisition:

    • The instrument's drive system rapidly pushes the contents of both syringes into the mixing chamber, initiating the reaction.

    • The mixed solution flows into the observation cell, displacing the previous contents. The flow is then stopped by a stopping syringe.[4][6]

    • A trigger signal, synchronized with the stopping of the flow, initiates data collection.[6]

    • A fast detector records the change in absorbance or fluorescence at a pre-selected wavelength as a function of time, typically over milliseconds to seconds.

  • Data Analysis:

    • The resulting data (signal vs. time) is a kinetic trace of the reaction.

    • This trace is fitted to appropriate kinetic models (e.g., single or double exponential decay/rise) using specialized software to extract the observed rate constants (k_obs).

    • By performing the experiment with varying reactant concentrations, the overall rate law and rate constant (k) can be determined.

G cluster_reactants Reactant Syringes A Syringe A: 1,8-Diaminonaphthalene Mixer High-Efficiency Mixer A->Mixer B Syringe B: Aldehyde/Ketone B->Mixer ObsCell Observation Cell (Spectroscopic Monitoring) Mixer->ObsCell Rapid Flow Stop Stop Syringe & Trigger Acquisition ObsCell->Stop Flow Stops Analysis Fit Kinetic Trace to Model to Extract Rate Constant (k) ObsCell->Analysis Data (Signal vs. Time) Stop->ObsCell Trigger

Caption: Logical diagram of the stopped-flow spectroscopy method.

Data Presentation

Quantitative data from kinetic experiments should be organized systematically to allow for clear comparison and interpretation. The following table provides a template for summarizing results from different kinetic studies.

Parameter Varied Method Used [NDA] (M) [Aldehyde] (M) [Catalyst] (M) Temp (°C) Observed Rate Constant (k_obs) Reaction Order
BaselineUV-Vis0.010.01-25ValueValue
Aldehyde Conc.UV-Vis0.010.02-25ValueValue
TemperatureUV-Vis0.010.01-35ValueValue
Catalyst ScreenHPLC0.010.010.001 (Catalyst A)25ValueValue
Catalyst ScreenHPLC0.010.010.001 (Catalyst B)25ValueValue
Fast ReactionStopped-Flow0.0010.001-25ValueValue

Complementary Computational Studies

Alongside experimental methods, computational studies, particularly using Density Functional Theory (DFT), are valuable for elucidating reaction mechanisms. DFT calculations can be used to probe plausible reaction routes, calculate the energies of transition states, and provide insights into the role of catalysts, thus complementing the macroscopic rate data obtained from kinetic experiments.

References

Application of Perimidines as Acid-Base Indicators in Non-Aqueous Media: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perimidines are a class of heterocyclic aromatic compounds that exhibit significant potential as acid-base indicators, particularly in non-aqueous titrations. Their unique electronic structure allows for distinct color changes upon interaction with acids, making them suitable for endpoint determination in solvent systems where traditional indicators may not be effective. This document provides detailed application notes and protocols for the utilization of perimidine-based indicators in non-aqueous media.

The color transition of perimidine indicators is attributed to the formation of colored compounds through the donation of pi-electrons to weak acids[1]. This mechanism, often involving the formation of a charge-transfer complex, results in a pronounced and observable color change at the equivalence point of a titration.

Principle of Operation

In a non-aqueous environment, the basicity of weak bases and the acidity of weak acids can be enhanced, allowing for their accurate titration[2][3]. Perimidine indicators, being weakly basic themselves, interact with the titrant (commonly a strong acid like perchloric acid in an anhydrous solvent) after all the analyte has been neutralized. This interaction leads to the formation of a protonated perimidine species or a charge-transfer complex, which possesses a different electronic configuration and, consequently, a different color from the non-protonated form.

The equilibrium for a perimidine indicator (Per) in the presence of an acid (HA) can be represented as:

Per (Color 1) + HA <=> [Per-H]⁺A⁻ (Color 2)

The sharp color transition from Color 1 to Color 2 marks the endpoint of the titration.

Quantitative Data Summary

The effectiveness of a perimidine indicator is determined by its pKa value in the specific non-aqueous solvent being used. This value dictates the pH range over which the color change occurs. As pKa values are highly dependent on the solvent, it is crucial to determine them experimentally for each perimidine derivative and solvent system. The table below provides a template for summarizing such quantitative data. Researchers should populate this table with their experimental findings.

Perimidine DerivativeSolvent SystempKa (in solvent)Color in Basic FormColor in Acidic FormWavelength of Max. Abs. (Basic)Wavelength of Max. Abs. (Acidic)
e.g., 2-PhenylperimidineGlacial Acetic Acid[Experimental Value]YellowRed[Experimental Value][Experimental Value]
e.g., 2-(4-Nitrophenyl)perimidineAcetonitrile[Experimental Value]ColorlessDeep Blue[Experimental Value][Experimental Value]
[Your Perimidine Derivative][Your Solvent System][Experimental Value][Observed Color][Observed Color][Experimental Value][Experimental Value]

Experimental Protocols

The following are generalized protocols for the use of perimidine indicators in non-aqueous acid-base titrations. These should be adapted and optimized for specific applications.

Protocol 1: Titration of a Weak Base with Perchloric Acid in Glacial Acetic Acid

Objective: To determine the concentration of a weak base using a perimidine indicator.

Materials:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Indicator: 0.1% (w/v) solution of the chosen perimidine derivative in glacial acetic acid

  • Analyte: A known weight of the weak base, dissolved in glacial acetic acid

  • Standard laboratory glassware for titration

Procedure:

  • Preparation of the Titrant: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).

  • Preparation of the Analyte Solution: Accurately weigh a suitable amount of the weak base and dissolve it in a measured volume of glacial acetic acid in a titration flask.

  • Addition of Indicator: Add 2-3 drops of the perimidine indicator solution to the analyte solution. The solution should exhibit the color of the basic form of the indicator.

  • Titration: Titrate the analyte solution with the standardized 0.1 N perchloric acid solution. The titrant should be added dropwise with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution sharply changes to the acidic color of the perimidine indicator and persists for at least 30 seconds.

  • Calculation: Calculate the concentration of the weak base using the volume and normality of the perchloric acid consumed.

Protocol 2: Titration of a Weak Acid with Sodium Methoxide in a Non-Aqueous Solvent

Objective: To determine the concentration of a weak acid using a perimidine indicator.

Materials:

  • Titrant: 0.1 N Sodium methoxide in a suitable solvent (e.g., a mixture of methanol and benzene).

  • Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Indicator: 0.1% (w/v) solution of the chosen perimidine derivative in the titration solvent.

  • Analyte: A known weight of the weak acid, dissolved in the chosen solvent.

  • Standard laboratory glassware for titration.

Procedure:

  • Preparation of the Titrant: Prepare and standardize a 0.1 N solution of sodium methoxide against a primary standard (e.g., benzoic acid).

  • Preparation of the Analyte Solution: Accurately weigh a suitable amount of the weak acid and dissolve it in a measured volume of the chosen non-aqueous solvent in a titration flask.

  • Addition of Indicator: Add 2-3 drops of the perimidine indicator solution to the analyte solution. The solution should exhibit the color of the acidic form of the indicator.

  • Titration: Titrate the analyte solution with the standardized 0.1 N sodium methoxide solution. The titrant should be added dropwise with constant stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution sharply changes to the basic color of the perimidine indicator and persists for at least 30 seconds.

  • Calculation: Calculate the concentration of the weak acid using the volume and normality of the sodium methoxide consumed.

Visualizations

Signaling Pathway of Perimidine Indicator Color Change

The following diagram illustrates the proposed mechanism for the color change of a perimidine indicator in the presence of acid, involving the formation of a charge-transfer complex.

Perimidine_Indicator_Mechanism Perimidine Perimidine (Donor) Color 1 Complex Charge-Transfer Complex [Perimidine-H]⁺ Color 2 Perimidine->Complex π-electron donation Acid Acid (Acceptor) (e.g., H⁺) Acid->Complex Protonation Complex->Perimidine Deprotonation

Caption: Mechanism of perimidine indicator color change.

Experimental Workflow for Non-Aqueous Titration

The diagram below outlines the general workflow for performing a non-aqueous titration using a perimidine indicator.

Non_Aqueous_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Titrant Prepare & Standardize Titrant (e.g., 0.1 N HClO₄) AddIndicator Add Indicator to Analyte Titrant->AddIndicator Analyte Prepare Analyte Solution in Non-Aqueous Solvent Analyte->AddIndicator Indicator Prepare Indicator Solution (e.g., 0.1% Perimidine) Indicator->AddIndicator Titrate Titrate with Standardized Titrant AddIndicator->Titrate Endpoint Observe Sharp Color Change (Endpoint) Titrate->Endpoint RecordVolume Record Volume of Titrant Endpoint->RecordVolume Calculate Calculate Analyte Concentration RecordVolume->Calculate

Caption: General workflow for non-aqueous titration.

Conclusion

Perimidine derivatives offer a promising alternative to traditional indicators for acid-base titrations in non-aqueous media. Their mechanism of color change, based on the formation of colored charge-transfer complexes, allows for sharp and distinct endpoint determination. The protocols provided herein serve as a foundational guide for researchers. It is essential to experimentally determine the specific pKa values and color transition ranges for each perimidine indicator in the desired non-aqueous solvent system to ensure accurate and reliable results in pharmaceutical analysis and other scientific applications.

References

Application Notes and Protocols: Synthesis of N-Acyl Derivatives of 2-Phenyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine and a proposed methodology for its subsequent N-acylation. While the synthesis of the perimidine core is well-documented, the N-acylation of this specific scaffold is not widely reported in the available literature. Therefore, the protocol for N-acylation is a generalized procedure based on standard methods for the acylation of secondary amines and other N-heterocycles.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, tricyclic structure provides a unique scaffold for the development of novel therapeutic agents and functional materials. The presence of two secondary amine groups in the dihydroperimidine ring offers opportunities for further functionalization, such as N-acylation, to modulate the compound's physicochemical properties and biological activity. N-acylated heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

This document outlines the synthesis of the this compound precursor and provides a detailed, proposed protocol for its N-acylation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclocondensation of 1,8-diaminonaphthalene with benzaldehyde.[4] This reaction can be carried out under various conditions, often employing a catalyst to improve reaction rates and yields.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,8-diaminonaphthalene

  • Benzaldehyde

  • Catalyst (e.g., glacial acetic acid, sulfamic acid, phenylboronic acid)[4][5]

  • Solvent (e.g., Ethanol, or solvent-free)[5]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add 1,8-diaminonaphthalene (1.0 eq) and the chosen solvent (if applicable).

  • Add the catalyst (catalytic amount, e.g., 10 mol%).

  • Add benzaldehyde (1.0 eq) to the mixture.

  • Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time (typically 1-3 hours).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. If no solid has formed, the solvent may need to be partially evaporated, or the product precipitated by the addition of a non-solvent.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol).

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Data Presentation: Synthesis of this compound
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Glacial Acetic AcidEthanolReflux1-3>85[4]
2Sulfamic AcidSolvent-free700.5-1~95[5]
3Phenylboronic AcidEthanol751-2>90[5]
4None (catalyst-free)Water902-3~80[5]

Proposed Synthesis of N-Acyl-2-Phenyl-2,3-dihydro-1H-perimidine

The N-acylation of this compound can be theoretically achieved using standard acylating agents such as acyl chlorides or acid anhydrides. The following protocols are proposed based on general methods for the N-acylation of secondary amines.[6][7] It is important to note that these are generalized procedures and may require optimization for this specific substrate.

Proposed Experimental Protocol 1: N-Acetylation using Acetic Anhydride (Catalyst-Free)

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Stirring apparatus

  • Ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent if necessary, or proceed neat.

  • Add acetic anhydride (1.2 eq) to the reaction mixture.[6]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times for similar substrates are often short, ranging from minutes to a few hours.[6]

  • Upon completion, dissolve the reaction mixture in ether.

  • Allow the solution to stand at room temperature to induce crystallization of the N-acetylated product.

  • Collect the product by filtration and wash with cold ether.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Proposed Experimental Protocol 2: N-Acylation using Acyl Chloride with Iodine Catalyst

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Iodine (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a catalytic amount of iodine.

  • Add the acyl chloride (1.05 eq) to the stirred mixture at room temperature.[7]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, add diethyl ether to the reaction mixture.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Proposed N-Acylation of this compound

As these are proposed methods, the following table provides expected parameters based on general N-acylation reactions. Actual results may vary and require optimization.

EntryAcylating AgentCatalystSolventTemperature (°C)Expected TimeExpected YieldReference (Methodology)
1Acetic AnhydrideNoneSolvent-freeRoom Temp.0.5-2 hGood to Excellent[6]
2Acetyl ChlorideIodineSolvent-freeRoom Temp.0.5-1 hHigh[7]
3Benzoyl ChlorideIodineSolvent-freeRoom Temp.0.5-1 hHigh[7]

Visualizations

Experimental Workflow: Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 1,8-Diaminonaphthalene reaction Cyclocondensation start1->reaction start2 Benzaldehyde start2->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of the perimidine precursor.

Logical Relationship: Proposed N-Acylation of this compound

cluster_reagents Acylating Agents cluster_conditions Reaction Conditions perimidine This compound product N-Acyl-2-Phenyl-2,3-dihydro-1H-perimidine perimidine->product N-Acylation acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) acyl_chloride->product acid_anhydride Acid Anhydride (e.g., Acetic Anhydride) acid_anhydride->product catalyst Catalyst (e.g., Iodine or Catalyst-Free) catalyst->product solvent Solvent (e.g., Solvent-Free or Inert Solvent) solvent->product

Caption: Key components for the proposed N-acylation reaction.

Potential Applications of N-Acylated Perimidine Derivatives

While specific applications for N-acylated 2-Phenyl-2,3-dihydro-1H-perimidines are not established due to a lack of reported synthesis, the introduction of an acyl group can significantly alter the biological profile of the parent molecule. Structurally related N-acylated heterocyclic compounds, such as N-acylated benzimidazoles, have shown a wide range of pharmacological activities.[8][9] These include:

  • Antimicrobial Agents: The acylation of heterocyclic nuclei is a known strategy to enhance antibacterial and antifungal properties.[3]

  • Anticancer Agents: Many N-acylated heterocycles have been investigated for their potential as anticancer drugs, acting through various mechanisms.[8]

  • Enzyme Inhibitors: The acyl group can interact with the active sites of enzymes, leading to potential inhibitory activity.

The synthesis of a library of N-acyl derivatives of this compound would be a valuable endeavor for screening against various biological targets and for the discovery of new lead compounds in drug development.

Disclaimer: The protocols for N-acylation described herein are proposed methodologies based on general chemical principles and have not been specifically reported for this compound in the reviewed literature. These protocols will likely require optimization of reaction conditions, and the structure of the resulting products should be confirmed by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

References

Techniques for Evaluating the Antimicrobial Efficacy of Perimidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the antimicrobial efficacy of perimidine compounds. Perimidines are a class of heterocyclic compounds that have garnered significant interest for their potential as antimicrobial agents.[1][2][3] These protocols are designed to guide researchers in the systematic evaluation of these compounds, from initial screening to more detailed characterization of their antimicrobial activity.

Initial Screening of Antimicrobial Activity: Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used method for the preliminary screening of antimicrobial agents.[4][5][6][7] It is a qualitative or semi-quantitative method that provides a rapid assessment of a compound's ability to inhibit microbial growth.[4][5]

Experimental Protocol: Agar Disk Diffusion

Objective: To qualitatively assess the antimicrobial activity of perimidine compounds against selected microbial strains.

Materials:

  • Perimidine compounds

  • Sterile paper disks (6 mm diameter)

  • Bacterial and/or fungal test strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application: Dissolve the perimidine compounds in a suitable solvent (e.g., DMSO, ethanol) to a known concentration. Aseptically impregnate sterile paper disks with a defined volume (typically 10-20 µL) of the perimidine solution. Allow the solvent to evaporate completely. Place the impregnated disks firmly on the surface of the inoculated agar plate.[8] Ensure adequate spacing between disks to prevent overlapping of inhibition zones.[6]

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic (e.g., ciprofloxacin, ampicillin).

    • Negative Control: A disk impregnated with the solvent used to dissolve the perimidine compounds.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.[8]

  • Data Collection and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[7] The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation

Summarize the results in a table as shown below.

Perimidine CompoundTest MicroorganismConcentration on Disk (µ g/disk )Zone of Inhibition (mm)
Compound AStaphylococcus aureus5018
Compound AEscherichia coli5012
Compound BStaphylococcus aureus500
Compound BEscherichia coli508
Positive ControlStaphylococcus aureus3025
Positive ControlEscherichia coli3022
Negative ControlStaphylococcus aureus-0
Negative ControlEscherichia coli-0

Quantitative Evaluation of Antimicrobial Efficacy

For a more detailed and quantitative assessment, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) should be determined. The broth microdilution method is a standard and efficient technique for determining MIC values.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a perimidine compound that inhibits the visible growth of a microorganism.

Materials:

  • Perimidine compounds

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal test strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of each perimidine compound in a suitable solvent. Further dilute the stock solution in the appropriate broth to achieve a concentration that is twice the highest desired final concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the perimidine compound solution. Add 100 µL of the appropriate broth to wells 2 through 12. Add 200 µL of the starting perimidine solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from 1 to 11. Well 12 will contain 200 µL of uninoculated broth and serves as a sterility control. Well 11, containing the inoculum but no compound, serves as the growth control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the perimidine compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a perimidine compound that results in a ≥99.9% reduction in the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • MHA or SDA plates

  • Sterile spreader or loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spread it onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the perimidine compound that results in no colony formation on the agar plate, indicating a bactericidal or fungicidal effect.

Data Presentation

Present the quantitative data in a structured table.

Perimidine CompoundTest MicroorganismMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus1632
Compound AEscherichia coli64>128
Compound CCandida albicans816
Reference DrugStaphylococcus aureus24
Reference DrugEscherichia coli48
Reference DrugCandida albicans12

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[10][11] This assay helps to differentiate between bactericidal and bacteriostatic effects and to understand the concentration-dependent or time-dependent nature of the antimicrobial activity.[12]

Experimental Protocol: Time-Kill Assay

Objective: To evaluate the rate of killing of a microbial strain by a perimidine compound at different concentrations over a specific time period.

Materials:

  • Perimidine compounds

  • Bacterial or fungal test strain

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or PBS

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Compound: Add the perimidine compound to the flasks at different multiples of the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without any compound.

  • Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the perimidine compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Data Presentation

The results of a time-kill assay are best represented by a graph, but the key findings can be summarized in a table.

Perimidine CompoundTest MicroorganismConcentrationTime for 99.9% Killing (hours)
Compound AStaphylococcus aureus2 x MIC8
Compound AStaphylococcus aureus4 x MIC4
Compound AEscherichia coli4 x MIC>24 (Bacteriostatic)

Investigating the Mechanism of Action

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For perimidine compounds, studies have suggested potential targets such as DNA gyrase and dihydrofolate reductase.[13] Further investigations can be conducted to elucidate the specific cellular processes affected.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action for perimidine compounds and a general workflow for their evaluation.

antimicrobial_evaluation_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Evaluation cluster_kinetics Dynamic Activity cluster_moa Mechanism of Action Studies Disk_Diffusion Disk Diffusion Assay MIC MIC Determination (Broth Microdilution) Disk_Diffusion->MIC Active Compounds MBC MBC Determination MIC->MBC Determine Bactericidal/Static Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Evaluate Kill Rate Cell_Wall Cell Wall Integrity Time_Kill->Cell_Wall Protein_Synth Protein Synthesis Inhibition Time_Kill->Protein_Synth DNA_Synth DNA Synthesis Inhibition Time_Kill->DNA_Synth Membrane_Pot Membrane Potential Disruption Time_Kill->Membrane_Pot Perimidine Perimidine Compounds Perimidine->Disk_Diffusion Qualitative Assessment

Caption: Workflow for antimicrobial evaluation of perimidine compounds.

mechanism_of_action cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Perimidine Perimidine Compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV Perimidine->DNA_Gyrase DHFR Dihydrofolate Reductase Perimidine->DHFR Cell_Membrane Cell Membrane Perimidine->Cell_Membrane Ribosome Ribosome Perimidine->Ribosome DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication blocks Folate_Synth Inhibition of Folate Synthesis DHFR->Folate_Synth blocks Membrane_Depol Membrane Depolarization Cell_Membrane->Membrane_Depol causes Protein_Synth Inhibition of Protein Synthesis Ribosome->Protein_Synth blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synth->Bacterial_Death Membrane_Depol->Bacterial_Death Protein_Synth->Bacterial_Death

Caption: Potential mechanisms of action for perimidine compounds.

Conclusion

The systematic evaluation of perimidine compounds using the described protocols will provide a comprehensive understanding of their antimicrobial potential. It is crucial to adhere to standardized methodologies to ensure the reproducibility and comparability of results. Further investigations into the mechanism of action will be instrumental in optimizing the therapeutic potential of this promising class of antimicrobial agents.

References

A Practical Guide to the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guidance for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antifungal, antimicrobial, anti-ulcer, and antitumor properties. The core structure, featuring a naphthalene ring fused with a dihydropyrimidine ring, serves as a versatile scaffold for further functionalization.

The most prevalent and straightforward method for synthesizing these compounds involves the cyclocondensation of 1,8-diaminonaphthalene with a variety of aromatic aldehydes.[1][2] This reaction is often facilitated by a catalyst and can be carried out under various conditions, including at room temperature, under reflux, or using solvent-free approaches.[1][2]

General Reaction Scheme

The fundamental reaction for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines is depicted below:

G reactant1 1,8-Diaminonaphthalene reaction + reactant1->reaction reactant2 Aryl Aldehyde reactant2->reaction product 2-Aryl-2,3-dihydro-1H-perimidine reaction->product Catalyst, Solvent, Temp.

Caption: General reaction for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.

Experimental Protocols and Data

A variety of catalytic systems have been successfully employed to promote the synthesis of 2-aryl-2,3-dihydro-1H-perimidines, offering researchers a range of options depending on desired reaction times, yields, and environmental considerations. Below are detailed protocols for selected, efficient methods, along with tabulated data summarizing the performance of different catalysts and reaction conditions.

Protocol 1: Glacial Acetic Acid Catalyzed Synthesis at Room Temperature

This protocol offers a simple and effective method for the synthesis of several 2-aryl-2,3-dihydro-1H-perimidine derivatives.[2]

Materials:

  • 1,8-Diaminonaphthalene

  • Substituted Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-aryl-2,3-dihydro-1H-perimidine.

Note: Some substituted benzaldehydes may require reflux conditions to proceed to completion.[2]

Protocol 2: Indium(III) Chloride Catalyzed Synthesis in Water

This method represents a greener approach, utilizing a mild Lewis acid catalyst in an aqueous medium.[1]

Materials:

  • 1,8-Diaminonaphthalene

  • Aromatic Aldehyde

  • Indium(III) chloride (InCl₃)

  • Water

Procedure:

  • To a suspension of 1,8-diaminonaphthalene (1.0 mmol) in water (10 mL), add the aromatic aldehyde (1.0 mmol).

  • Add InCl₃ (10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at ambient temperature.

  • Monitor the reaction by TLC.

  • After completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Sulfamic Acid Catalyzed Solvent-Free Synthesis

This eco-friendly protocol avoids the use of organic solvents and employs a recyclable catalyst.[1]

Materials:

  • 1,8-Diaminonaphthalene

  • Aromatic Aldehyde

  • Sulfamic Acid

Procedure:

  • In a mortar, grind a mixture of 1,8-diaminonaphthalene (1.0 mmol), the aromatic aldehyde (1.0 mmol), and sulfamic acid (10 mol%).

  • Transfer the mixture to a reaction vessel and heat at 70 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir.

  • Collect the solid product by filtration, wash with water, and dry.

Quantitative Data Summary

The following tables summarize the yields and reaction times for the synthesis of various 2-aryl-2,3-dihydro-1H-perimidines using different catalytic systems.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidEthanolRoom Temp.24 hHigh[2]
InCl₃WaterRoom Temp.-High[1]
Zn(OAc)₂·2H₂O----[1]
Bis(oxalato)boric acid (HBOB)EthanolRefluxShorter than conventional70-95[1]
Sulfamic AcidSolvent-free70-High[1]
Phenylboronic AcidEthanol75-Excellent[1]
Cu(NO₃)₂·6H₂OEthanolRoom Temp.ShortHigh[1]
Fe₃O₄@NCs/BF₀.₂Solvent-freeRoom Temp.ShortHigh[1]

Table 2: Synthesis of Various 2-Aryl-2,3-dihydro-1H-perimidines using Glacial Acetic Acid

Aryl Substituent (at C2)Reaction ConditionsYield (%)Reference
PhenylRoom Temperature, 24h-[2]
4-ChlorophenylRoom Temperature, 24h-[2]
4-MethoxyphenylRoom Temperature, 24h-[2]
4-NitrophenylRoom Temperature, 24h-[2]
2-HydroxyphenylReflux-[2]

Note: Specific yield percentages were not consistently provided in the source material, but were described with qualitative terms like "high" or "excellent".

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 2-aryl-2,3-dihydro-1H-perimidines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix 1,8-Diaminonaphthalene and Aryl Aldehyde solvent 2. Add Solvent (e.g., Ethanol, Water, or Solvent-free) reactants->solvent catalyst 3. Add Catalyst solvent->catalyst stir 4. Stir/Heat (Room Temp. or Reflux) catalyst->stir monitor 5. Monitor with TLC stir->monitor filter 6. Filtration/Extraction monitor->filter wash 7. Wash with Solvent filter->wash dry 8. Drying wash->dry purify 9. Recrystallization/ Column Chromatography dry->purify product product purify->product Pure Product

Caption: General experimental workflow for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.

Concluding Remarks

The synthesis of 2-aryl-2,3-dihydro-1H-perimidines is a well-established process with a variety of reliable and efficient protocols. The choice of method can be tailored to the specific substrate, desired reaction efficiency, and laboratory resources. The use of green catalysts and solvent-free conditions represents a significant advancement in the sustainable synthesis of these valuable compounds.[1] Researchers are encouraged to consider these factors when selecting a synthetic route for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the cyclocondensation of 1,8-naphthalenediamine (also known as 1,8-diaminonaphthalene or NDA) with benzaldehyde.[1][2] This approach is valued for its reliability and the ability to generate the perimidine scaffold in a single step.

Q2: What factors have the most significant impact on the reaction yield?

Several factors can influence the yield of the synthesis:

  • Catalyst: The choice of catalyst is crucial. A wide range of catalysts, from simple acids to complex nanocatalysts, have been shown to be effective.[2][3]

  • Solvent: The reaction can be performed in various solvents like ethanol, methanol, or even under solvent-free conditions.[3][4] The optimal solvent often depends on the chosen catalyst and reactants.

  • Temperature: Reaction temperatures can range from room temperature to reflux conditions.[3]

  • Energy Source: Non-conventional energy sources like microwave and ultrasound irradiation have been demonstrated to accelerate reaction rates.[1]

  • Substituents: The electronic properties of substituents on the benzaldehyde starting material can affect the reaction's feasibility and conditions.[1]

Q3: Are there any "green" or environmentally friendly synthesis methods available?

Yes, several eco-friendly protocols have been developed. These often involve the use of water as a solvent, recyclable catalysts, or solvent-free conditions, such as the grind-stone technique.[2][3] For instance, using graphene oxide as a carbocatalyst under metal-free conditions at room temperature has been reported to give high to excellent yields in very short reaction times.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common challenge in organic synthesis. The following steps can help in troubleshooting and improving the outcome.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents check_catalyst Evaluate Catalyst Choice and Loading check_reagents->check_catalyst If reagents are pure and stoichiometry is correct successful_synthesis Improved Yield check_reagents->successful_synthesis Leads to improvement optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_catalyst->optimize_conditions If catalyst is appropriate and loading is optimal check_catalyst->successful_synthesis Leads to improvement consider_method Consider Alternative Energy Sources (Microwave, Ultrasound) optimize_conditions->consider_method If yield is still low optimize_conditions->successful_synthesis Leads to improvement consider_method->successful_synthesis Leads to improvement

Caption: Troubleshooting workflow for low product yield.

Possible Cause & Solution

  • Purity of Reactants: Impurities in 1,8-naphthalenediamine or benzaldehyde can interfere with the reaction.

    • Recommendation: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify the reactants if necessary.

  • Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates or conditions. Strong acids, for example, can sometimes lead to side reactions.[5]

    • Recommendation: Experiment with different types of catalysts. Mild Lewis acids or heterogeneous catalysts can be good alternatives.[3][5] Refer to the data in Table 1 for catalyst suggestions that have been reported to provide high yields.

  • Suboptimal Reaction Conditions: The solvent, temperature, and reaction time may not be ideal.

    • Recommendation: Screen different solvents and temperatures. For instance, some protocols achieve excellent yields at room temperature, while others require heating.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TTC) to determine the optimal reaction time.

Issue 2: Difficulty in Product Purification

The presence of side products or unreacted starting materials can complicate the purification process.

Possible Cause & Solution

  • Side Reactions: As mentioned, strong acidic conditions can sometimes promote the formation of unwanted byproducts.[5]

    • Recommendation: Consider using a milder or heterogeneous catalyst. Heterogeneous catalysts can often be easily removed by filtration, simplifying the work-up procedure.[2]

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be challenging.

    • Recommendation: Optimize the reaction time by monitoring with TLC. Consider a slight excess of one of the reactants (if cost-effective) to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Synthesis using Acetic Acid

This is a classical and straightforward method for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines.[6]

Materials:

  • 1,8-Diaminonaphthalene

  • Substituted aldehyde or ketone (e.g., Benzaldehyde)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 1,8-diaminonaphthalene in glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of the corresponding aldehyde or ketone to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Protocol 2: Eco-Friendly Synthesis in Methanol

This protocol provides a more environmentally friendly approach with a high reported yield for a similar derivative.[4]

Materials:

  • 1,8-Diaminonaphthalene

  • Imidazole-2-carbaldehyde (as an example of an aldehyde)

  • Methanol

Procedure:

  • Prepare a solution of 1,8-diaminonaphthalene (2 mmol) and imidazole-2-carbaldehyde (2 mmol) in methanol (10 mL) in a suitable flask.

  • Stir the solution at room temperature for 10 hours.

  • The product is expected to precipitate out of the solution.

  • Collect the pure product by filtration from the crude mixture.

Data on Reaction Conditions and Yields

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2,3-dihydro-1H-perimidines, highlighting the achievable yields.

Table 1: Comparison of Catalytic Systems and Yields

CatalystSolventTemperature (°C)TimeYield (%)Reference
Graphene Oxide (GO)EthanolRoom Temp50 sec - 2 min95-99[2]
Sulfamic AcidSolvent-free70-High[3]
Phenyl Boronic AcidEthanol75-Excellent[3]
Bis(oxalato) boric acidEthanolReflux-70-95[3][5]
SiO₂ NanoparticlesSolvent-freeRoom Temp-Excellent[3]
None (eco-friendly)MethanolRoom Temp10 h88[4]
Acetic AcidGlacial Acetic AcidRoom Temp-High[6]

Synthesis and Optimization Logic

The following diagram illustrates the logical relationship between the key experimental variables and the desired outcome of the synthesis.

Synthesis_Logic cluster_inputs Input Variables cluster_process Process cluster_outputs Desired Outcomes Reactants 1,8-Naphthalenediamine + Benzaldehyde Reaction Cyclocondensation Reaction Reactants->Reaction Catalyst Catalyst (Acid, Metal, Nano) Catalyst->Reaction Solvent Solvent (EtOH, MeOH, H₂O, None) Solvent->Reaction Conditions Conditions (Temp, Time, Energy Source) Conditions->Reaction HighYield High Yield Reaction->HighYield HighPurity High Purity Reaction->HighPurity GreenProcess Green & Efficient Process Reaction->GreenProcess

Caption: Key factors influencing the synthesis outcome.

References

Technical Support Center: Synthesis of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of perimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My perimidine synthesis is resulting in a very low yield. What are the common factors I should investigate?

A1: Low yields in perimidine synthesis are a frequent issue and can often be attributed to several factors. The most common synthetic route involves the condensation of 1,8-diaminonaphthalene (NDA) with a carbonyl compound.[1] Key areas to troubleshoot include:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and equilibrium. A variety of catalysts, including acid catalysts (e.g., PTSA, sulfamic acid), metal catalysts (e.g., RuCl₃), and nanocatalysts, have been employed.[1] It is crucial to optimize the catalyst loading; for example, using 10 mol% of squaric acid in water has been shown to provide excellent yields.[1]

  • Reaction Conditions (Solvent and Temperature): The choice of solvent and reaction temperature are critical. While some syntheses proceed well at room temperature, others require elevated temperatures (e.g., 80-90 °C).[1] The solvent can influence reactant solubility and catalyst activity. Green solvents like water and ethanol are often effective.[1] Solvent-free conditions, sometimes employing grinding techniques, have also proven successful and can lead to high yields.[1]

  • Nature of Reactants: The electronic and steric properties of the aldehyde or ketone used can affect the reaction outcome. Sterically hindered ketones, for instance, may react poorly under ambient conditions.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

Q2: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge that complicates purification and reduces the yield of the desired perimidine derivative. Potential side reactions include:

  • Incomplete Cyclization: The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization.[1] Incomplete cyclization can leave unreacted starting materials or the intermediate in the reaction mixture. Optimizing the catalyst and reaction time can help drive the reaction to completion.

  • Oxidation: Perimidines can be susceptible to oxidation, especially at the 4th and 9th positions where electron density is high.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Polymerization: In some cases, especially with highly reactive starting materials or under harsh conditions, polymerization of the starting materials or the product can occur.[2] Careful control of temperature and monomer concentration is important.

Q3: The purification of my crude perimidine derivative is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the nature of the perimidine ring system and potential impurities. Here are some strategies:

  • Crystallization: Recrystallization from a suitable solvent is often the most effective method for obtaining highly pure perimidine derivatives. A solvent screen to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is recommended.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a common alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Solvent-Free and Catalyst-Free Approaches: To minimize purification challenges, consider synthetic methods that are designed for easy work-up. Several eco-friendly protocols that are solvent-free or use recyclable catalysts have been reported to yield products with high purity, sometimes requiring no further purification.[1][3]

Q4: I am having trouble with the characterization of my synthesized perimidine derivative. What are the key spectroscopic features I should look for?

A4: Proper characterization is essential to confirm the structure of your synthesized perimidine. Key techniques and expected features include:

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Look for the characteristic signals of the naphthalene ring protons. The proton at the C2 position of the perimidine ring will appear as a singlet, and the N-H protons will typically appear as a broad singlet.[4]

    • ¹³C NMR: The spectrum will show the signals for the carbons of the naphthalene ring and the pyrimidine ring, including the characteristic signal for the C2 carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching (around 3300-3400 cm⁻¹) and C=N stretching (around 1600-1650 cm⁻¹).[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.[5]

  • Fluorescence Spectroscopy: Perimidine derivatives are known to be fluorescent, and this property can be used for characterization. However, the fluorescence can be significantly influenced by the substituents on the perimidine core.[6][7]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in perimidine synthesis.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst Step 1: Evaluate Catalyst - Is the catalyst appropriate? - Is the loading optimal? Start->Check_Catalyst Check_Conditions Step 2: Assess Reaction Conditions - Is the solvent suitable? - Is the temperature optimized? Check_Catalyst->Check_Conditions If catalyst is appropriate Check_Reactants Step 3: Examine Reactants - Are reactants pure? - Any steric hindrance issues? Check_Conditions->Check_Reactants If conditions are suitable Monitor_Reaction Step 4: Monitor Reaction Progress - Is the reaction complete (TLC)? Check_Reactants->Monitor_Reaction If reactants are suitable Optimize_Protocol Outcome: Optimized Protocol Monitor_Reaction->Optimize_Protocol If reaction goes to completion Impurity_Troubleshooting Start Impurity Detected Identify_Impurity Step 1: Characterize Impurity (NMR, MS) - Unreacted starting material? - Side product? Start->Identify_Impurity Incomplete_Reaction Problem: Incomplete Reaction - Optimize catalyst/time/temp Identify_Impurity->Incomplete_Reaction If starting material Side_Reaction Problem: Side Reaction - Use inert atmosphere - Adjust reactant concentration Identify_Impurity->Side_Reaction If side product Purification Step 2: Refine Purification - Recrystallization solvent screen - Optimize chromatography Incomplete_Reaction->Purification Side_Reaction->Purification Pure_Product Outcome: Pure Product Purification->Pure_Product Experimental_Protocol_Acid Start Start Mix_Reactants 1. Mix 1,8-diaminonaphthalene (1 mmol) and aldehyde (1 mmol) in solvent. Start->Mix_Reactants Add_Catalyst 2. Add acid catalyst (e.g., 10 mol% squaric acid). Mix_Reactants->Add_Catalyst Heat_Reaction 3. Heat the reaction mixture (e.g., 80°C) with stirring. Add_Catalyst->Heat_Reaction Monitor_TLC 4. Monitor reaction progress by TLC. Heat_Reaction->Monitor_TLC Workup 5. After completion, perform work-up (e.g., cool, filter, wash). Monitor_TLC->Workup Purify 6. Purify the crude product (recrystallization or chromatography). Workup->Purify End End Purify->End Experimental_Protocol_Nano Start Start Grind_Reactants 1. Grind 1,8-diaminonaphthalene (1 mmol), aldehyde (1 mmol), and nanocatalyst (e.g., 2 mol% SiO₂) in a mortar. Start->Grind_Reactants Monitor_Reaction 2. Monitor reaction progress by TLC. Grind_Reactants->Monitor_Reaction Extract_Product 3. After completion, add a solvent (e.g., ethyl acetate) and filter. Monitor_Reaction->Extract_Product Evaporate_Solvent 4. Evaporate the solvent from the filtrate. Extract_Product->Evaporate_Solvent Purify 5. Purify if necessary. Evaporate_Solvent->Purify End End Purify->End

References

Technical Support Center: Optimization of Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for perimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during perimidine synthesis in a question-and-answer format, offering specific solutions and preventative measures.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no perimidine product. What are the likely causes and how can I improve the yield?

  • Answer: Low product yield is a common issue that can stem from several factors. Systematically troubleshooting your reaction conditions is key.

    • Inadequate Catalyst Activity: The choice and amount of catalyst are critical. Many syntheses rely on acid catalysis to activate the carbonyl group for nucleophilic attack by the 1,8-diaminonaphthalene (NDA).[1] If you are using a heterogeneous catalyst, ensure it has not been deactivated. For homogeneous catalysts, consider if the concentration is optimal. Trying a different catalyst can also be beneficial; a wide range have been successfully employed, including Brønsted acids, Lewis acids, and solid-supported catalysts.[1][2]

    • Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. While some protocols work at room temperature, many require heating to proceed at a reasonable rate.[1] If your reaction is sluggish, consider increasing the temperature. Conversely, excessively high temperatures can lead to side product formation and decomposition of starting materials or products. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]

    • Incorrect Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Solvents like ethanol, methanol, water, and even solvent-free conditions have been used for perimidine synthesis.[1][3] If you are experiencing low yields, changing the solvent or trying a solvent-free approach might be beneficial.

    • Steric Hindrance: Sterically hindered ketones or aldehydes may react more slowly or not at all under standard conditions.[1] In such cases, more forcing conditions (higher temperature, stronger acid catalyst) or alternative synthetic routes might be necessary.

Issue 2: Formation of Side Products and Purification Challenges

  • Question: I am observing significant side product formation, making the purification of my perimidine derivative difficult. What are these side products and how can I minimize them?

  • Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.

    • Over-oxidation: The perimidine ring system can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

    • Incomplete Cyclization: The reaction proceeds through a Schiff base intermediate.[1] If the subsequent intramolecular cyclization is slow or reversible, you may isolate this intermediate as a major side product. Optimizing the catalyst and reaction conditions to favor the cyclization step is crucial.

    • Polymerization: Under certain conditions, especially with highly reactive monomers, polymerization can occur.[4] This is more common in electrochemical synthesis but can also be a concern in solution-phase reactions. Adjusting reactant concentrations and temperature can help minimize polymerization.

    • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography is a common method. Recrystallization can also be effective if a suitable solvent system is found.

Issue 3: Catalyst Selection and Reusability

  • Question: There are many catalysts reported for perimidine synthesis. How do I choose the best one for my application, and can I reuse it?

  • Answer: The choice of catalyst depends on factors like substrate scope, desired reaction conditions (e.g., green chemistry), and cost.

    • Homogeneous vs. Heterogeneous Catalysts:

      • Homogeneous catalysts (e.g., sulfamic acid, squaric acid) are often highly active but can be difficult to separate from the reaction mixture.[1][3]

      • Heterogeneous catalysts (e.g., Amberlyst 15, nano-silica sulfuric acid) offer the advantage of easy separation and potential for recycling, aligning with green chemistry principles.[1][2]

    • Catalyst Screening: It is often beneficial to screen a small set of catalysts to identify the most effective one for your specific substrates. The table below summarizes the performance of various catalysts under different conditions.

    • Reusability: Many solid-supported catalysts can be recovered by simple filtration and reused multiple times without significant loss of activity, making them a cost-effective and environmentally friendly option.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for perimidine synthesis from 1,8-diaminonaphthalene and a carbonyl compound?

A1: The synthesis of perimidines from 1,8-diaminonaphthalene (NDA) and a carbonyl compound (aldehyde or ketone) generally proceeds through a well-established mechanism. The key steps are:

  • Activation of the Carbonyl Group: The reaction is typically initiated by the activation of the carbonyl carbon by a catalyst (e.g., an acid) or solvent.

  • Schiff Base Formation: One of the amino groups of NDA undergoes a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a Schiff base intermediate with the elimination of a water molecule.

  • Intramolecular Cyclization: The second amino group of the NDA derivative then performs an intramolecular nucleophilic attack on the imine carbon.

  • Proton Transfer: A final 1,3-proton transfer results in the formation of the stable perimidine ring system.[1]

Q2: Can I use microwave irradiation or ultrasound to accelerate the reaction?

A2: Yes, both microwave irradiation and ultrasound have been successfully employed to accelerate perimidine synthesis.[1][2] These non-conventional energy sources can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. They are considered green chemistry approaches as they can reduce energy consumption and solvent usage.[2]

Q3: Are there any "green" or environmentally friendly methods for perimidine synthesis?

A3: Absolutely. The development of green synthetic methodologies for perimidines is an active area of research.[2] Key strategies include:

  • Use of Water as a Solvent: Water is an ideal green solvent, and several protocols have been developed for perimidine synthesis in aqueous media.[1]

  • Solvent-Free Conditions: Reactions can often be carried out under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry), which minimizes waste.[2][5]

  • Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused reduces waste and improves the overall efficiency of the process.[1]

  • Energy-Efficient Methods: As mentioned, microwave irradiation and ultrasound can reduce reaction times and energy consumption.[2]

Data Presentation

Table 1: Comparison of Catalysts for Perimidine Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Amberlyst 15NDA, KetonesEthanol80-Good[1]
Sulfamic AcidNDA, AldehydesSolvent-free70-High[1][3]
Phenyl Boronic AcidNDA, KetonesEthanol75-Excellent[1]
Squaric AcidNDA, KetonesWater80-High[1]
Chitosan HydrochlorideNDA, KetonesWater90-Moderate to High[1]
Nano-silica sulfuric acidNDA, Aldehydes----[2]
Molecular IodineNDA, Aldehydes---High to Exceptional[2]

Note: "-" indicates that the specific value was not provided in the cited source.

Experimental Protocols

General Protocol for Acid-Catalyzed Perimidine Synthesis

This protocol is a generalized procedure based on common methods reported in the literature.[1][2] Researchers should optimize the specific conditions for their substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, water).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., sulfamic acid, 10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Perimidine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NDA 1,8-Diaminonaphthalene (NDA) Mixing Mixing Reactants & Catalyst NDA->Mixing Carbonyl Aldehyde/Ketone Carbonyl->Mixing Solvent Solvent Selection Solvent->Mixing Catalyst Catalyst Selection Catalyst->Mixing Heating Heating/Stirring Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Isolation Product Isolation Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for perimidine synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low/No Product Yield Catalyst_Inactive Inactive/Insufficient Catalyst Start->Catalyst_Inactive Temp_Suboptimal Sub-optimal Temperature Start->Temp_Suboptimal Solvent_Issue Incorrect Solvent Start->Solvent_Issue Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Change_Catalyst Screen Different Catalysts Catalyst_Inactive->Change_Catalyst End Successful Synthesis Change_Catalyst->End Yield Improved Optimize_Temp Optimize Temperature Temp_Suboptimal->Optimize_Temp Optimize_Temp->End Yield Improved Change_Solvent Change Solvent Solvent_Issue->Change_Solvent Change_Solvent->End Yield Improved Forcing_Conditions Use Forcing Conditions Steric_Hindrance->Forcing_Conditions Forcing_Conditions->End Yield Improved

Caption: Troubleshooting logic for low yield in perimidine synthesis.

References

Side reactions to avoid during the synthesis of perimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for perimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of perimidines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My 1,8-diaminonaphthalene (NDA) starting material is dark-colored and gives a discolored reaction mixture.

Question: I received a new bottle of 1,8-diaminonaphthalene (NDA), and it has a dark purple or black color. When I use it in my reaction, the entire mixture is intensely colored, making it difficult to monitor the reaction progress. What causes this, and how can I resolve it?

Answer:

The dark coloration of 1,8-diaminonaphthalene (NDA) is a common issue caused by air oxidation. NDA is highly susceptible to oxidation, which leads to the formation of highly colored quinone-type impurities. Even small amounts of these impurities can impart a strong color to the solid and subsequent reaction mixtures.

Troubleshooting Steps:

  • Purification of NDA: It is highly recommended to purify the commercial NDA before use, especially if it is darkly colored. A simple and effective method is recrystallization from an aliphatic solvent.

    • Experimental Protocol: Recrystallization of 1,8-Diaminonaphthalene (NDA)

      • Place the impure NDA in a round-bottom flask.

      • Add a minimal amount of a non-polar solvent like hexanes or cyclohexane.

      • Gently heat the mixture with stirring. The NDA will melt, and the saturated solvent layer will float on top, extracting the pure NDA while leaving the polar, colored impurities behind.

      • Carefully decant or filter the hot, saturated solvent layer into a clean flask. The purified NDA may start to crystallize in the filter funnel. This can be redissolved with a small amount of hot solvent.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

      • Collect the faintly pink or colorless crystals of pure NDA by filtration.

      • Dry the crystals under vacuum.

      • Store the purified NDA in a dark container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox), to prevent re-oxidation.

  • Inert Atmosphere: For sensitive reactions, it is advisable to handle even purified NDA under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during weighing and addition to the reaction vessel.

Issue 2: My perimidine product is unstable and decomposes, especially in acidic work-ups.

Question: After synthesizing my perimidine, I've noticed that it seems to decompose during purification, particularly when using acidic conditions for extraction or chromatography. What is the likely cause, and how can I avoid this?

Answer:

Perimidines can exhibit instability in strongly acidic environments. The protonation of the nitrogen atoms in the perimidine ring can make the system susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions. While the exact degradation products can vary depending on the specific perimidine and the conditions, a possible side reaction is the hydrolysis of the pyrimidine ring.

Troubleshooting Steps:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids during the work-up and purification of perimidines. If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weak acid (e.g., 1% acetic acid) and minimize the contact time.

  • Neutralize Promptly: If an acid is used, ensure that the perimidine-containing organic layer is promptly washed with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any residual acid.

  • Alternative Purification Methods:

    • Chromatography on Neutral or Basic Alumina: Instead of silica gel, which can be acidic, consider using neutral or basic alumina for column chromatography.

    • Recrystallization: This is often the preferred method for purifying perimidines as it avoids prolonged exposure to potentially acidic stationary phases.

  • pH Control: If the reaction is performed under acidic conditions, it is crucial to carefully control the pH and temperature to minimize degradation. A screening of different acid catalysts (both Lewis and Brønsted acids) may be necessary to find the optimal balance between reaction rate and product stability.

Issue 3: The reaction between 1,8-diaminonaphthalene and a ketone is sluggish or fails, especially with bulky ketones.

Question: I am trying to synthesize a 2,2-disubstituted perimidine using a ketone, but the reaction is either very slow or does not proceed to completion, particularly with sterically hindered ketones. What is the problem, and what can I do to improve the outcome?

Answer:

The condensation reaction to form perimidines is sensitive to steric hindrance at the carbonyl carbon. Ketones, especially those with bulky substituents, react much more slowly than aldehydes. In some cases, the steric bulk can completely prevent the cyclization step from occurring.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.

  • Use a More Active Catalyst: While many catalysts can promote the reaction with aldehydes, a more potent Lewis or Brønsted acid may be required for ketones. Refer to the comparative table below for catalyst options that have been successfully used with ketones.

  • Increase Catalyst Loading: In some cases, increasing the molar percentage of the catalyst can improve the reaction rate.

  • Alternative Synthetic Routes: If direct condensation fails, consider a multi-step approach. For example, it might be possible to synthesize a precursor that can be cyclized under different conditions.

  • Re-evaluate Substrate Scope: Be aware that some sterically demanding ketones may not be suitable substrates for this reaction under standard conditions. It is advisable to consult the literature for successful examples with similar ketones.

Data Presentation: Comparison of Catalysts for Perimidine Synthesis

The choice of catalyst can significantly impact the yield and purity of the perimidine product. The following table summarizes various catalysts used in the synthesis of perimidines from 1,8-diaminonaphthalene and carbonyl compounds, along with typical reaction conditions and yields. This can help in selecting an appropriate catalyst for your specific substrate.

CatalystCarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
p-Toluenesulfonic acid (PTSA)Heterocyclic keteneXyleneReflux1 h-[1]
BF₃·H₂OKetonesEthanolRoom Temp.-High[1]
Amberlyst 15KetonesEthanol80-High[1]
Sulfamic acidAldehydesSolvent-free70-High[1]
Bis(oxalato)boric acid (HBOB)KetonesEthanolReflux-70-95[1]
Lewis Acids
BiCl₃KetonesEthanolRoom Temp.--[2]
Yb(OTf)₃KetonesEthanolRoom Temp.-Moderate-High[2]
Nanocatalysts
nano-γ-Al₂O₃/SbCl₅Aromatic aldehydesSolvent-freeRoom Temp.-High[1]
Fe₃O₄/SO₃H@zeolite-YAromatic aldehydesSolvent-freeRoom Temp.-High[1]
Other
Molecular sieves (3 Å)BenzaldehydeDMF-2-7 h80-87[2]
NaY zeoliteAromatic aldehydesEthanol-45 h40-83[2]
Catalyst-freeEthoxy carbonylhydrazoneSolvent-free120-1251.5 hGood[3]

Note: Yields are reported as found in the literature and may vary depending on the specific substrates and reaction scale.

Mandatory Visualizations

General Synthesis of Perimidines

The most common route to perimidines involves the condensation of 1,8-diaminonaphthalene (NDA) with a carbonyl compound, such as an aldehyde or a ketone. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration (in the case of forming the aromatic perimidine).

Caption: General reaction pathway for the synthesis of perimidines.

Troubleshooting Logic for Perimidine Synthesis

When encountering issues in perimidine synthesis, a systematic approach to troubleshooting can help identify and resolve the root cause. The following diagram illustrates a logical workflow for addressing common problems.

Troubleshooting_Logic Start Problem in Perimidine Synthesis Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Decomposition Product Decomposition Start->Decomposition Check_NDA Check NDA Purity (Dark Color?) Low_Yield->Check_NDA Check_Starting_Materials Check Purity of Starting Materials Impure_Product->Check_Starting_Materials Check_Workup_pH Acidic Work-up? Decomposition->Check_Workup_pH Purify_NDA Recrystallize NDA Check_NDA->Purify_NDA Yes Check_Carbonyl Check Carbonyl Reactivity (Bulky Ketone?) Check_NDA->Check_Carbonyl No Purify_NDA->Check_Carbonyl Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst - Increase Catalyst Loading Check_Carbonyl->Optimize_Conditions Yes Check_Atmosphere Is Reaction Atmosphere Inert? Check_Carbonyl->Check_Atmosphere No Optimize_Conditions->Check_Atmosphere Use_Inert_Atmosphere Use Schlenk Line or Glovebox Check_Atmosphere->Use_Inert_Atmosphere No Purify_Starting_Materials Purify NDA and Carbonyl Check_Starting_Materials->Purify_Starting_Materials Impure Check_Side_Reactions Investigate Side Reactions (Oxidation?) Check_Starting_Materials->Check_Side_Reactions Pure Purify_Starting_Materials->Check_Side_Reactions Optimize_Workup Optimize Work-up Procedure: - Avoid Strong Acids - Use Neutral/Basic Alumina Check_Side_Reactions->Optimize_Workup Yes Avoid_Acid Use Neutral or Mildly Basic Work-up and Purification Check_Workup_pH->Avoid_Acid Yes Check_Stability Assess Product Stability Under Reaction Conditions Check_Workup_pH->Check_Stability No Avoid_Acid->Check_Stability Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Milder Catalyst Check_Stability->Modify_Conditions Unstable

Caption: A troubleshooting decision tree for perimidine synthesis.

Experimental Protocols

Protocol for Perimidine Synthesis Under Inert Atmosphere

To prevent the oxidation of 1,8-diaminonaphthalene and the perimidine product, it is recommended to perform the reaction under an inert atmosphere using standard Schlenk line techniques.

Materials and Equipment:

  • Schlenk flask equipped with a magnetic stir bar

  • Schlenk line with a vacuum pump and inert gas (nitrogen or argon) supply

  • Septa and needles

  • Degassed solvents

  • Purified 1,8-diaminonaphthalene

  • Aldehyde or ketone

  • Catalyst

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Setting up the Reaction:

    • Add the purified 1,8-diaminonaphthalene and the catalyst to the Schlenk flask.

    • Seal the flask with a septum.

    • Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times to remove any residual air and moisture.

  • Addition of Reagents:

    • Dissolve the aldehyde or ketone in a suitable degassed solvent in a separate Schlenk flask.

    • Transfer the solution to the reaction flask containing the NDA via a cannula or a syringe.

    • If the main solvent for the reaction is to be added at this stage, ensure it is properly degassed (e.g., by freeze-pump-thaw cycles or by sparging with inert gas).

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by taking aliquots under a positive pressure of inert gas and analyzing by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction as required (e.g., by adding a neutral or mildly basic aqueous solution).

    • Perform the extraction and subsequent purification steps, minimizing exposure to air as much as possible, especially if the perimidine product is known to be air-sensitive.

By following these troubleshooting guides and protocols, researchers can effectively mitigate common side reactions and improve the yield and purity of their synthesized perimidines.

References

How to improve the stability of 2-Phenyl-2,3-dihydro-1H-perimidine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2,3-dihydro-1H-perimidine solutions. The information is designed to help you identify and resolve common stability issues encountered during experimental work.

Troubleshooting Guide: Solution Instability

Unexpected changes in your this compound solutions, such as color change, precipitation, or loss of activity, can be indicative of compound degradation. This guide will help you diagnose and address these common issues.

Observation Potential Cause Recommended Action
Solution develops a yellow or brown tint over time. Oxidation: The dihydroperimidine ring may be susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored degradation products. Perimidine derivatives have been noted for their antioxidant properties, suggesting a tendency to react with oxidizing species.[1]1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. Test for compatibility and potential interference with your assay. 3. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Precipitate forms in the solution. Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially with temperature fluctuations. Degradation Product: The precipitate could be an insoluble degradation product. Solvate Formation: Some perimidine derivatives are known to form stable solvates, which might have different solubility profiles.[2]1. Solvent Optimization: Test a range of solvents to find one with optimal solubility. Co-solvents may also be effective. 2. Temperature Control: Store solutions at a constant, controlled temperature. Avoid freeze-thaw cycles. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution may improve solubility. 4. Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, MS) to determine if it is the parent compound or a degradant.
Loss of biological activity or inconsistent assay results. Chemical Degradation: The compound may be degrading into inactive or less active species. Photodegradation: Exposure to light, particularly UV light, can cause decomposition. Perimidines are known to have strong photoactivity.[3]1. Stability Study: Conduct a formal stability study to determine the degradation rate under your experimental conditions (see Experimental Protocols). 2. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. 3. Fresh Solutions: Prepare solutions fresh before each experiment.
Changes in pH of the solution. Hydrolysis or Acid/Base Catalyzed Degradation: The dihydroperimidine ring could be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The synthesis of these compounds often involves acid catalysts, indicating that pH can influence their chemical transformations.[3][4]1. pH Control: Use buffered solutions to maintain a stable pH. The optimal pH for stability should be determined experimentally. 2. Avoid pH Extremes: Unless required for your experiment, avoid highly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in solution?

A1: Based on the chemical structure and related literature, the most probable degradation pathway is oxidation. The dihydroperimidine moiety can be susceptible to dehydrogenation to form the more stable aromatic 1H-perimidine. This is an oxidative process that can be accelerated by oxygen, light, and certain metal ions. Hydrolysis under extreme pH conditions is also a potential degradation route.

Q2: Which solvents are recommended for preparing stable solutions?

A2: The choice of solvent depends on the specific application. For synthesis, solvents like ethanol, methanol, acetonitrile, and THF have been used.[2] For biological assays, DMSO is a common choice. It is crucial to determine the solubility and stability in the chosen solvent system experimentally. A review of synthetic procedures for perimidines shows a wide variety of solvents being used, suggesting that the choice should be tailored to the specific derivative and intended use.[3]

Q3: How does pH affect the stability of this compound?

A3: While specific data for this compound is limited, heterocyclic compounds containing amine functionalities can be sensitive to pH. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system, unless your experimental protocol requires otherwise.

Q4: Should I be concerned about photostability?

A4: Yes. Perimidine derivatives are known to be photoactive.[3] Therefore, it is highly recommended to protect solutions from light to prevent photodegradation. Use amber glassware and minimize exposure to ambient and UV light during handling and storage.

Q5: How can I monitor the stability of my solutions?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules.[5][6] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time indicate instability. UV-Vis spectroscopy can also be used to monitor for changes in the solution's absorbance spectrum, which may indicate degradation.[7]

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

Objective: To determine the stability of this compound in a given solvent under specific storage conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber HPLC vials to avoid repeated sampling from the same container.

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light, etc.).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze one of the vials by HPLC to obtain the initial peak area of the parent compound. This will serve as the time-zero reference.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the time-zero sample. The appearance and increase of new peaks should also be noted as potential degradation products.

Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and influencing factors.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to a UV lamp.

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC.

  • Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored under normal conditions). Significant degradation under a specific condition will indicate susceptibility to that degradation pathway.

Visualizations

Logical Relationship: Troubleshooting Solution Instability

Observation Observed Instability (e.g., color change, precipitate) PotentialCause Identify Potential Cause Observation->PotentialCause Oxidation Oxidation PotentialCause->Oxidation Color Change Solubility Poor Solubility / Precipitation PotentialCause->Solubility Precipitate Degradation Chemical / Photodegradation PotentialCause->Degradation Loss of Activity pH_Issue pH Instability / Hydrolysis PotentialCause->pH_Issue pH Shift Action Take Corrective Action Oxidation->Action Solubility->Action Degradation->Action pH_Issue->Action InertAtmosphere Use Inert Atmosphere / Antioxidants Action->InertAtmosphere If Oxidation OptimizeSolvent Optimize Solvent / Control Temperature Action->OptimizeSolvent If Precipitation ProtectFromLight Protect from Light / Use Fresh Solutions Action->ProtectFromLight If Degradation BufferSolution Use Buffered Solution Action->BufferSolution If pH Issue Confirmation Confirm Stability (e.g., via HPLC) InertAtmosphere->Confirmation OptimizeSolvent->Confirmation ProtectFromLight->Confirmation BufferSolution->Confirmation

Caption: Troubleshooting workflow for addressing instability in this compound solutions.

Experimental Workflow: Stability Assessment

cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis cluster_data Data Interpretation PrepSolution Prepare Stock Solution Aliquot Aliquot into Vials PrepSolution->Aliquot Store Store under Defined Conditions (Temp, Light) Aliquot->Store Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, UV) Aliquot->Stress TimePoints Analyze at Time Points Store->TimePoints Stress->TimePoints TimeZero Analyze Time Zero Sample HPLC HPLC-UV Analysis TimeZero->HPLC TimePoints->HPLC Calculate Calculate % Remaining Compound HPLC->Calculate Identify Identify Degradation Products HPLC->Identify Conclusion Determine Stability Profile Calculate->Conclusion Identify->Conclusion

Caption: Experimental workflow for assessing the stability of this compound solutions.

References

Enhancing the solubility of 2-Phenyl-2,3-dihydro-1H-perimidine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and detailed protocols to address solubility challenges encountered with 2-Phenyl-2,3-dihydro-1H-perimidine in biological assays. Due to its heterocyclic and aromatic structure, this compound is anticipated to have low aqueous solubility, a common issue that can lead to unreliable and irreproducible experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of poor compound solubility in an assay? A: Signs of poor solubility include the appearance of visible precipitates, cloudiness, or a film on the surface of the assay medium.[3] From a data perspective, you might observe high variability between replicate wells, inconsistent results, underestimated biological activity, and significant discrepancies between data from enzymatic and cell-based assays.[1][2]

Q2: My this compound is fully dissolved in the DMSO stock solution but precipitates upon dilution into my aqueous assay buffer. What is happening? A: This is a frequent challenge when a compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in water.[1][3] When the concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of the solution if its concentration exceeds its aqueous solubility limit.

Q3: What is the maximum concentration of a co-solvent (e.g., DMSO, ethanol) permissible in a biological assay? A: The maximum allowable concentration of a co-solvent is highly dependent on the specific assay and cell type used. For most cell-based assays, DMSO concentrations should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity or other off-target effects.[4] Some robust cell lines may tolerate up to 1%, but this must be validated.[4] In contrast, cell-free biochemical assays can often tolerate higher concentrations. It is always critical to perform a solvent tolerance control experiment to determine the non-toxic concentration range for your specific system.

Q4: Can sonication be used as a method to improve the solubility of my compound? A: Sonication can be a useful physical method to break down compound aggregates and accelerate the dissolution process, particularly when preparing stock solutions.[3] However, it may lead to the formation of a temporary supersaturated solution or a fine colloidal suspension rather than a true solution.[5] This means the compound could re-precipitate over time, affecting the accuracy and reproducibility of your assay.

Q5: Are there alternatives to organic co-solvents for improving solubility in sensitive cell-based assays? A: Yes, several alternatives can be employed. Cyclodextrins are a popular choice as they can encapsulate hydrophobic molecules within their core, forming inclusion complexes that are more water-soluble.[6][7][8] Other methods include adjusting the pH of the buffer (for ionizable compounds) or using surfactants, though surfactants must be used cautiously in cell-based assays due to potential membrane-disrupting effects.[5][9]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound, the following workflow can help diagnose the issue and identify a suitable solution.

G start Start: Compound Precipitation or Inconsistent Data check_stock 1. Check Stock Solution Is it clear? Any crystals? start->check_stock stock_issue Stock Solution Issue check_stock->stock_issue No stock_ok Stock is Clear check_stock->stock_ok Yes re_dissolve Action: Gently warm (37°C) and sonicate stock. Re-inspect. stock_issue->re_dissolve check_dilution 2. Check Final Assay Concentration Does it exceed predicted aqueous solubility? stock_ok->check_dilution re_dissolve->check_stock dilution_issue Concentration Too High check_dilution->dilution_issue Yes dilution_ok Concentration Seems OK check_dilution->dilution_ok No lower_conc Action: Lower the final assay concentration. dilution_issue->lower_conc change_method 3. Implement Solubility Enhancement Strategy dilution_ok->change_method end_point End: Achieve Soluble Compound for Reliable Assay lower_conc->end_point cosolvent Option A: Optimize Co-solvent (See Protocol 1) change_method->cosolvent ph_adjust Option B: Adjust pH (See Protocol 2) change_method->ph_adjust cyclodextrin Option C: Use Cyclodextrins (See Protocol 3) change_method->cyclodextrin cosolvent->end_point ph_adjust->end_point cyclodextrin->end_point

Caption: Troubleshooting workflow for addressing compound solubility issues.

Data Summaries

Table 1: Properties of Common Co-solvents for Biological Assays

Co-solventPropertiesTypical Max. Conc. (Cell-based Assays)Typical Max. Conc. (Biochemical Assays)
DMSO Aprotic, highly polar. Dissolves a wide range of non-polar compounds.[10]0.1% - 0.5%[4]≤ 5%
Ethanol Protic, polar. Good for moderately polar compounds.0.1% - 0.5%[11]≤ 10%
PEG 400 Polyethylene glycol. Lower toxicity than DMSO/Ethanol.≤ 1%≤ 10%
Propylene Glycol Viscous, polar solvent.≤ 1%≤ 20%

Table 2: Comparison of Primary Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces solvent polarity to increase solubility of hydrophobic compounds.[12][13]Simple to implement, effective for many compounds.Potential for solvent toxicity/interference in assays; compound may precipitate on dilution.
pH Adjustment Ionizes the compound by shifting the pH, increasing its affinity for water.[][15]Very effective for ionizable drugs; simple to prepare buffers.[]Not effective for neutral compounds; may alter biological activity or assay conditions.
Cyclodextrins Encapsulates the hydrophobic drug in its non-polar cavity, while the hydrophilic exterior improves water solubility.[6][16]Low toxicity, high efficiency for suitable "guest" molecules.[17]Can be expensive; may not work for all molecular shapes/sizes; potential for competitive binding.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[13]Highly effective at increasing solubility.High potential for cytotoxicity and assay interference by disrupting cell membranes or proteins.[5]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

This protocol outlines the standard procedure for preparing stock and working solutions of a poorly soluble compound.

Caption: Workflow for preparing solutions using the co-solvent method.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Use a vortex mixer and a brief sonication to ensure complete dissolution.[3]

  • Intermediate Dilutions : Perform serial dilutions from the high-concentration stock using 100% DMSO to create a range of intermediate stock solutions. It is critical to perform these dilutions in the organic solvent, not in an aqueous buffer, to prevent premature precipitation.[1]

  • Final Working Solution : To prepare the final assay concentration, add a small aliquot of the appropriate DMSO intermediate stock directly to the final volume of the aqueous assay buffer. For example, to achieve a 1% DMSO concentration, add 1 µL of stock to 99 µL of buffer. Mix immediately and vigorously to facilitate rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Vehicle Control : Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test wells to account for any effects of the solvent itself.

Protocol 2: Solubility Enhancement via pH Adjustment

This compound contains basic nitrogen atoms, making it a weak base. Its solubility can therefore be significantly increased in acidic conditions where it becomes protonated and thus more polar.[18]

  • Determine Optimal pH : If the pKa is unknown, test the solubility of the compound across a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) using appropriate biological buffers (e.g., citrate, acetate, MES).

  • Prepare pH-Adjusted Buffer : Prepare your assay buffer at the determined optimal pH. Ensure that all components of your assay (e.g., cells, proteins) are stable and functional at this pH.

  • Prepare Stock Solution : Prepare a concentrated stock solution of the compound in a small amount of 0.1 M HCl or in a co-solvent like DMSO.

  • Prepare Working Solution : Dilute the stock solution into the pH-adjusted assay buffer. The acidic environment of the buffer should maintain the compound in its soluble, protonated form.

  • Control and Neutralization : Be aware that if the compound is administered to cells, the intracellular pH (~7.2-7.4) may cause the compound to become less soluble. Also, ensure the final pH of your assay is not detrimental to your biological system.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[6][17]

  • Select Cyclodextrin : HP-β-CD is a common and effective choice with low toxicity for many applications.[17]

  • Prepare Aqueous Cyclodextrin Solution : Prepare a solution of HP-β-CD in your assay buffer at a concentration significantly higher than that of your test compound (e.g., a 10:1 molar ratio of cyclodextrin to compound is a good starting point).

  • Complex Formation (Co-solvent Method) : a. Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol or methanol). b. Add this solution dropwise to the aqueous HP-β-CD solution while stirring vigorously. c. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. d. Remove the organic solvent under reduced pressure or by evaporation. e. Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.

  • Assay Implementation : Use the resulting clear solution of the cyclodextrin-compound complex directly in your biological assay. Remember to include a control with the same concentration of HP-β-CD alone.

Key Strategic Approaches

The choice of a solubilization method is a critical step in experimental design. The following diagram illustrates the primary strategies available to researchers.

G center Enhancing Solubility of This compound phys_mod Physical Modifications center->phys_mod chem_mod Chemical Modifications center->chem_mod form_mod Formulation Strategies center->form_mod micronization Micronization (Particle Size Reduction) phys_mod->micronization nanosuspension Nanosuspension phys_mod->nanosuspension salt Salt Formation (Not applicable for this guide) chem_mod->salt prodrug Prodrug Approach (Requires synthesis) chem_mod->prodrug cosolvents Co-solvents (DMSO, Ethanol) form_mod->cosolvents ph pH Adjustment form_mod->ph cyclodextrins Cyclodextrins form_mod->cyclodextrins surfactants Surfactants (e.g., Tween-20) form_mod->surfactants

Caption: Overview of strategies for solubility enhancement.

References

Overcoming low yields in the condensation of 1,8-diaminonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the condensation of 1,8-diaminonaphthalene with carbonyl compounds.

Troubleshooting Guide

Low yields in the condensation of 1,8-diaminonaphthalene are a common issue. This guide addresses the most frequent problems and offers targeted solutions.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Impure 1,8-Diaminonaphthalene: The starting material is prone to oxidation, appearing as a black or purple solid instead of off-white or colorless.[1] Oxidized impurities can inhibit the reaction.Purify the commercial 1,8-diaminonaphthalene before use. Recrystallization from hexanes or cyclohexane can remove the colored oxidation products. Store the purified compound in a cool, dark place under an inert atmosphere.
Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrates.A wide range of catalysts have been shown to be effective, including Lewis acids (e.g., Zn(OAc)₂, Yb(OTf)₃, InCl₃), solid acids (e.g., Amberlyst 15, sulfamic acid), and nanocatalysts (e.g., nano-g-Al₂O₃/SbCl₅).[2][3] Refer to the catalyst comparison table below to select an appropriate catalyst for your specific aldehyde or ketone.
Inappropriate Reaction Conditions: Solvent and temperature play a crucial role. Protic solvents like water and alcohols can sometimes hinder the reaction.[4]For many reactions, polar aprotic solvents like ethanol or solvent-free conditions at elevated temperatures (70-80 °C) have proven effective.[2][3] Microwave irradiation can also significantly reduce reaction times and improve yields.
Sterically Hindered Substrates: Bulky aldehydes or ketones can react slowly or not at all under standard conditions.For sterically hindered ketones, more forcing conditions or highly active catalysts may be necessary. Consider using a more active catalyst like bis(oxalato)boric acid (HBOB) and refluxing in ethanol.[2]

Problem 2: Formation of Multiple Products and Impurities

Possible Cause Suggested Solution
Side Reactions: The reaction can sometimes lead to the formation of unexpected byproducts. For instance, the reaction of 1,8-diaminonaphthalene with dehydroacetic acid can yield an unexpected condensation product instead of the anticipated enaminone.The mechanism for perimidine formation involves the initial formation of a Schiff base, followed by cyclization.[3] Side reactions can arise from this intermediate. Careful control of reaction conditions (temperature, stoichiometry) is crucial. Using a catalyst known for high selectivity can minimize byproduct formation.
Over-oxidation: In addition to the oxidation of the starting material, the product itself can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Minimize reaction time and exposure to air during workup.
Self-Condensation of Carbonyl Compound: Aldehydes and enolizable ketones can undergo self-condensation, especially under basic or acidic conditions.This can be minimized by the slow addition of the carbonyl compound to the reaction mixture containing 1,8-diaminonaphthalene and the catalyst. Maintaining a low concentration of the carbonyl compound can favor the desired reaction pathway.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Product Oiling Out: The desired product may separate as an oil instead of a crystalline solid, making isolation difficult.This is often due to impurities. Ensure the purity of the starting 1,8-diaminonaphthalene. During workup, try different solvent systems for recrystallization. Simple filtration is often sufficient for pure products.[5]
Product Co-crystallizing with Starting Material: Unreacted 1,8-diaminonaphthalene can be difficult to separate from the product.Monitor the reaction progress by TLC to ensure complete consumption of the starting material. If separation is still an issue, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: My 1,8-diaminonaphthalene is dark brown. Can I still use it?

A1: It is highly recommended to purify dark-colored 1,8-diaminonaphthalene before use. The color indicates oxidation, and these impurities can significantly lower the yield of your condensation reaction. Recrystallization from an aliphatic solvent like hexanes is an effective purification method.

Q2: What is the general mechanism for the condensation of 1,8-diaminonaphthalene with an aldehyde or ketone?

A2: The reaction proceeds through a two-step mechanism. First, one of the amino groups of 1,8-diaminonaphthalene attacks the carbonyl carbon to form a Schiff base (imine) intermediate with the elimination of a water molecule. This is followed by an intramolecular nucleophilic attack of the second amino group on the imine carbon, leading to a cyclic intermediate. A final proton transfer results in the formation of the 2,3-dihydro-1H-perimidine product.[3]

Q3: Can I run the reaction without a catalyst?

A3: While some reactions can proceed without a catalyst, particularly with reactive aldehydes, using a catalyst is generally recommended to improve the reaction rate and yield. A wide variety of efficient catalysts are available, many of which are inexpensive and environmentally friendly.[2][3]

Q4: What are the best solvents for this reaction?

A4: The optimal solvent depends on the specific substrates and catalyst. Ethanol is a commonly used and effective solvent.[2][3] In some cases, solvent-free conditions or using water as a green solvent have also been reported to give excellent yields.[2][3] Protic solvents like methanol and water have been found to be unsuitable for certain condensations.[4]

Q5: How can I improve the yield if I am using a sterically hindered ketone?

A5: Sterically hindered ketones are generally less reactive. To improve the yield, you can try using a more active catalyst, such as bis(oxalato)boric acid (HBOB), and increasing the reaction temperature by refluxing in a suitable solvent like ethanol.[2] Using microwave irradiation can also be beneficial.

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of 1,8-Diaminonaphthalene with Carbonyl Compounds

CatalystCarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
Bis(oxalato)boric acid (10 mol%)Various KetonesEthanolReflux1-2 h70-95[2]
Ytterbium(III) triflateVarious KetonesEthanolRoom Temp30-60 minModerate to High[3]
Zn(OAc)₂·2H₂OSubstituted Salicylaldehydes---High[3]
Sulfamic acidAldehydesSolvent-free7015-30 minHigh[3]
SiO₂ nanoparticles (2 mol%)AldehydesSolvent-free (grinding)Room Temp10-30 min88-97[3]
Graphene oxide (0.005 g)Substituted AldehydesMetal-free (shaking)Room Temp50 sec - 2 minHigh to Excellent[2]
Carbon sulfonic acidAldehydesEthanol (grinding)Room Temp-95-99[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [5]

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (2 mmol) and imidazole-2-carbaldehyde (2 mmol) in methanol (10 mL).

  • Stir the solution at room temperature for 10 hours.

  • The product precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • The product is typically pure enough without further purification. The reported yield is 88%.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-2,3-dihydro-1H-perimidines [1]

  • To a solution of 1,8-diaminonaphthalene (0.01 mole) in ethanol, add the appropriate aldehyde or ketone (0.01 mole).

  • Stir the reaction mixture for 40-48 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • The solid product that separates out is collected by filtration, dried, and recrystallized from a suitable solvent.

  • Characterization: The synthesized compounds can be characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Mandatory Visualization

reaction_workflow cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_workup Workup & Purification cluster_product Final Product DAN 1,8-Diaminonaphthalene Reaction Reaction Vessel (Solvent, Catalyst, Temp) DAN->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Filtration Filtration Reaction->Filtration Cooling & Precipitation Recrystallization Recrystallization Filtration->Recrystallization Chromatography Column Chromatography (if necessary) Filtration->Chromatography If impure Product Pure Perimidine Derivative Recrystallization->Product Chromatography->Product

Caption: Experimental workflow for the synthesis of perimidine derivatives.

troubleshooting_logic Start Low Yield Observed ImpureDAN Is 1,8-DAN pure? (off-white/colorless) Start->ImpureDAN Purify Purify 1,8-DAN (Recrystallization) ImpureDAN->Purify No ReactionConditions Are reaction conditions optimal? (Catalyst, Solvent, Temp) ImpureDAN->ReactionConditions Yes Purify->ReactionConditions Optimize Optimize Conditions: - Change catalyst - Change solvent - Adjust temperature ReactionConditions->Optimize No Substrate Is the substrate sterically hindered? ReactionConditions->Substrate Yes Optimize->Substrate ForcingConditions Use more active catalyst and/or higher temperature Substrate->ForcingConditions Yes SideReactions Check for side products (TLC, NMR, MS) Substrate->SideReactions No ForcingConditions->SideReactions

References

Optimizing the performance of perimidine-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of perimidine-based corrosion inhibitors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpectedly Low Inhibition Efficiency

Q: My perimidine-based inhibitor is showing lower than expected inhibition efficiency. What are the possible causes and how can I troubleshoot this?

A: Low inhibition efficiency can stem from several factors, from the inhibitor itself to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Verify Inhibitor Concentration: Using a concentration that is too low is a common reason for poor performance. There is a critical concentration below which inhibitors are not effective.[1] Conversely, excessively high concentrations can sometimes lead to a decrease in efficiency, possibly due to increased conductivity of the solution or other competing effects.[2][3]

    • Action: Perform a concentration optimization study to determine the optimal concentration for your specific perimidine derivative and corrosive environment.[4] Start with a broad range and then narrow it down based on the results.

  • Check Inhibitor Purity and Stability: Impurities from the synthesis process can interfere with the inhibitor's adsorption on the metal surface. Perimidine derivatives can also degrade over time or under certain conditions (e.g., high temperature, exposure to light).

    • Action:

      • Confirm the purity of your synthesized inhibitor using techniques like NMR spectroscopy.

      • If you suspect degradation, synthesize a fresh batch of the inhibitor.

      • Store inhibitors in a cool, dark, and dry place.

  • Assess Inhibitor Solubility: For an inhibitor to be effective, it must be soluble in the corrosive medium to ensure it reaches the metal surface.

    • Action:

      • Visually inspect the solution for any undissolved inhibitor.

      • If solubility is an issue, consider using a co-solvent. However, be aware that the co-solvent itself should not influence the corrosion process. The choice of solvent during synthesis can also impact the final product's properties.[5]

  • Evaluate Surface Preparation: The condition of the metal surface is critical for proper inhibitor film formation. An inadequately prepared surface can prevent the inhibitor from adsorbing correctly.

    • Action: Ensure your metal specimens are properly polished to a mirror finish and thoroughly cleaned with appropriate solvents (e.g., acetone, ethanol) and dried before immersion in the corrosive solution.

  • Consider the Corrosive Environment: The composition of the corrosive medium (e.g., acid concentration, presence of other ions) can significantly impact inhibitor performance.

    • Action: Double-check the composition of your corrosive solution. Be aware that some ions can compete with the inhibitor for adsorption sites on the metal surface.

Issue 2: Irreproducible Experimental Results

Q: I am getting inconsistent results between identical experiments. What could be causing this lack of reproducibility?

A: Irreproducibility is a common challenge in corrosion studies. Here are some factors to consider:

  • Inconsistent Surface Preparation: Minor variations in the polishing and cleaning of metal specimens can lead to significant differences in results.

    • Action: Standardize your surface preparation protocol and ensure it is followed precisely for every experiment.

  • Fluctuations in Experimental Conditions: Small changes in temperature, immersion time, or the composition of the corrosive medium can affect the corrosion rate and inhibitor performance.

    • Action:

      • Use a water bath or thermostat to maintain a constant temperature.

      • Precisely control the immersion time for each experiment.

      • Prepare fresh corrosive solutions for each set of experiments to avoid changes in concentration due to evaporation or reactions.

  • Electrochemical Cell Setup: In electrochemical measurements, the positioning of the working, reference, and counter electrodes is crucial. Inconsistent geometry can alter the current and potential distribution, leading to variable results.[6]

    • Action: Create a standard operating procedure (SOP) for your electrochemical cell setup, ensuring the distance and orientation of the electrodes are the same for every measurement.

  • Inhibitor Solution Preparation: Inaccuracies in weighing the inhibitor or measuring the volume of the corrosive solution will lead to incorrect concentrations and, consequently, variable inhibition efficiencies.

    • Action: Use a calibrated analytical balance and volumetric flasks to prepare your inhibitor solutions.

Frequently Asked Questions (FAQs)

General Questions

Q1: How do perimidine-based corrosion inhibitors work?

A: Perimidine derivatives inhibit corrosion primarily by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through two main mechanisms:

  • Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the inhibitor molecules.[7]

  • Chemical Adsorption (Chemisorption): This involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like nitrogen and sulfur) in the perimidine ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic system can also participate in this bonding.[7]

Q2: Which structural features of perimidine derivatives enhance their corrosion inhibition performance?

A: The efficiency of a perimidine inhibitor is closely linked to its molecular structure. Key features include:

  • Heteroatoms: The presence of nitrogen and sulfur atoms in the molecule provides active sites for strong adsorption onto the metal surface through the formation of coordinate bonds.[7]

  • π-Electron System: The fused aromatic rings of the perimidine structure provide a large surface area for adsorption and a source of π-electrons that can interact with the metal surface.

  • Substituent Groups: The introduction of specific functional groups can further enhance inhibition efficiency. For example, amino (-NH2) or sulfhydryl (-SH) groups can provide additional sites for adsorption.

Experimental Techniques

Q3: What are the key parameters I should look for in potentiodynamic polarization (PDP) curves?

A: In PDP curves, you should analyze the following:

  • Corrosion Potential (Ecorr): This is the potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of the inhibitor indicates its effect on the anodic or cathodic reactions.

  • Corrosion Current Density (Icorr): This value is proportional to the corrosion rate. A lower Icorr in the presence of the inhibitor signifies better corrosion protection.

  • Tafel Slopes (βa and βc): Changes in the anodic (βa) and cathodic (βc) Tafel slopes can provide insights into the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).

Q4: My EIS Nyquist plot does not look like a perfect semicircle. What does this mean?

A: A depressed semicircle in a Nyquist plot is common in corrosion studies and is often attributed to the non-ideal behavior of the electrode surface. This can be due to surface roughness, impurities, or non-uniform distribution of active sites.[8] To model this behavior in your equivalent circuit, you can use a Constant Phase Element (CPE) instead of an ideal capacitor.[9]

Q5: In my weight loss experiment, some of my samples gained weight. Is this possible?

A: Yes, a weight gain in a weight loss experiment can occur. This is typically due to the formation of a dense, tightly adhering layer of corrosion products or inhibitor film on the metal surface that is not removed during the cleaning process.[10] The mass of this layer can be greater than the mass of the metal that was lost to corrosion.

Synthesis and Handling

Q6: I am having trouble with the synthesis of my perimidine derivative. What are some common issues?

A: The synthesis of perimidines, often through the condensation of 1,8-diaminonaphthalene with carbonyl compounds, can be influenced by several factors.[5] Common issues and their solutions include:

  • Low Yield: This can be due to an inappropriate choice of catalyst, solvent, or reaction temperature. Experiment with different catalysts (e.g., acid catalysts, metal catalysts) and solvents (e.g., ethanol, methanol, water) to optimize the reaction conditions.[5]

  • Purification Difficulties: The solubility of the final product can impact the ease of purification. Some perimidine derivatives have limited solubility in common organic solvents, which can be advantageous for purification by simple filtration.[11]

Data Presentation

Table 1: Example Data from Potentiodynamic Polarization (PDP) Measurements

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank-450150-
1x10⁻⁵-4304570.0
5x10⁻⁵-4202583.3
1x10⁻⁴-4101590.0
5x10⁻⁴-4051292.0

Table 2: Example Data from Electrochemical Impedance Spectroscopy (EIS) Measurements

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank250200-
1x10⁻⁵80012068.8
5x10⁻⁵15008083.3
1x10⁻⁴28005091.1
5x10⁻⁴35004092.9

Table 3: Example Data from Weight Loss Measurements

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank50.01.20-
1x10⁻⁵15.50.3769.0
5x10⁻⁵8.50.2083.0
1x10⁻⁴5.00.1290.0
5x10⁻⁴4.00.1092.0

Experimental Protocols

1. Potentiodynamic Polarization (PDP)

  • Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Methodology:

    • A three-electrode electrochemical cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize to its open circuit potential (OCP).

    • The potential is then scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a constant scan rate (e.g., 0.5 mV/s).[2]

    • The resulting current is measured as a function of the applied potential.

    • The Icorr is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve back to Ecorr.

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process.

  • Methodology:

    • The same three-electrode cell setup as in PDP is used.

    • The working electrode is immersed in the corrosive solution and allowed to reach a steady OCP.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2]

    • The impedance of the system is measured at each frequency.

    • The data is typically presented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical interface and to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

3. Weight Loss Method

  • Objective: To determine the average corrosion rate over a longer period of exposure.

  • Methodology:

    • Metal specimens (coupons) are cleaned, dried, and accurately weighed.

    • The coupons are then immersed in the corrosive solution (with and without the inhibitor) for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.[12]

    • After the immersion period, the coupons are removed, cleaned to remove any corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) can be calculated in mm/year.

    • The inhibition efficiency (IE%) is calculated using the weight loss (W) or corrosion rate (CR) values: IE% = [(W_blank - W_inhibitor) / W_blank] x 100 or IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Inhibition Efficiency Start Low Inhibition Efficiency Observed Concentration Verify Inhibitor Concentration - Too low? - Too high (micelle formation)? Start->Concentration Purity Check Inhibitor Purity & Stability - Impurities from synthesis? - Degradation? Concentration->Purity Solubility Assess Inhibitor Solubility - Fully dissolved? Purity->Solubility Surface Evaluate Metal Surface Prep - Polished correctly? - Cleaned thoroughly? Solubility->Surface Environment Analyze Corrosive Environment - Correct composition? - Contaminants? Surface->Environment Optimize Optimize Experimental Parameters Environment->Optimize

Caption: A logical workflow for troubleshooting low inhibition efficiency.

G cluster_protocol General Experimental Workflow for Inhibitor Evaluation Prep 1. Prepare Metal Specimen (Polish & Clean) Solution 2. Prepare Corrosive Solution (with & without Inhibitor) Prep->Solution Experiment 3. Perform Experiment - Weight Loss - EIS - PDP Solution->Experiment Data 4. Collect Data - Weight change - Impedance spectra - Polarization curve Experiment->Data Analysis 5. Analyze Results - Calculate IE% - Determine mechanism Data->Analysis Conclusion 6. Draw Conclusions Analysis->Conclusion

Caption: A generalized workflow for evaluating corrosion inhibitors.

G cluster_mechanism Adsorption Mechanism of Perimidine Inhibitors cluster_chemisorption_details Chemisorption Details Metal Metal Surface (e.g., Fe) Chemisorption Chemisorption (Coordinate Bonding) Inhibitor Perimidine Derivative (in solution) Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption Inhibitor->Chemisorption Physisorption->Metal Film Protective Inhibitor Film Chemisorption->Metal cluster_chemisorption_details cluster_chemisorption_details Corrosion Corrosion Inhibition Heteroatoms Lone pairs on N, S atoms dOrbitals Vacant d-orbitals of Fe Heteroatoms->dOrbitals donate to PiElectrons π-electrons from aromatic rings PiElectrons->dOrbitals donate to

Caption: The dual mechanism of perimidine inhibitor adsorption on a metal surface.

References

Validation & Comparative

A Comparative Guide to the Corrosion Inhibition Efficacy of Perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and chemical engineering, this guide offers an objective comparison of the corrosion inhibition performance of various perimidine derivatives. This document provides a synthesis of experimental data, detailed methodologies for key evaluative techniques, and visual representations of experimental workflows and molecular comparisons.

Perimidine and its derivatives have emerged as a promising class of organic corrosion inhibitors, primarily owing to their unique electronic structure, which includes a large π-system and multiple heteroatoms (nitrogen). These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide delves into the comparative inhibition efficiencies of several key perimidine derivatives, providing a consolidated resource for understanding their performance in various corrosive environments.

Experimental Data Summary

The corrosion inhibition efficiency of different perimidine derivatives is significantly influenced by their molecular structure, the corrosive medium, and the concentration of the inhibitor. The following tables summarize the quantitative data from various studies.

InhibitorConcentrationCorrosive MediumSubstrateInhibition Efficiency (%)Reference
1H-perimidine (PER)< 0.15 mM1.0 M HClMild Steel>90%[1]
1H-perimidin-2-amine (NPER)< 0.15 mM1.0 M HClMild Steel>90% (slightly higher than PER)[1]
1H-perimidine (PMD)0.12 mMSimulated Concrete Pore (SCP) SolutionHRB400 Reinforced Steel>80%[2][3]
1H-perimidine-2-thiol (SPMD)0.12 mMSimulated Concrete Pore (SCP) SolutionHRB400 Reinforced Steel>80% (superior to PMD)[2][3]
2-(2-hydroxy-3methoxybenzylidene) hydrazinecarbothioamide (HMHC)0.5 g/LAcidic MediaMild Steel90.2%[1]

Detailed Experimental Protocols

The evaluation of corrosion inhibition efficiency relies on a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for the most common experimental protocols cited in the literature on perimidine derivatives.

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled change in its electrical potential. The data obtained helps in determining the corrosion current density (icorr) and understanding the inhibitor's effect on anodic and cathodic reactions.

  • Instrumentation: A potentiostat/galvanostat is used in a three-electrode electrochemical cell.

  • Electrodes:

    • Working Electrode: The metal specimen to be tested (e.g., mild steel, HRB400 steel), typically with a surface area of 1 cm². Prior to the experiment, the electrode is mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and dried.

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. A Luggin capillary is used to minimize the IR drop.

    • Counter (Auxiliary) Electrode: A platinum or graphite electrode with a large surface area.

  • Procedure:

    • The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a stabilization period (typically 30-60 minutes) to allow the open-circuit potential (OCP) to reach a steady state.

    • The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[2]

    • The resulting current is recorded as a function of the applied potential.

  • Data Analysis:

    • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to Ecorr.

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

  • Instrumentation: A potentiostat/galvanostat with a frequency response analyzer.

  • Electrodes: The same three-electrode setup as in PDP is used.

  • Procedure:

    • The working electrode is immersed in the test solution (with and without the inhibitor) until a stable OCP is achieved.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[2]

    • The resulting AC current and phase shift are measured.

  • Data Analysis:

    • The impedance data is often represented as Nyquist and Bode plots.

    • The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Weight Loss Method

This is a conventional and straightforward method for determining the average corrosion rate over a longer period.

  • Materials: Metal coupons of known dimensions and weight, corrosive solution (with and without inhibitor), analytical balance.

  • Procedure:

    • Metal coupons are cleaned, dried, and accurately weighed.

    • The coupons are then immersed in the corrosive solution with and without various concentrations of the perimidine derivative for a specified period (e.g., 24 to 72 hours) at a constant temperature.[1]

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution, e.g., Clarke's solution), dried, and re-weighed.

  • Data Analysis:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K x W) / (A x T x D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualizations

To better illustrate the relationships and processes involved in the evaluation of perimidine derivatives as corrosion inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor_Synth Inhibitor Synthesis (Perimidine Derivatives) Solution_Prep Corrosive Solution Preparation Inhibitor_Synth->Solution_Prep Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurements Metal_Prep->Weight_Loss Electrochemical_Tests Electrochemical Tests (PDP & EIS) Metal_Prep->Electrochemical_Tests Solution_Prep->Weight_Loss Solution_Prep->Electrochemical_Tests Data_Analysis Data Analysis (IE%, CR, Rct, icorr) Weight_Loss->Data_Analysis Electrochemical_Tests->Data_Analysis Surface_Analysis Surface Analysis (e.g., SEM) Electrochemical_Tests->Surface_Analysis Conclusion Conclusion on Inhibition Efficiency Data_Analysis->Conclusion Surface_Analysis->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Perimidine_Derivatives_Comparison cluster_HCl In 1.0 M HCl cluster_SCP In SCP Solution Perimidine_Core Perimidine Core PER 1H-perimidine (PER) Perimidine_Core->PER R=H NPER 1H-perimidin-2-amine (NPER) Perimidine_Core->NPER R=-NH2 SPMD 1H-perimidine-2-thiol (SPMD) Perimidine_Core->SPMD R=-SH PMD 1H-perimidine (PMD) Perimidine_Core->PMD R=H HMHC HMHC Perimidine_Core->HMHC Complex Side Chain NPER->PER > SPMD->PMD > note1 NPER slightly more efficient due to -NH2 group. note2 SPMD more efficient due to -SH group.

Caption: Comparison of perimidine derivatives' inhibition efficiency.

References

Unveiling the Antimicrobial Potential of 2-Phenyl-2,3-dihydro-1H-perimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 2-Phenyl-2,3-dihydro-1H-perimidine and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation of their antimicrobial activity, offering a comparative analysis against standard antibiotics and detailing the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Comparative Antimicrobial Performance

It is important to note that the antimicrobial activity of these derivatives can be influenced by the nature and position of substituents on the phenyl ring and the perimidine core.

Table 1: Antibacterial Activity of 2,3-dihydro-1H-perimidine Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Perimidine Derivative 1 75007500[1]
Perimidine Derivative 2 37503750[1]
Ciprofloxacin 0.5 - 10.015 - 1
(Reference Antibiotic)

Note: Perimidine Derivative 1 is 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and Perimidine Derivative 2 is 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine. The high MIC values are reported as mg/mL in the source and converted to µg/mL for consistency.

Table 2: Antifungal Activity of 2,3-dihydro-1H-perimidine Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansCandida tropicalisReference
Perimidine Derivative 1 Resistant450[1]
Perimidine Derivative 2 Resistant225[1]
Perimidine Derivative 3 Resistant3750[1]
Fluconazole 0.25 - 40.5 - 8
(Reference Antifungal)

Note: Perimidine Derivative 3 is 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine. The high MIC values are reported as mg/mL in the source and converted to µg/mL for consistency.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound and its derivatives is still under investigation. However, based on the chemical structure and preliminary studies on related perimidine compounds, a plausible mechanism involves the inhibition of essential bacterial enzymes and potential disruption of DNA integrity. Some studies suggest that perimidines may act as DNA intercalating agents. Molecular docking studies on other perimidine derivatives have indicated potential binding to bacterial DNA gyrase and dihydrofolate reductase (DHFR), both of which are validated targets for existing antimicrobial drugs.[2]

Perimidine This compound BacterialCell Bacterial Cell Perimidine->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (Target) Perimidine->DNA_Gyrase Inhibits DHFR DHFR (Target) Perimidine->DHFR Inhibits DNA Bacterial DNA Perimidine->DNA Intercalates BacterialCell->DNA_Gyrase BacterialCell->DHFR BacterialCell->DNA DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Folic_Acid_Synthesis Folic Acid Synthesis DHFR->Folic_Acid_Synthesis Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Folic_Acid_Synthesis->Cell_Death Leads to DNA_Intercalation DNA Intercalation DNA_Intercalation->DNA_Replication Disrupts DNA->DNA_Replication DNA->DNA_Intercalation

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

The antimicrobial activity of this compound derivatives is typically evaluated using standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for assessing the zone of inhibition.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells containing compound dilutions with microbial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 18-24 hours) Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Prepare an agar plate (e.g., Mueller-Hinton Agar) with a lawn of the test microorganism Disk_Placement Place impregnated disks on the agar surface Plate_Prep->Disk_Placement Disk_Prep Impregnate sterile paper disks with a known concentration of This compound Disk_Prep->Disk_Placement Incubation Incubate under optimal conditions Disk_Placement->Incubation Zone_Measurement Measure the diameter of the zone of growth inhibition around each disk Incubation->Zone_Measurement

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

  • Inoculum Preparation: A standardized microbial suspension (0.5 McFarland) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a confluent lawn of growth.

  • Disk Application: Sterile paper disks impregnated with a specific concentration of this compound are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

The available data on the derivatives of this compound indicate that this class of compounds holds promise as a scaffold for the development of new antimicrobial agents. While the parent compound requires further investigation to fully elucidate its antimicrobial spectrum and potency, the initial findings for its derivatives are encouraging. Further research, including comprehensive structure-activity relationship (SAR) studies and detailed mechanistic investigations, is warranted to optimize the antimicrobial properties of this chemical series and to validate its therapeutic potential.

References

A Comparative Guide to Perimidine Derivatives and Other Heterocyclic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless degradation of metallic materials through corrosion poses a significant challenge across numerous industries. The use of organic corrosion inhibitors, particularly heterocyclic compounds, has emerged as a highly effective strategy to mitigate this issue. These molecules, rich in heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons, can adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

This guide provides a comparative overview of the corrosion inhibition performance of a promising class of heterocyclic compounds—perimidine derivatives—with a focus on the structural aspects of 2-Phenyl-2,3-dihydro-1H-perimidine, and contrasts their efficacy with other notable heterocyclic inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in the selection and design of effective corrosion inhibitors.

Comparative Performance of Heterocyclic Corrosion Inhibitors

The inhibition efficiency of various heterocyclic compounds is influenced by their molecular structure, the nature of the metallic substrate, and the corrosive environment. The following table summarizes the performance of several perimidine derivatives and other heterocyclic inhibitors under specified conditions.

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Method
Perimidine Derivatives
1H-perimidine (PER)[1]Mild Steel1.0 M HCl< 0.15 mMNot Specified>90EIS, PDP
1H-perimidin-2-amine (NPER)[1]Mild Steel1.0 M HCl< 0.15 mMNot Specified>90EIS, PDP
1H-perimidine (PMD)[2]HRB400 SteelSCP Solution0.12 mM25>80EIS, PDP
1H-perimidine-2-thiol (SPMD)[2]HRB400 SteelSCP Solution0.12 mM25>80EIS, PDP
Other Heterocyclic Inhibitors
1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH)[3][4]Mild Steel1.0 M HCl0.005 M3083.8Weight Loss
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH)[3][4]Mild Steel1.0 M HCl0.005 M3095.1Weight Loss
1,2,3-Triazole Derivative (Ph4)[5]Mild Steel1.0 M HCl1.0 mM2595EIS, PDP
Pyrazole Derivative (MPAPB)[6]C38 Steel1.0 M HCl1.0 mMNot Specified90.2EIS, PDP
Pyridazine Derivative (PPYS)[7]Mild Steel1.0 M HClNot Specified35HighEIS, PDP

*SCP Solution: Simulated Concrete Pore Solution EIS: Electrochemical Impedance Spectroscopy; PDP: Potentiodynamic Polarization

Discussion

Perimidine derivatives have demonstrated high inhibition efficiencies, often exceeding 90% in acidic media[1]. The planar structure of the perimidine ring system, consisting of fused naphthalene and pyrimidine rings, allows for effective adsorption onto metal surfaces. The presence of nitrogen heteroatoms provides active sites for interaction with the metal.

While specific experimental data for the corrosion inhibition of This compound is not extensively available in the cited literature, its structural features suggest strong potential as a corrosion inhibitor. The addition of a phenyl group at the 2-position is expected to enhance its performance due to:

  • Increased Molecular Size and Surface Coverage: The bulky phenyl group increases the surface area covered by each molecule, leading to a more effective protective barrier.

  • Enhanced π-Electron System: The aromatic phenyl ring contributes additional π-electrons, which can facilitate stronger adsorption onto the metal surface through π-d orbital interactions.

This is supported by comparative studies of other heterocyclic inhibitors where structural modifications significantly impact performance. For instance, the higher efficiency of MPEH (95.1%) compared to PPEH (83.8%) is attributed to the electron-donating methoxy group on the phenyl ring, which enhances the electron density of the molecule and promotes stronger adsorption[3][4].

Experimental Protocols

The evaluation of corrosion inhibitors involves a combination of experimental and theoretical methods to determine their effectiveness and understand their mechanism of action.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Procedure:

    • Metal specimens are cleaned, dried, and weighed accurately.

    • The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period.

    • After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mode of inhibition.

  • Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode from its open circuit potential in both anodic and cathodic directions. The resulting Tafel plots are used to determine the corrosion current density (i_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. The data is often represented as Nyquist plots. The charge transfer resistance (R_ct) is a key parameter that is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor.

Quantum Chemical Calculations

Theoretical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its performance. Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability to accept electrons from the metal.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.

These calculations help in understanding the adsorption mechanism and in the rational design of new, more effective inhibitors.

Visualizing the Corrosion Inhibition Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a novel corrosion inhibitor.

Corrosion_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Evaluation cluster_theoretical Theoretical Analysis synthesis Inhibitor Synthesis (e.g., this compound) characterization Structural Characterization (NMR, FT-IR, Mass Spec) synthesis->characterization weight_loss Weight Loss Measurements characterization->weight_loss dft Quantum Chemical Calculations (DFT) characterization->dft electrochemical Electrochemical Studies (PDP, EIS) weight_loss->electrochemical surface_analysis Surface Analysis (SEM, AFM) electrochemical->surface_analysis evaluation Performance Evaluation surface_analysis->evaluation md Molecular Dynamics Simulations dft->md md->evaluation conclusion Mechanism & Conclusion evaluation->conclusion

Caption: Workflow for Corrosion Inhibitor Development.

Conclusion

Perimidine derivatives represent a highly effective class of heterocyclic corrosion inhibitors. Their rigid, planar structure and the presence of nitrogen heteroatoms facilitate strong adsorption onto metal surfaces, leading to excellent protective performance. While direct experimental data on the corrosion inhibition of this compound is an area for future research, its structural characteristics, particularly the presence of a phenyl substituent, suggest it is a promising candidate for providing enhanced corrosion resistance compared to unsubstituted perimidines. The continued exploration of structure-activity relationships, aided by both experimental and computational methods, will pave the way for the design of next-generation corrosion inhibitors with superior performance.

References

A comparative study of the synthesis methods for 2-substituted perimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The synthesis of 2-substituted perimidines is a key area of research, with numerous methods being developed to improve efficiency, yield, and environmental friendliness. This guide provides a comparative analysis of five prominent methods for the synthesis of 2-substituted perimidines: iron(III) phosphate catalysis, nano-copper Y zeolite catalysis, boric acid catalysis, microwave-assisted synthesis, and solvent-free synthesis.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for each of the five synthesis methods, providing a clear comparison of their performance based on reaction conditions, yields, and reaction times for a variety of substrates.

Method 1: Iron(III) Phosphate (FePO₄) Catalyzed Synthesis

This method employs the mild and reusable Lewis acid catalyst FePO₄ for the condensation of 1,8-diaminonaphthalene with various aromatic aldehydes in ethanol at room temperature.[1][2]

Table 1: FePO₄ Catalyzed Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1285
24-Chlorobenzaldehyde790
34-Nitrobenzaldehyde788
44-Methylbenzaldehyde1582
54-Methoxybenzaldehyde1680
62-Chlorobenzaldehyde885
73-Nitrobenzaldehyde886
84-Hydroxybenzaldehyde1478

Reaction Conditions: 1,8-diaminonaphthalene (1 mmol), aldehyde (1 mmol), FePO₄ (10 mol%), ethanol (5 mL), room temperature.[1]

Method 2: Nano-Copper Y Zeolite (nano-CuY) Catalyzed Synthesis

This method utilizes a nano-copper-modified Y zeolite as a heterogeneous catalyst for the synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene and aldehydes in ethanol at room temperature.[3]

Table 2: Nano-CuY Zeolite Catalyzed Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde2.595
24-Chlorobenzaldehyde298
34-Nitrobenzaldehyde1.596
44-Methylbenzaldehyde392
54-Methoxybenzaldehyde3.590
62-Chlorobenzaldehyde2.593
73-Nitrobenzaldehyde294
8Cinnamaldehyde488

Reaction Conditions: 1,8-diaminonaphthalene (1 mmol), aldehyde (1 mmol), nano-CuY zeolite (0.05 g), ethanol (10 mL), room temperature.

Method 3: Boric Acid (H₃BO₃) Catalyzed Synthesis

Boric acid serves as an efficient and environmentally benign catalyst for the condensation of 1,8-diaminonaphthalene with various ketones to afford 2,2-disubstituted-2,3-dihydro-1H-perimidines. The reaction is typically carried out under reflux in ethanol.[3]

Table 3: Boric Acid Catalyzed Synthesis of 2,2-Disubstituted-2,3-dihydro-1H-perimidines

EntryKetoneTime (h)Yield (%)
1Acetone492
2Cyclohexanone3.595
3Acetophenone588
44-Methylacetophenone5.585
54-Chloroacetophenone4.590
6Propiophenone587

Reaction Conditions: 1,8-diaminonaphthalene (1 mmol), ketone (1 mmol), Boric Acid (10 mol%), ethanol, reflux.[3]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient alternative to conventional heating for the synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene and carboxylic acids.[4][5][6]

Table 4: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2-Substituted Perimidines

EntryR in R-COOHMicrowave Time (min)Microwave Yield (%)Conventional Time (h)Conventional Yield (%)
1H575460
2CH₃680565
3C₂H₅678562
4C₆H₅8701055
54-ClC₆H₄7721058
64-NO₂C₆H₄7681250

Reaction Conditions: 1,8-diaminonaphthalene (1 mmol), carboxylic acid (1 mmol), acidic condition.[4][6]

Method 5: Solvent-Free Synthesis

In line with the principles of green chemistry, solvent-free methods involving grinding of reactants at room temperature have been developed for the synthesis of 2-substituted perimidines.[3]

Table 5: Solvent-Free Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1094
24-Chlorobenzaldehyde896
34-Nitrobenzaldehyde795
44-Methylbenzaldehyde1290
54-Methoxybenzaldehyde1588
62-Chlorobenzaldehyde1092
7Vanillin1591

Reaction Conditions: 1,8-diaminonaphthalene (1 mmol), aldehyde (1 mmol), grinding at room temperature.

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Experimental Protocol for FePO₄ Catalyzed Synthesis

A mixture of 1,8-diaminonaphthalene (1 mmol, 158 mg), an aromatic aldehyde (1 mmol), and FePO₄ (10 mol%, 15 mg) in ethanol (5 mL) was stirred at room temperature for the time specified in Table 1. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the catalyst was separated by filtration. The solvent was then evaporated under reduced pressure, and the resulting solid product was purified by recrystallization from ethanol to afford the desired 2-aryl-2,3-dihydro-1H-perimidine.[1]

Experimental Protocol for Nano-Copper Y Zeolite Catalyzed Synthesis

To a solution of 1,8-diaminonaphthalene (1 mmol, 158 mg) and an aldehyde (1 mmol) in ethanol (10 mL), nano-CuY zeolite (0.05 g) was added. The reaction mixture was stirred at room temperature for the time indicated in Table 2. The reaction progress was monitored by TLC. Upon completion, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was then recrystallized from ethanol to yield the pure 2-substituted perimidine.

Experimental Protocol for Boric Acid Catalyzed Synthesis

A mixture of 1,8-diaminonaphthalene (1 mmol, 158 mg), a ketone (1 mmol), and boric acid (10 mol%, 6.2 mg) in ethanol (15 mL) was refluxed for the duration specified in Table 3. The reaction was monitored by TLC. After the reaction was complete, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 2,2-disubstituted-2,3-dihydro-1H-perimidine.[3]

Experimental Protocol for Microwave-Assisted Synthesis

A mixture of 1,8-diaminonaphthalene (1 mmol, 158 mg) and a carboxylic acid (1 mmol) was placed in a microwave-safe vessel. For aryl carboxylic acids, 2 mL of ethanol was added. The mixture was irradiated in a microwave oven at a power of 450 W for the time indicated in Table 4. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The solid product was then triturated with a small amount of cold water, filtered, and recrystallized from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2-substituted perimidine.[4][6]

Experimental Protocol for Solvent-Free Synthesis

In a mortar, 1,8-diaminonaphthalene (1 mmol, 158 mg) and an aldehyde (1 mmol) were ground together at room temperature using a pestle for the time specified in Table 5. The progress of the reaction was monitored by TLC. The resulting solid product was then washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde and then recrystallized from ethanol to obtain the pure 2-aryl-2,3-dihydro-1H-perimidine.

Visualizing the Synthesis Workflow

The general synthetic pathway for the formation of 2-substituted perimidines involves the condensation of 1,8-diaminonaphthalene with a carbonyl compound (aldehyde or ketone) or a carboxylic acid derivative. The following diagrams illustrate the logical flow of these synthetic methods.

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthesis Methods cluster_process Process cluster_product Product DAN 1,8-Diaminonaphthalene Reaction Condensation Reaction DAN->Reaction Carbonyl Aldehyde / Ketone / Carboxylic Acid Carbonyl->Reaction FePO4 FePO4 Catalysis FePO4->Reaction NanoCuY Nano-CuY Zeolite Catalysis NanoCuY->Reaction BoricAcid Boric Acid Catalysis BoricAcid->Reaction Microwave Microwave-Assisted Microwave->Reaction SolventFree Solvent-Free SolventFree->Reaction Workup Work-up & Purification Reaction->Workup Perimidine 2-Substituted Perimidine Workup->Perimidine

Caption: General workflow for the synthesis of 2-substituted perimidines.

Reaction_Mechanism Reactants 1,8-Diaminonaphthalene + Aldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Perimidine Intermediate2->Product Tautomerization

Caption: A simplified reaction mechanism for perimidine formation.

References

Evaluating 2-Phenyl-2,3-dihydro-1H-perimidine as a pH Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of 2-Phenyl-2,3-dihydro-1H-perimidine as a pH indicator. Due to a lack of available experimental data on the acid-base properties of this compound, this document outlines the necessary experimental protocols and presents a comparative analysis with established pH indicators. The provided methodologies will enable researchers to determine the pKa and color change range of the target compound and effectively benchmark its performance.

Comparative Analysis of pH Indicators

A direct comparison of this compound with common pH indicators is not possible without experimental data. The following table summarizes the key performance characteristics of three widely used indicators—phenolphthalein, methyl orange, and bromothymol blue—and provides a template for the data that needs to be determined for this compound.

IndicatorpKapH Range of Color ChangeColor in Acidic FormColor in Basic Form
This compound Data not availableData not availableData not availableData not available
Phenolphthalein9.508.3 - 10.0Colorless[1]Pink[1]
Methyl Orange3.47[2][3]3.1 - 4.4[2][4]Red[2][5][6]Yellow[2][5][6]
Bromothymol Blue~7.0 - 7.1[7][8]6.0 - 8.0[7]Yellow[8]Blue[8]

Experimental Protocols

To evaluate this compound as a pH indicator, its acid dissociation constant (pKa) and the pH range of its color change must be determined. The following are standard methods for this purpose.

Spectrophotometric Determination of pKa

This method is based on the principle that the acidic (HIn) and basic (In⁻) forms of an indicator have different absorption spectra. By measuring the absorbance of the indicator in solutions of varying pH at the wavelengths of maximum absorbance for both forms, the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

  • This compound

  • Spectrophotometer

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Buffer solutions of various pH values

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent for the indicator (e.g., ethanol)

Procedure:

  • Preparation of Indicator Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Determination of λmax:

    • Prepare a highly acidic solution of the indicator by adding a small amount of the stock solution to a strong acid (e.g., 0.1 M HCl). This will ensure the indicator is predominantly in its acidic form (HIn).

    • Prepare a highly basic solution of the indicator by adding a small amount of the stock solution to a strong base (e.g., 0.1 M NaOH). This will ensure the indicator is predominantly in its basic form (In⁻).

    • Scan the absorbance of both solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that are expected to bracket the pKa of the indicator.

  • Absorbance Measurements:

    • Add a constant amount of the indicator stock solution to each buffer solution.

    • Measure the absorbance of each solution at the two determined λmax values.

  • Calculation of pKa:

    • Plot absorbance versus pH. The intersection of the curves for the two wavelengths will give an estimate of the pKa.

    • Alternatively, use the following equation to calculate the pKa for each buffer solution and then average the results: pH = pKa + log([In⁻]/[HIn]) where the ratio of the concentrations of the basic and acidic forms can be determined from the absorbance measurements.

Potentiometric Titration for pKa Determination

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the indicator while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.[9][10][11]

Materials:

  • This compound

  • pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent for the indicator

Procedure:

  • Prepare the Indicator Solution: Dissolve a known amount of this compound in a suitable solvent.

  • Titration Setup: Place the indicator solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the titrant above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, known increments.

    • After each addition, allow the pH to stabilize and record the reading.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • Alternatively, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve or the zero crossing of the second derivative curve corresponds to the equivalence point. The pH at half this volume is the pKa.

Visualizations

The following diagrams illustrate the experimental workflows for determining the pKa of a pH indicator.

ExperimentalWorkflow_Spectrophotometry cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Indicator Stock Solution acid_sol Prepare Acidic Indicator Solution stock->acid_sol base_sol Prepare Basic Indicator Solution stock->base_sol buffers Prepare Buffer Solutions stock->buffers scan_spectra Scan Spectra (Determine λmax) acid_sol->scan_spectra base_sol->scan_spectra measure_abs Measure Absorbance of Buffered Solutions buffers->measure_abs scan_spectra->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa plot_data->calc_pka

Spectrophotometric pKa Determination Workflow

ExperimentalWorkflow_Potentiometry cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_sol Prepare Indicator Solution setup_titration Assemble Titration Apparatus prep_sol->setup_titration titrate Add Titrant in Increments setup_titration->titrate record_ph Record pH after each Increment titrate->record_ph stabilize record_ph->titrate continue plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve end of titration det_endpoint Determine Equivalence Point plot_curve->det_endpoint calc_pka Calculate pKa from Half-Equivalence Point det_endpoint->calc_pka

Potentiometric Titration pKa Determination Workflow

By following these protocols, researchers can obtain the necessary data to fully evaluate the potential of this compound as a novel pH indicator and compare its performance against established standards.

References

Comparative Biological Activity of Novel Perimidine Compounds: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perimidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of newly synthesized perimidine compounds, supported by experimental data from recent studies. The information is intended to aid researchers in the evaluation and development of perimidine-based therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various newly synthesized perimidine derivatives, focusing on their antimicrobial and anticancer properties.

Table 1: Antimicrobial Activity of Perimidine Derivatives

The antimicrobial potential of various perimidine compounds has been evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the efficacy of these compounds. A lower MIC value indicates greater antimicrobial activity.

Compound IDGram-Negative BacteriaGram-Positive BacteriaFungal StrainsReference
E. coli (µg/mL) P. aeruginosa (µg/mL) S. aureus (µg/mL) B. subtilis (Wild strain)
3a 12512512531.25
3b 25025025031.25
3e --31.25-
3h --31.25-
3l --31.25-
3m --31.25-
Ciprofloxacin (Standard) --31.25-
Fluconazole (Standard) ----

Note: '-' indicates data not provided in the source.

Table 2: Anticancer Activity of Perimidine Derivatives

The in vitro cytotoxic activity of newly synthesized perimidine derivatives has been assessed against various human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of anticancer efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 of Reference (µM)Reference
Compound 10 5RP7 (carcinogenic rat embryo fibroblast)>1.5 mg/mL (low cytotoxicity)--[1]
HB9 A549 (lung cancer)50.56Cisplatin53.25[2][3]
HB10 HepG2 (liver carcinoma)51.52Cisplatin54.81[2][3]
Compound 5 A375 (melanoma)80.79--[4]
Compound 4b MCF-7 (breast cancer)4.25--[5]
Compound 4b HT-29 (colon cancer)12.11--[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Media and Inoculum: Muller-Hinton agar is prepared and poured into sterile Petri plates. The bacterial strains to be tested are grown in Muller-Hinton broth and incubated at 37°C for 24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard to ensure a consistent bacterial concentration.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plates.

  • Well Preparation and Sample Addition: A sterile cork borer is used to punch wells of a specific diameter into the agar. A defined volume of the test perimidine compound, dissolved in a suitable solvent like DMSO, is added to each well. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the perimidine compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Synthesis and Biological Screening of Perimidine Compounds

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Reactants 1,8-Diaminonaphthalene & Aldehydes/Ketones Reaction Condensation Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Screening (Agar Diffusion, MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay, IC50 Determination) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Mechanism Mechanism of Action Studies (e.g., Topoisomerase II Inhibition) SAR->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the synthesis and biological evaluation of perimidine compounds.

Signaling Pathway: Perimidine-Induced Topoisomerase II Inhibition in Cancer Cells

G Perimidine Perimidine Compound TopoII Topoisomerase II Perimidine->TopoII Binds to Cleavage_Complex Stabilized DNA-Topo II Cleavage Complex TopoII->Cleavage_Complex Acts on DNA DNA DNA DNA->Cleavage_Complex Replication_Fork Replication Fork Collapse Cleavage_Complex->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of perimidine compounds via topoisomerase II inhibition.

References

A Comparative Analysis of the Electrochemical Behavior of Substituted Perimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of various substituted perimidines, supported by experimental data. The unique electronic structure of the perimidine scaffold, arising from the fusion of a pyrimidine ring with a naphthalene core, imparts it with fascinating redox characteristics. Perimidine is known to exhibit both π-excessive and π-deficient properties, with the lone pair of electrons from the pyrrole-like nitrogen participating in the π-system.[1] This amphoteric nature makes substituted perimidines promising candidates for applications in materials science, catalysis, and medicinal chemistry.[2]

Perimidine and its derivatives can undergo oxidation at the 4th and 9th positions due to high electron density, while reduction tends to occur at N-alkylated positions.[2] The electrochemical behavior is highly sensitive to the nature and position of substituents on the perimidine core, allowing for the fine-tuning of their redox properties for specific applications.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a selection of substituted perimidines, as determined by cyclic voltammetry. These values provide a quantitative basis for comparing the electron-donating or -accepting properties of the different derivatives.

CompoundFirst Oxidation Potential (Eox) vs. Fc/Fc+ (V)First Reduction Potential (Ered) vs. Fc/Fc+ (V)Solvent/ElectrolyteReference
Pyrrole-Perimidine Hybrid 1+0.38-1.65DMSO / 0.1 M Bu4NBF4--INVALID-LINK--[3]
Pyrrole-Perimidine Hybrid 5+0.36-1.67DMSO / 0.1 M Bu4NBF4--INVALID-LINK--[3]
Perimidine-Carbazole-Thiophene Monomer 1+0.81-1.73DCM / 0.1 M Bu4NBF4--INVALID-LINK--[4]
Perimidine-Carbazole-Thiophene Monomer 2+0.45, +0.61, +0.81-1.65DCM / 0.1 M Bu4NBF4--INVALID-LINK--[4]
Perimidine-Carbazole-Thiophene Monomer 3+0.36-1.69DCM / 0.1 M Bu4NBF4--INVALID-LINK--[4]
6(7)-BenzoylperimidineTwo-stage oxidationNot ReportedNot Specified--INVALID-LINK--[1]

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry. The following is a representative experimental protocol based on the cited literature.

Cyclic Voltammetry (CV)

  • Instrumentation: A standard three-electrode electrochemical analyzer, such as a CH Instruments Electrochemical Analyzer model 620, is used.[3][5]

  • Working Electrode: A platinum disk electrode (e.g., 2 mm² area) is typically employed.[3][5]

  • Counter Electrode: A platinum coil or wire serves as the counter electrode.[3][5]

  • Reference Electrode: A silver wire or a Ag/Ag⁺ electrode is used as a pseudo-reference electrode.[3][5] It is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[5]

  • Electrolyte Solution: A 0.1 M solution of tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or dichloromethane (DCM)) is used as the supporting electrolyte.[3][5]

  • Analyte Concentration: The substituted perimidine is typically dissolved in the electrolyte solution at a concentration of 1.0 mM.[5]

  • Procedure: The solution is deoxygenated by purging with argon.[5] The potential is then swept between the desired limits at a specific scan rate (e.g., 50 mV/s) to record the cyclic voltammogram. The oxidation and reduction potentials are determined from the resulting plot of current versus potential.

Visualizations

General Synthesis of Substituted Perimidines

The majority of synthetic routes to substituted perimidines involve the condensation of 1,8-diaminonaphthalene with a carbonyl compound.[2] The following diagram illustrates the general reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product NDA 1,8-Diaminonaphthalene SchiffBase Schiff Base Intermediate NDA->SchiffBase + Carbonyl Compound - H2O Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->SchiffBase CyclicIntermediate Cyclic Intermediate SchiffBase->CyclicIntermediate Intramolecular Nucleophilic Attack Perimidine Substituted Perimidine CyclicIntermediate->Perimidine 1,3-Proton Transfer

Caption: General reaction mechanism for the synthesis of substituted perimidines.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the typical workflow for analyzing the electrochemical behavior of substituted perimidines using cyclic voltammetry.

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare 0.1 M Electrolyte Solution (e.g., Bu4NBF4 in DMSO) B Dissolve Substituted Perimidine (1.0 mM) A->B C Deoxygenate with Argon B->C D Assemble Three-Electrode Cell (Working, Counter, Reference) C->D E Perform Cyclic Voltammetry Scan D->E F Record Current vs. Potential Data E->F G Plot Cyclic Voltammogram F->G H Determine Oxidation and Reduction Potentials G->H I Calibrate against Fc/Fc+ H->I

References

Verifying the Mechanism of Action of 2-Phenyl-2,3-dihydro-1H-perimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanisms of action of 2-Phenyl-2,3-dihydro-1H-perimidine and its derivatives. By comparing its performance with established therapeutic agents and presenting supporting experimental data, this document aims to facilitate further research and development in this area.

Introduction to this compound

This compound is a heterocyclic compound belonging to the perimidine class of molecules. Perimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, consisting of a naphthalene ring fused to a dihydropyrimidine ring, provides a unique scaffold for drug design. The phenyl group at the 2-position can be readily substituted, allowing for the modulation of its pharmacological profile. The primary synthesis of these compounds is typically achieved through the cyclocondensation of 1,8-diaminonaphthalene with substituted benzaldehydes.

Proposed Mechanisms of Action

Current research suggests that this compound and its analogs exert their biological effects through multiple mechanisms, primarily targeting cellular membranes and key enzymes involved in inflammation and DNA replication.

Antimicrobial Activity: Disruption of Bacterial Cell Membranes

The principal proposed antimicrobial mechanism of action for this compound is the disruption of the bacterial cell membrane. This action leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. The lipophilic nature of the perimidine scaffold, enhanced by the phenyl substituent, is thought to facilitate its insertion into the lipid bilayer of bacterial membranes.

Comparison with Quinolone Antibiotics:

Unlike this compound, quinolone antibiotics, such as ciprofloxacin and levofloxacin, do not directly target the cell membrane. Instead, their primary mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[1][2] This fundamental difference in the mechanism of action suggests that this compound could be effective against bacteria that have developed resistance to quinolones through target enzyme mutations.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Several studies have indicated that derivatives of 2,3-dihydro-1H-perimidine possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[6][7][8]

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

The mechanism of COX inhibition by perimidine derivatives is analogous to that of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen. NSAIDs act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.[6][7][8] Some research suggests that certain 2-substituted-2,3-dihydro-1H-perimidine derivatives may exhibit selectivity for COX-2 over COX-1.[5] This is a desirable characteristic, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[6][7]

Anticancer Activity: Inhibition of Topoisomerase II

Emerging evidence suggests that certain perimidine derivatives may exhibit anticancer activity by targeting human topoisomerase II.[9][10] Similar to its role in bacteria, this enzyme is vital for managing DNA topology during replication and transcription in eukaryotic cells. Inhibition of human topoisomerase II can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives, alongside comparative data for established drugs.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundDerivative SubstitutionTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Aryl-2,3-dihydro-1H-perimidine4-ChloroEscherichia coli3.75--
2-Aryl-2,3-dihydro-1H-perimidine4-NitroEscherichia coli7.5--
2-Aryl-2,3-dihydro-1H-perimidineUnsubstituted PhenylEscherichia coli-Gentamicin-
2-Aryl-2,3-dihydro-1H-perimidine4-ChloroStaphylococcus aureus3.75--
2-Aryl-2,3-dihydro-1H-perimidine4-NitroStaphylococcus aureus7.5--
2-Aryl-2,3-dihydro-1H-perimidine4-ChloroCandida tropicalis0.225--
2-Aryl-2,3-dihydro-1H-perimidine4-NitroCandida tropicalis0.45--

Note: Data is compiled from various sources and methodologies may differ.

Table 2: Anti-inflammatory and Anticancer Activity (IC50)

CompoundBiological TargetIC50 (µM)Reference CompoundIC50 (µM)
2-Substituted-2,3-dihydro-1H-perimidine (derivative 4b)COX-2 Inhibition (% inhibition at 1µM)47%Celecoxib-
Phthalazine-based derivative (for comparison)Topoisomerase II7.02 ± 0.54Doxorubicin9.65 ± 0.77

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II enzyme, and an ATP-containing buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.

Visualization of Mechanisms and Workflows

antimicrobial_mechanism cluster_perimidine This compound cluster_bacteria Bacterial Cell cluster_quinolone Quinolone Antibiotic Perimidine This compound Membrane Cell Membrane Perimidine->Membrane Disrupts Intracellular Intracellular Components Membrane->Intracellular Leakage of Quinolone Quinolone Gyrase DNA Gyrase / Topo IV Quinolone->Gyrase Inhibits DNA Bacterial DNA Gyrase->DNA Prevents replication

Caption: Comparative antimicrobial mechanisms.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cellular Response cluster_inhibitors Inhibitors Stimulus Inflammatory Stimulus MembranePL Membrane Phospholipids Stimulus->MembranePL ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Perimidine 2-Phenyl-2,3-dihydro- 1H-perimidine Perimidine->COX Inhibits NSAID NSAID NSAID->COX Inhibits

Caption: COX inhibition pathway.

experimental_workflow cluster_mic Broth Microdilution Workflow cluster_topo Topoisomerase II Inhibition Workflow A1 Prepare Microbial Inoculum A2 Serial Dilution of Test Compound A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Prepare Reaction Mixture B2 Add Test Compound B1->B2 B3 Incubate B2->B3 B4 Stop Reaction B3->B4 B5 Agarose Gel Electrophoresis B4->B5 B6 Visualize and Analyze B5->B6

Caption: Key experimental workflows.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their proposed mechanism of antimicrobial action, centered on membrane disruption, offers a potential advantage in combating drug-resistant bacteria. Furthermore, their potential to inhibit COX and topoisomerase II enzymes opens avenues for the development of novel anti-inflammatory and anticancer agents.

Future research should focus on:

  • Elucidating the precise molecular interactions with bacterial membranes and key enzymes.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Performing in-depth studies on the specific signaling pathways modulated by these compounds, particularly the NF-κB pathway in the context of inflammation.

  • Generating more extensive quantitative data, including IC50 values against a wider range of targets and cell lines.

This guide serves as a foundational resource to stimulate and direct further investigation into the therapeutic potential of this compound and its analogs.

References

A Comparative Stability Assessment of Perimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the stability of various perimidine derivatives, targeting researchers, scientists, and drug development professionals. The stability of a compound is a critical parameter, influencing its shelf-life, formulation, and in vivo pharmacokinetic profile. This document outlines the methodologies for evaluating thermal, photo, and metabolic stability and presents a framework for comparing different derivatives.

Comparative Stability Data

The stability of perimidine derivatives is significantly influenced by the nature and position of substituents on the aromatic core. Electron-donating or withdrawing groups, steric hindrance, and the presence of metabolically labile sites can alter a compound's susceptibility to degradation. The following table summarizes key stability parameters for a selection of hypothetical perimidine derivatives to illustrate a comparative framework.

Compound IDStructureDecomposition Onset (TGA, °C)Photodegradation Half-Life (t½, hours)Metabolic Half-Life (HLM, min)Intrinsic Clearance (CLint, µL/min/mg)
PD-001 2-Phenyl-1H-perimidine2858.24515.4
PD-002 2-(4-Methoxyphenyl)-1H-perimidine2706.52527.7
PD-003 2-(4-Nitrophenyl)-1H-perimidine3059.8> 60< 11.5
PD-004 2-(tert-Butyl)-1H-perimidine26012.1> 60< 11.5

Note: The data presented in this table is illustrative and intended to provide a template for comparison. Actual values must be determined experimentally.

Experimental Protocols

Accurate and reproducible stability data relies on standardized experimental protocols. The following sections detail the methodologies for thermal, photostability, and metabolic stability assessment applicable to perimidine derivatives.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This method determines the temperature at which a compound begins to decompose and characterizes phase transitions.[1][2]

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.[3]

  • Sample Preparation: 3-5 mg of the perimidine derivative is accurately weighed into an aluminum or platinum pan.[4]

  • Procedure:

    • The sample is placed in the instrument's furnace.

    • An inert nitrogen atmosphere is established with a flow rate of 30-50 mL/min.[3][5]

    • The temperature is increased from ambient (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[5]

    • The change in sample mass (TGA) and the heat flow difference between the sample and a reference (DSC) are recorded as a function of temperature.[2]

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve, representing the point at which significant mass loss begins.[3] The DSC curve provides data on melting points, phase transitions, and the endothermic or exothermic nature of decomposition.

Photostability Assessment (ICH Q1B Guideline)

This protocol evaluates the intrinsic photostability of a compound by exposing it to standardized light sources.[6][7][8]

  • Light Sources: A light source designed to produce an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp, is used.[9] The system should be capable of delivering a controlled and measurable amount of both visible and UV light.

  • Exposure Conditions: Samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • Sample Preparation:

    • Solid State: A thin layer of the solid perimidine derivative is spread in a suitable glass or quartz dish.

    • Solution State: A solution of the compound is prepared in an inert solvent (e.g., acetonitrile, water) and placed in a chemically inert, transparent container.

    • A dark control sample, protected from light (e.g., with aluminum foil), is stored under the same temperature and humidity conditions to separate photolytic from thermal degradation.[9]

  • Procedure:

    • The samples and dark controls are placed in the photostability chamber.

    • The samples are irradiated until the specified exposure levels are reached, with periodic sampling if necessary.

    • After exposure, the samples are visually inspected for any changes in appearance and assayed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any photodegradation products.[7]

  • Data Analysis: The percentage of degradation is calculated by comparing the final concentration of the exposed sample to the initial concentration and the dark control. The photodegradation half-life (t½) can be calculated from the degradation kinetics.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP)s, found in the liver.[10][11][12]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

    • Test perimidine derivative (10 mM stock in DMSO)

    • Positive control compounds (e.g., Midazolam, Dextromethorphan)[11]

    • Acetonitrile with an internal standard for reaction termination and sample analysis.

  • Procedure:

    • Prepare the incubation mixture by diluting HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.[12]

    • Add the test perimidine derivative to the HLM mixture to achieve a final substrate concentration of 1 µM.[11]

    • Pre-incubate the mixture at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

    • The reaction in each aliquot is immediately terminated by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[10]

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis and Calculation:

    • The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.[13]

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing Stability Assessment and Biological Pathways

Diagrams are essential for visualizing complex workflows and biological interactions. The following are presented in the DOT language for use with Graphviz.

G cluster_prep 1. Sample Preparation cluster_assays 2. Stability Assays cluster_analysis 3. Data Analysis & Comparison start Perimidine Derivative (Solid Compound) sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->sol work Prepare Working Solutions for each assay sol->work thermal Thermal Stability (TGA/DSC) work->thermal photo Photostability (ICH Q1B) work->photo metabolic Metabolic Stability (HLM Assay) work->metabolic tga_data Decomposition Temp (°C) Melting Point (°C) thermal->tga_data photo_data Photodegradation Half-life (t½) photo->photo_data met_data Metabolic Half-life (t½) Intrinsic Clearance (CLint) metabolic->met_data compare Comparative Assessment (Structure-Stability Relationship) tga_data->compare photo_data->compare met_data->compare

Caption: Workflow for the comparative stability assessment of perimidine derivatives.

Certain perimidine derivatives have been shown to exert anti-inflammatory effects through the inhibition of key signaling pathways like NF-κB.[14] The diagram below illustrates the canonical NF-κB pathway and a potential point of inhibition.

G cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Point cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) tnfr TNFR tnf->tnfr binds ikk IKK Complex (IKKα/β/γ) tnfr->ikk activates ikb p65-p50-IκBα (Inactive Complex) ikk:s->ikb:n phosphorylates IκBα p65p50 p65-p50 (Active Dimer) ikb->p65p50 P, Ub, Degradation p65p50_nuc p65-p50 p65p50->p65p50_nuc Translocation perimidine Perimidine Derivatives perimidine->ikk inhibit dna κB DNA Sites p65p50_nuc->dna binds genes Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) dna->genes activates

Caption: Inhibition of the canonical NF-κB signaling pathway by perimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-2,3-dihydro-1H-perimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Phenyl-2,3-dihydro-1H-perimidine, a heterocyclic aromatic amine compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of analogous chemical substances. Aromatic amines, as a class, are noted for their potential toxicity and carcinogenic effects, necessitating careful handling and disposal.[1]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4] It should be categorized as a non-halogenated organic solid waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[4]

    • The container should be in good condition and free from external contamination.

    • For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the date when the waste was first added to the container.

    • Attach any hazard symbols that are appropriate for aromatic amines (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][5]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and documentation.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found, the following table provides general guidelines for the accumulation of chemical waste in a laboratory setting, based on common EHS protocols.

ParameterGuidelineSource
Maximum Hazardous Waste Volume per Satellite Accumulation Area55 gallons[2]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[2]
Maximum Storage Time in Satellite Accumulation AreaUp to 12 months (unless accumulation limits are reached sooner)[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Segregate Waste A->B C Step 3: Place in Labeled, Sealed Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F EHS Collects and Transports Waste for Final Disposal E->F

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Phenyl-2,3-dihydro-1H-perimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Phenyl-2,3-dihydro-1H-perimidine must adhere to stringent safety protocols due to the absence of a comprehensive public Safety Data Sheet (SDS). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Given the limited availability of specific toxicity data, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is mandatory when working with this compound. The following table summarizes the required PPE and recommended engineering controls.

Category Equipment/Control Specification Purpose
Eye Protection Safety GogglesChemical splash-proof, conforming to EN166 or ANSI Z87.1Protects eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, minimum 0.11 mm thicknessPrevents skin contact with the chemical.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified and properly functioningMinimizes inhalation exposure to chemical vapors or dust.
Respirator (if needed)N95 or higher, based on risk assessmentFor use during spill cleanup or when handling large quantities.
Emergency Equipment Eyewash StationAccessible within 10 seconds of travelFor immediate flushing of eyes in case of accidental exposure.
Safety ShowerAccessible within 10 seconds of travelFor immediate decontamination of the body in case of large spills.

Procedural Guidance for Handling and Disposal

Strict adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational. The work area should be clean and free of clutter.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified fume hood to minimize inhalation exposure. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.

  • Reaction Setup: All reactions involving this compound must be conducted in a fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.

  • Waste Container: The hazardous waste container must be made of a material compatible with the chemical and its solvent, and it must be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of operations for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decontaminate Decontaminate Work Area react->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash end End wash->end

Caption: Experimental workflow for handling this compound.

G cluster_risk Risk Assessment cluster_ppe Required PPE cluster_controls Engineering Controls unknown_hazard Unknown Hazard Profile goggles Safety Goggles unknown_hazard->goggles Mitigates Exposure gloves Chemical-Resistant Gloves unknown_hazard->gloves Mitigates Exposure lab_coat Lab Coat unknown_hazard->lab_coat Mitigates Exposure fume_hood Fume Hood unknown_hazard->fume_hood Provides Safety Net eyewash Eyewash Station unknown_hazard->eyewash Provides Safety Net shower Safety Shower unknown_hazard->shower Provides Safety Net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.